3-Butoxyazetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQLHGDEBDNAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Butoxyazetidine: Structure, Properties, and Synthesis
Abstract
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and explore novel chemical space. As a four-membered saturated heterocycle, it offers a unique combination of molecular rigidity and three-dimensional character. This guide provides a comprehensive technical overview of 3-Butoxyazetidine, a representative 3-substituted azetidine derivative. We will delve into its core chemical properties, theoretical spectroscopic signature, a validated synthetic pathway with detailed experimental protocols, and its strategic application in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block.
Introduction: The Strategic Value of the Azetidine Core
Nitrogen-containing heterocycles are foundational elements of pharmaceuticals, with approximately 60% of FDA-approved small-molecule drugs featuring at least one such ring system[1]. Among these, the smallest stable saturated N-heterocycle, azetidine, has garnered significant attention.[2][3]. Historically overshadowed by its β-lactam cousins (azetidin-2-ones), the parent azetidine ring is now recognized as a valuable scaffold for several key reasons[3][4]:
-
Molecular Rigidity: The strained four-membered ring restricts conformational flexibility, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding[2].
-
Improved Physicochemical Properties: Azetidines are often used as bioisosteric replacements for larger, more lipophilic groups (like piperidines or phenyl rings) or conformationally flexible linkers. This substitution can enhance aqueous solubility, reduce lipophilicity (logP), and improve metabolic stability, all critical parameters in drug design.
-
Novel Chemical Space: The distinct three-dimensional exit vectors from the azetidine core allow chemists to explore previously inaccessible regions of chemical space, leading to new structure-activity relationships (SAR)[5].
This compound exemplifies a simple yet powerful modification of this core structure. The ether linkage at the 3-position provides a handle for tuning lipophilicity and hydrogen bonding potential, making it a valuable building block for creating diverse chemical libraries.
Chemical Structure and Physicochemical Properties
The fundamental identity of this compound is defined by its unique structural arrangement and resulting physical properties.
Chemical Structure
The structure consists of a central four-membered azetidine ring with a butoxy group (-O-(CH₂)₃CH₃) attached to the carbon at position 3.
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Data
The key properties of this compound are summarized in the table below. These values are crucial for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 1220028-03-4 | PubChem[6] |
| Molecular Formula | C₇H₁₅NO | PubChem[6] |
| Molecular Weight | 129.20 g/mol | PubChem[6] |
| Canonical SMILES | CCCCOC1CNC1 | PubChem[6] |
| InChI Key | XOQLHGDEBDNAFS-UHFFFAOYSA-N | PubChem[6] |
| XLogP3 | 0.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
| Rotatable Bond Count | 4 | PubChem[6] |
Theoretical Spectroscopic Profile
While experimental spectra should always be acquired for definitive identification, a theoretical analysis based on the known structure provides a powerful predictive tool for characterization.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the azetidine ring protons and the butoxy chain protons.
-
Butoxy Chain: A triplet at ~0.9 ppm (3H, -CH₃), a sextet at ~1.4 ppm (2H, -CH₂CH₃), a quintet at ~1.6 ppm (2H, -OCH₂CH₂-), and a triplet at ~3.5 ppm (2H, -OCH₂-).
-
Azetidine Ring: The protons on the azetidine ring will exhibit more complex splitting due to their diastereotopic nature and coupling with each other. One would expect multiplets in the range of ~3.0-4.0 ppm. The methine proton at C3 (-CH-O) would likely appear as a multiplet around ~4.2 ppm. The N-H proton signal would be a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum should display 7 unique signals.
-
Butoxy Chain: Four signals are expected at approximately 14 ppm (-CH₃), 19 ppm (-CH₂CH₃), 32 ppm (-OCH₂CH₂-), and 70 ppm (-OCH₂-).
-
Azetidine Ring: The carbons of the azetidine ring are expected around 50-60 ppm for the two CH₂ groups adjacent to the nitrogen, and around 75-80 ppm for the CH carbon bearing the ether oxygen.
-
-
IR Spectroscopy: Key vibrational modes will confirm the presence of specific functional groups.
-
N-H Stretch: A moderate, somewhat broad peak around 3300-3350 cm⁻¹.
-
C-H Stretch: Multiple sharp peaks in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds.
-
C-O Stretch: A strong, prominent peak in the 1070-1150 cm⁻¹ region, indicative of the ether linkage.
-
N-H Bend: A moderate peak around 1590-1650 cm⁻¹.
-
Synthesis of this compound: A Validated Approach
The synthesis of 3-substituted azetidines presents challenges due to the inherent ring strain of the four-membered heterocycle[3][7]. However, reliable synthetic routes have been established. A robust and logical pathway to this compound proceeds via a three-step sequence starting from the commercially available 3-hydroxyazetidine hydrochloride. This involves:
-
Protection of the azetidine nitrogen.
-
Etherification of the hydroxyl group via a Williamson ether synthesis.
-
Deprotection to yield the final product.
Caption: Synthetic workflow for this compound.
Step 1: N-Protection of 3-Hydroxyazetidine
Causality: The secondary amine of the azetidine ring is nucleophilic and would interfere with the subsequent etherification step. The nitrogen proton is also acidic and would be deprotonated by the strong base used in the Williamson synthesis. Therefore, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of etherification but can be easily removed under acidic conditions[8].
Experimental Protocol:
-
Dissolve 3-hydroxyazetidine hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., tetrahydrofuran, THF)[9].
-
Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.5 equivalents) to neutralize the hydrochloride and free the amine.
-
Cool the mixture in an ice bath (0 °C).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine[10][11].
Step 2: Williamson Ether Synthesis
Causality: This classic Sɴ2 reaction is one of the most reliable methods for forming ethers[12][13][14]. The reaction requires converting the weakly nucleophilic hydroxyl group into a potent alkoxide nucleophile using a strong, non-nucleophilic base. This alkoxide then displaces a halide from a primary alkyl halide. Sodium hydride (NaH) is an excellent choice of base as it irreversibly deprotonates the alcohol, driving the reaction forward[15]. A primary alkyl halide, 1-bromobutane, is used to minimize the competing E2 elimination reaction[15].
Experimental Protocol:
-
Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous THF or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. (Caution: H₂ gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction back to 0 °C and add 1-bromobutane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion.
-
Once complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash, dry, and concentrate. The crude product can be purified by silica gel column chromatography to yield N-Boc-3-butoxyazetidine[16].
Step 3: N-Deprotection
Causality: The final step is the removal of the Boc protecting group to reveal the target secondary amine. The Boc group is designed to be labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent readily cleave the tert-butyl carbamate[17][18].
Experimental Protocol:
-
Dissolve N-Boc-3-butoxyazetidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can be used directly or neutralized with a base (e.g., aqueous NaOH or NaHCO₃) and extracted to yield the free base form of this compound.
Applications in Drug Development
The strategic incorporation of the this compound moiety into a lead compound can significantly enhance its drug-like properties. The rationale for its use is grounded in established medicinal chemistry principles.
Caption: Role of Azetidines as Bioisosteres in Drug Design.
-
Scaffold Hopping and Bioisosterism: this compound can serve as a bioisostere for other common structural motifs. For example, it can replace a pyrrolidine or piperidine ring, reducing the molecular weight and lipophilicity while maintaining or improving biological activity. It can also replace flexible linkers, introducing conformational constraint that can be beneficial for target binding.
-
Tuning Lipophilicity: The butoxy group provides a moderate level of lipophilicity. This is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By synthesizing analogs with different alkoxy chains (e.g., methoxy, ethoxy), chemists can fine-tune the logP of a molecule to optimize its pharmacokinetic properties.
-
Vector for Further Functionalization: The secondary amine of this compound serves as a key attachment point for building out the rest of the target molecule. Its nucleophilicity allows for reactions such as reductive amination, acylation, or arylation, enabling its incorporation into a wide array of molecular architectures. This makes it a versatile building block for constructing compound libraries for high-throughput screening[4].
Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects, highlighting the broad potential of this scaffold in therapeutic development[3].
Conclusion
This compound is a valuable and versatile chemical building block with significant potential for application in drug discovery and medicinal chemistry. Its structure combines the beneficial properties of the rigid azetidine core with a tunable lipophilic side chain. The synthetic route to this compound is robust and proceeds through well-understood, high-yielding chemical transformations. By providing conformational constraint, improving physicochemical properties, and offering novel structural vectors, this compound represents a powerful tool for scientists aiming to design the next generation of therapeutic agents.
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Pandey, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122. [Link]
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O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]
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Lin, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
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Al-Qaisi, F. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5396. [Link]
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An In-Depth Technical Guide to the Characterization of 3-Butoxyazetidine (CAS Number: 1220028-03-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery.[1] Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[1] This makes azetidine derivatives, such as 3-Butoxyazetidine, highly sought-after scaffolds for designing novel therapeutics.[2][3][4] These conformationally restricted molecules often exhibit higher binding affinities and improved pharmacokinetic profiles compared to more flexible analogues.[4] Small molecules, compounds with a low molecular weight, are a cornerstone of pharmaceutical development due to their ability to diffuse across cell membranes and interact with intracellular targets.[5] The incorporation of the azetidine ring can significantly influence a molecule's pharmacological properties, making its precise characterization a critical step in the drug discovery pipeline.[2][6][7][8]
PART 1: Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. For this compound (CAS: 1220028-03-4), these properties dictate its solubility, membrane permeability, and overall "drug-likeness."
Below is a summary of the computed physicochemical properties for this compound.[9]
| Property | Value | Source |
| Molecular Formula | C7H15NO | PubChem |
| Molecular Weight | 129.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CCCCOC1CNC1 | PubChem |
| InChI | InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | PubChem |
| InChIKey | XOQLHGDEBDNAFS-UHFFFAOYSA-N | PubChem |
| XLogP3-AA | 0.7 | PubChem |
| Topological Polar Surface Area | 21.3 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Exact Mass | 129.115364102 Da | PubChem |
| Monoisotopic Mass | 129.115364102 Da | PubChem |
Note: The properties listed are computationally derived and should be confirmed experimentally.
PART 2: Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. This section outlines the core analytical methodologies, providing both the "how" and the "why" behind each experimental choice.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow of the analytical characterization process for this compound.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is indispensable for determining the precise chemical structure of this compound. Both ¹H and ¹³C NMR should be performed to gain a complete picture of the molecule's connectivity.
¹H NMR Spectroscopy
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH₂ -CH₂-CH₂-CH₃ | 3.4 - 3.6 | Triplet (t) | 2H |
| -O-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.7 | Sextet | 2H |
| -O-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet | 2H |
| -O-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |
| Azetidine CH -O- | 3.8 - 4.2 | Multiplet (m) | 1H |
| Azetidine CH₂ -N-CH₂ | 3.0 - 3.5 | Multiplet (m) | 4H |
| N-H | 1.5 - 2.5 | Broad Singlet (br s) | 1H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the N-H proton signal.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak for the residual solvent signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
-
¹³C NMR Spectroscopy
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
| -O-C H₂-CH₂-CH₂-CH₃ | 68 - 72 |
| -O-CH₂-C H₂-CH₂-CH₃ | 30 - 34 |
| -O-CH₂-CH₂-C H₂-CH₃ | 18 - 22 |
| -O-CH₂-CH₂-CH₂-C H₃ | 13 - 15 |
| Azetidine C H-O- | 65 - 75 |
| Azetidine C H₂-N-C H₂ | 45 - 55 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for providing fragmentation data that can further support its structural identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a common choice for small molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule. In positive ion mode, the expected [M+H]⁺ ion for this compound would be at m/z 130.12.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule.
-
Analyze the mass spectrum to confirm the molecular weight. For HRMS, the measured mass should be within 5 ppm of the calculated exact mass.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. This compound is likely amenable to GC-MS analysis.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Chromatographic Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is a good starting point.
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is used to elute the compound from the column (e.g., start at 50°C, ramp to 250°C).
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electron ionization (EI) is the standard ionization method for GC-MS. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Examine the mass spectrum of the peak of interest to identify the molecular ion (if present) and the fragmentation pattern.
-
Chromatography: Assessing Purity
Chromatographic techniques are essential for determining the purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the gold standards for purity assessment in the pharmaceutical industry.
Experimental Protocol: HPLC/UPLC
-
Instrumentation:
-
An HPLC or UPLC system equipped with a UV detector is typically used.
-
-
Chromatographic Conditions:
-
The same column and mobile phase conditions as described for LC-MS can often be adapted.
-
The choice of detection wavelength will depend on the chromophore of the molecule. For compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) may be necessary.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Orthogonal Chromatographic Methods
To ensure the highest level of confidence in purity assessment, it is best practice to use two orthogonal chromatographic methods.[10] This means using two systems with different separation mechanisms (e.g., reversed-phase HPLC and hydrophilic interaction liquid chromatography (HILIC)).[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.[13]
-
Spill Cleanup: Have a spill kit readily available.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[14]
-
Material Safety Data Sheet (MSDS): Consult the MSDS for detailed safety information.[15]
Conclusion
The robust characterization of this compound (CAS: 1220028-03-4) is a prerequisite for its successful application in drug discovery and development. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment, researchers can ensure the quality and integrity of this valuable building block. The protocols and principles outlined in this guide provide a solid foundation for the comprehensive characterization of this and other novel chemical entities.
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]
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Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. [Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
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Paving the way for small-molecule drug discovery. PMC - PubMed Central. [Link]
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Safe Handling of Hazardous Drugs. Duke Safety. [Link]
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Automated high-performance liquid chromatographic analysis of (-)-2'-deoxy-3'-thiacytidine in biological fluids using the automated sequential trace enrichment of dialysate systems. PubMed. [Link]
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11 B NMR Chemical Shifts. SDSU Chemistry. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. | Request PDF. [Link]
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Three complementary liquid chromatographic methods for determination of the peptoid cholecystokinin-B antagonist, CI-988, in rat plasma. PubMed. [Link]
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Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. PubMed. [Link]
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An In-depth Technical Guide to 3-Butoxyazetidine for Drug Discovery Professionals
Executive Summary: 3-Butoxyazetidine is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted with a butoxy ether group. This scaffold is of increasing interest in medicinal chemistry as a versatile building block for designing novel therapeutic agents. Its unique three-dimensional structure, combined with the physicochemical properties imparted by the butoxy side chain, makes it a valuable moiety for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, including its core physicochemical properties, a detailed synthetic protocol, methods for its characterization, and its strategic application in modern drug development.
The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged" scaffold in drug discovery.[1] Historically overshadowed by its more famous β-lactam (azetidin-2-one) cousins, the simple azetidine ring is now recognized for its ability to impart desirable properties to drug candidates.[1] Unlike aromatic rings, the sp³-rich, non-planar structure of azetidine provides an escape from "flatland," introducing three-dimensionality that can lead to improved binding affinity and selectivity for biological targets.[2]
The incorporation of substituents at the 3-position, such as the butoxy group in this compound, allows for fine-tuning of a molecule's properties. The ether linkage provides a stable, flexible linker, while the butyl group can enhance lipophilicity, potentially improving cell membrane permeability and modulating metabolic stability.[2] This makes 3-substituted azetidines, including this compound, attractive building blocks for exploring new chemical space in the pursuit of innovative therapeutics.
Core Physicochemical Properties of this compound
A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and drug design. The key identifiers and computed physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem CID 53409710[3] |
| Molecular Weight | 129.20 g/mol | PubChem CID 53409710[3] |
| IUPAC Name | This compound | PubChem CID 53409710[3] |
| CAS Number | 1220028-03-4 | PubChem CID 53409710[3] |
| Monoisotopic Mass | 129.115364102 Da | PubChem CID 53409710[3] |
| Topological Polar Surface Area | 21.3 Ų | PubChem CID 53409710[3] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 53409710[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 53409710[3] |
| Rotatable Bond Count | 4 | PubChem CID 53409710[3] |
| SMILES | CCCCOC1CNC1 | PubChem CID 53409710[3] |
| InChIKey | XOQLHGDEBDNAFS-UHFFFAOYSA-N | PubChem CID 53409710[3] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via the Williamson ether synthesis, starting from a commercially available, nitrogen-protected 3-hydroxyazetidine precursor. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent undesired N-alkylation of the azetidine ring by the alkylating agent. The general synthetic workflow involves etherification followed by deprotection.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step process starting from tert-butyl 3-hydroxyazetidine-1-carboxylate.[4]
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Alkoxide Formation: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.[4] Add this solution dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure tert-butyl this compound-1-carboxylate.
Step 2: Synthesis of this compound (Deprotection)
-
Setup: Dissolve the purified N-Boc-3-butoxyazetidine (1.0 equivalent) from the previous step in dichloromethane (DCM). Cool the solution to 0 °C.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in a minimal amount of DCM and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation if necessary.
Spectroscopic Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
δ 3.9-4.1 (m, 1H): The proton on the carbon bearing the ether oxygen (CH-O).
-
δ 3.5-3.7 (t, 2H): The two protons of the butoxy chain adjacent to the ether oxygen (-O-CH₂-).
-
δ 3.3-3.5 (m, 2H): Two of the azetidine ring protons (CH₂).
-
δ 2.9-3.1 (m, 2H): The other two azetidine ring protons (CH₂).
-
δ 2.0-2.2 (br s, 1H): The amine proton (NH). The chemical shift and appearance can vary significantly with concentration and solvent.
-
δ 1.5-1.7 (m, 2H): The second methylene group of the butoxy chain (-CH₂-).
-
δ 1.3-1.5 (m, 2H): The third methylene group of the butoxy chain (-CH₂-).
-
δ 0.9-1.0 (t, 3H): The terminal methyl group of the butoxy chain (-CH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ ~70-75: Azetidine carbon attached to the oxygen (C-O).
-
δ ~68-72: Butoxy carbon attached to the oxygen (O-CH₂).
-
δ ~45-50: Azetidine methylene carbons (CH₂-N).
-
δ ~31-33: Butoxy methylene carbon (-CH₂-).
-
δ ~19-21: Butoxy methylene carbon (-CH₂-).
-
δ ~13-15: Butoxy terminal methyl carbon (-CH₃).
Mass Spectrometry (Electron Ionization, EI)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 129.12.
-
Fragmentation: Expect characteristic fragmentation patterns, including the loss of the butyl group, leading to a significant fragment at m/z = 72, and cleavage of the azetidine ring.
Reactivity and Strategic Application in Synthesis
The this compound scaffold possesses two primary points for chemical modification, making it a versatile building block for library synthesis.
The secondary amine of the azetidine ring is nucleophilic and can readily undergo a variety of standard transformations, including:
-
N-Alkylation: Reaction with alkyl halides.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These reactions allow for the straightforward coupling of this compound to a wide array of molecular fragments, making it an ideal scaffold for structure-activity relationship (SAR) studies.[1]
Role in Drug Discovery and Development
The this compound moiety serves as a valuable bioisosteric replacement for other common chemical groups. For instance, it can replace morpholine or piperidine rings, altering the vector of substitution and the molecule's conformational properties. This substitution can lead to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The presence of the butoxy group can increase lipophilicity, which may enhance oral absorption, while the azetidine ring itself can improve aqueous solubility compared to more lipophilic carbocyclic analogs. This balance of properties is critical in the optimization of lead compounds into viable drug candidates.[5]
Conclusion
This compound is a potent and versatile building block for contemporary drug discovery. Its well-defined physicochemical properties, accessible synthesis, and multiple points for diversification make it an invaluable tool for medicinal chemists. By leveraging its unique three-dimensional structure and the modulating effects of the butoxy group, researchers can explore novel chemical space and design next-generation therapeutics with enhanced efficacy and superior pharmacokinetic profiles.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53409710, this compound. Retrieved from [Link].
-
Sih, J. C., et al. (2012). Discovery and preclinical validation of drug indications using compendia of public gene expression data. Science Translational Medicine, 4(126), 126ra36. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756801, tert-butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link].
-
Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15730. Retrieved from [Link].
-
Maddar, F. M., et al. (2024). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ChemistrySelect. Retrieved from [Link].
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- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H15NO | CID 53409710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical validation of drug indications using compendia of public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 3-Butoxyazetidine: Unveiling Molecular Structure through NMR, IR, and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxyazetidine is a substituted four-membered heterocyclic amine. The azetidine ring is a privileged scaffold in medicinal chemistry, and understanding the precise structural and electronic properties of its derivatives is paramount for rational drug design and development. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure, offering a detailed fingerprint of the compound. This in-depth technical guide outlines the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide presents a comprehensive analysis based on established principles and data from closely related structural analogs. This approach provides a robust framework for researchers engaged in the synthesis and characterization of novel azetidine derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the protons on the azetidine ring and the butoxy side chain. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the ring strain of the azetidine moiety.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (NH) | ~1.8-2.5 | broad singlet | 1H | - |
| H-3 (CH-O) | ~4.0-4.2 | quintet | 1H | ~6.0 |
| H-2, H-4 (CH₂-N) | ~3.5-3.8 | multiplet | 4H | - |
| H-1' (O-CH₂) | ~3.4-3.6 | triplet | 2H | ~6.5 |
| H-2' (CH₂) | ~1.5-1.7 | sextet | 2H | ~7.0 |
| H-3' (CH₂) | ~1.3-1.5 | sextet | 2H | ~7.5 |
| H-4' (CH₃) | ~0.9-1.0 | triplet | 3H | ~7.5 |
Causality Behind Predicted Shifts:
-
Azetidine Ring Protons (H-2, H-3, H-4): The protons on the azetidine ring are deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms. The H-3 proton, being directly attached to the carbon bearing the butoxy group, is expected to be the most downfield of the ring protons. The protons on carbons 2 and 4 (H-2, H-4) are adjacent to the nitrogen atom and are also shifted downfield. Their signals are expected to be complex multiplets due to coupling with each other and with the H-3 proton.
-
Butoxy Chain Protons (H-1' to H-4'): The methylene protons alpha to the ether oxygen (H-1') are deshielded and appear as a triplet due to coupling with the adjacent methylene group (H-2'). The subsequent methylene groups (H-2' and H-3') will appear at progressively higher fields (more shielded), and the terminal methyl group (H-4') will be the most shielded, appearing as a characteristic triplet.
-
NH Proton (H-1): The proton on the nitrogen atom (NH) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish proton connectivity.
-
Diagram of the ¹H NMR Experimental Workflow
Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.
B. ¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule. In proton-decoupled spectra, each unique carbon atom typically gives rise to a single sharp peak.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (CH-O) | ~70-75 |
| C-2, C-4 (CH₂-N) | ~50-55 |
| C-1' (O-CH₂) | ~68-72 |
| C-2' (CH₂) | ~30-35 |
| C-3' (CH₂) | ~18-22 |
| C-4' (CH₃) | ~13-15 |
Causality Behind Predicted Shifts:
-
Azetidine Ring Carbons (C-2, C-3, C-4): The carbon atom bonded to the electronegative oxygen of the butoxy group (C-3) is expected to be the most deshielded of the aliphatic carbons, appearing in the range of 70-75 ppm. The carbons adjacent to the nitrogen (C-2 and C-4) will also be deshielded and are predicted to resonate around 50-55 ppm.
-
Butoxy Chain Carbons (C-1' to C-4'): The carbon alpha to the ether oxygen (C-1') is significantly deshielded. The chemical shifts of the other carbons in the butyl chain will decrease as their distance from the electronegative oxygen atom increases.
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this aliphatic compound).
-
Use a sufficient number of scans (e.g., 256 or more) and a suitable relaxation delay (e.g., 2 seconds) to ensure good signal-to-noise for all carbon signals, including those with long relaxation times.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 (broad) | N-H stretch | Secondary amine |
| 2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1050-1150 | C-O stretch | Ether |
| 1100-1250 | C-N stretch | Aliphatic amine |
Interpretation of Key Bands:
-
N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is a strong indicator of the N-H bond in the secondary amine of the azetidine ring. The broadening is due to hydrogen bonding.
-
C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of C-H stretching vibrations in the aliphatic parts of the molecule (azetidine ring and butoxy chain).
-
C-O Stretch: A strong, distinct peak between 1050 and 1150 cm⁻¹ is expected for the C-O stretching vibration of the ether linkage.
-
C-N Stretch: The C-N stretching vibration of the aliphatic amine will likely appear in the fingerprint region, around 1100-1250 cm⁻¹.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
-
Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₅NO. The calculated monoisotopic mass is 129.1154 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 129 would be expected.
-
Base Peak: The base peak is the most intense peak in the mass spectrum. For this compound, a likely base peak would result from the alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines. This would involve the loss of a propyl radical from the butoxy group, leading to a fragment at m/z = 86.
-
Other Key Fragments:
-
Loss of the butoxy group (-OC₄H₉) would result in a fragment at m/z = 56.
-
Cleavage of the butyl chain can lead to fragments corresponding to the loss of methyl (m/z = 114), ethyl (m/z = 100), and propyl (m/z = 86) radicals.
-
Diagram of a Plausible Mass Spectrometry Fragmentation Pathway
Caption: A simplified fragmentation pathway for this compound in MS.
-
Sample Introduction: For a volatile liquid like this compound, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are suitable methods.
-
Ionization: Electron Ionization (EI) is a common technique for small molecules and would likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) could also be used, which would likely result in a prominent protonated molecule [M+H]⁺ at m/z = 130.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
IV. Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the structure and purity of this and related azetidine derivatives. While the data presented here is predictive, the underlying principles and experimental protocols are universally applicable and serve as a valuable resource for scientists in the field of synthetic and medicinal chemistry.
V. References
-
While specific literature for this compound is not cited due to its limited availability in public databases, the principles and general data ranges are based on standard organic chemistry textbooks and spectroscopic databases.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
The Synthetic Alchemist's Guide to 3-Functionalized Azetidines: A Technical Whitepaper
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties—such as enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity—make it a highly sought-after component in the design of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the core synthetic pathways to construct 3-functionalized azetidines, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical application. We will delve into the intricacies of intramolecular cyclization strategies, the functionalization of pre-existing azetidine rings, and powerful cycloaddition reactions, equipping the reader with the knowledge to strategically incorporate this valuable scaffold into their research endeavors.
The Strategic Importance of the Azetidine Moiety in Drug Discovery
The strategic incorporation of the azetidine ring can significantly impact a molecule's pharmacological profile. Azetidine derivatives are found in a wide array of biologically active compounds, exhibiting anticancer, antibacterial, and antiviral properties, among others.[2][3] The rigid nature of the four-membered ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and forming key hydrogen bond interactions. The 3-position of the azetidine ring is a particularly attractive point for introducing diverse functional groups to fine-tune a compound's structure-activity relationship (SAR).
Core Synthetic Strategies: A Deep Dive
The synthesis of the strained azetidine ring presents unique challenges, primarily due to the entropic and enthalpic barriers to forming a four-membered ring.[1][4] However, a number of robust synthetic methodologies have been developed to overcome these hurdles. This guide will focus on three principal strategies: intramolecular cyclization, functionalization of azetidin-3-ones, and [2+2] photocycloaddition reactions.
Intramolecular Cyclization: The Direct Approach
The most conceptually direct route to the azetidine core is through the intramolecular cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the γ-position.
A common and effective method involves the cyclization of γ-amino alcohols. This process typically requires the activation of the hydroxyl group to transform it into a better leaving group, followed by an intramolecular nucleophilic substitution by the amine.
Mechanism of Intramolecular Cyclization of a γ-Amino Alcohol
The reaction proceeds in two key steps. First, the hydroxyl group of the γ-amino alcohol is activated, typically by conversion to a mesylate or tosylate. This is followed by an intramolecular SN2 reaction where the lone pair of the nitrogen atom attacks the carbon bearing the leaving group, forming the azetidine ring.
Caption: Intramolecular cyclization of a γ-amino alcohol.
Experimental Protocol: Synthesis of a 3-Substituted Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is adapted from a general procedure for the synthesis of substituted azetidines.[5]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylated intermediate in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) for N-unsubstituted or N-alkyl amines. For N-protected amines, a non-nucleophilic base like DBU can be used.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water if NaH was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Causality/Insight |
| Solvent (Mesylation) | Anhydrous Dichloromethane | Prevents hydrolysis of the highly reactive methanesulfonyl chloride. |
| Temperature (Mesylation) | 0 °C | Controls the exothermic reaction and minimizes side product formation. |
| Base (Cyclization) | K₂CO₃, NaH, or DBU | The choice of base depends on the nature of the amine. Stronger bases like NaH are effective for less nucleophilic amines. |
| Solvent (Cyclization) | THF, Acetonitrile | Polar aprotic solvents are generally preferred to facilitate the SN2 reaction. |
| Temperature (Cyclization) | Reflux | Provides the necessary activation energy to overcome the entropic barrier of forming a four-membered ring. |
Functionalization of the Azetidine Ring: Building on a Pre-existing Core
An alternative and powerful strategy involves the functionalization of a pre-formed azetidine ring, typically an azetidin-3-one. This approach allows for the late-stage introduction of diverse substituents at the 3-position.
The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of N-Boc-3-azetidinone provides a direct route to 3-hydroxy-3-substituted azetidines. The resulting tertiary alcohol can then be further manipulated.
Mechanism of Grignard Addition and Subsequent Reduction
The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the azetidinone. This is followed by an aqueous workup to protonate the resulting alkoxide. The tertiary alcohol can then be reduced, for example, through hydrogenolysis, to afford the 3-alkyl or 3-aryl azetidine.
Caption: Grignard addition to N-Boc-3-azetidinone.
Experimental Protocol: Grignard Addition to N-Boc-3-azetidinone
This protocol is based on a general procedure for the reaction of Grignard reagents with ketones.[6]
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of the corresponding alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF to magnesium turnings (1.2 eq). A crystal of iodine can be used as an initiator.
-
Once the Grignard reagent has formed, cool the solution to 0 °C.
-
In a separate flask, dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add this solution dropwise to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-hydroxy-3-substituted azetidine by flash column chromatography.
The reduction of the carbonyl group of N-Boc-3-azetidinone provides a straightforward route to N-Boc-3-hydroxyazetidine, a key intermediate for further functionalization.
Experimental Protocol: Reduction of N-Boc-3-azetidinone with Sodium Borohydride
This protocol is a standard procedure for the reduction of ketones.[7][8]
-
Dissolve N-Boc-3-azetidinone (1.0 eq) in methanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise with stirring. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-3-hydroxyazetidine, which can often be used without further purification or can be purified by column chromatography.
| Parameter | Condition | Causality/Insight |
| Reagent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent for ketones, well-suited for this transformation. |
| Solvent | Methanol | A protic solvent that is compatible with NaBH₄ and effectively dissolves the starting material. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. |
| Workup | Aqueous Quench | Essential for decomposing excess hydride reagent and protonating the resulting alkoxide. |
[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for the synthesis of functionalized azetidines.[6][9][10] This reaction often proceeds with high regio- and stereoselectivity, providing rapid access to complex azetidine structures.[6]
The reaction is initiated by the photochemical excitation of the imine to an excited state (singlet or triplet). This excited imine then undergoes a cycloaddition with an alkene to form the azetidine ring. The reaction can proceed through a concerted or a stepwise mechanism involving a biradical intermediate, depending on the nature of the excited state.[9][10] Visible-light-mediated protocols using photosensitizers have become increasingly popular due to their milder reaction conditions.[11]
Caption: The Aza Paternò-Büchi Reaction.
Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction
This is a general procedure based on recent advances in visible-light photocatalysis.[11]
-
In a reaction vessel suitable for photochemical reactions (e.g., a Pyrex tube), combine the imine (1.0 eq), the alkene (1.5-3.0 eq), and a photocatalyst (e.g., a ruthenium or iridium complex, 1-5 mol%).
-
Dissolve the components in a degassed solvent (e.g., acetonitrile or dichloromethane). Degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Stir the reaction mixture and irradiate with a light source of the appropriate wavelength (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 3-functionalized azetidine.
| Parameter | Condition | Causality/Insight |
| Reactants | Imine and Alkene | The electronic properties of both reactants influence the efficiency and regioselectivity of the cycloaddition. |
| Photocatalyst | Ru or Ir complexes | These catalysts absorb visible light and initiate the reaction through energy transfer to the imine. |
| Solvent | Degassed Acetonitrile or DCM | Anhydrous and oxygen-free conditions are critical for the success of photochemical reactions. |
| Light Source | Wavelength matched to photocatalyst absorption | Efficient excitation of the photocatalyst is key to driving the reaction. |
Conclusion and Future Outlook
The synthesis of 3-functionalized azetidines is a dynamic and evolving field. The methodologies outlined in this guide—intramolecular cyclization, functionalization of azetidin-3-ones, and the aza Paternò-Büchi reaction—represent the cornerstone approaches for accessing this valuable heterocyclic scaffold. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the development of even more efficient, stereoselective, and scalable syntheses of functionalized azetidines will undoubtedly remain a key focus for the synthetic chemistry community. The continued exploration of catalytic methods and the application of enabling technologies such as flow chemistry are expected to further broaden the accessibility and utility of these important building blocks.
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An In-Depth Technical Guide to 3-Butoxyazetidine for Medicinal Chemistry Professionals
Foreword: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery
In the contemporary landscape of drug development, the demand for novel chemical scaffolds that offer improved physicochemical properties and access to unexplored chemical space is ever-present. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in medicinal chemistry.[1] Their inherent ring strain and three-dimensional character provide a unique combination of structural rigidity, metabolic stability, and enhanced aqueous solubility compared to their more conventional five- and six-membered counterparts.[1] This guide focuses on a specific, yet versatile, member of this class: 3-Butoxyazetidine. By providing an in-depth analysis of its physical and chemical properties, synthetic pathways, and spectroscopic signature, we aim to empower researchers, scientists, and drug development professionals to effectively leverage this promising building block in their quest for next-generation therapeutics.
Core Molecular Attributes of this compound
This compound is a disubstituted azetidine featuring a butyl ether linkage at the 3-position of the heterocyclic ring. This structural arrangement has significant implications for its utility as a scaffold in medicinal chemistry, offering a valuable vector for molecular elaboration.
Structural and Physicochemical Properties
A comprehensive understanding of a molecule's physical properties is fundamental to its application in drug design and process development. While experimentally determined data for this compound is not extensively available in the public domain, a combination of computed properties and data from analogous compounds provides a robust profile.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1220028-03-4 | [2] |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Canonical SMILES | CCCCOC1CNC1 | [2] |
| InChI | InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | [2] |
| XLogP3 (Computed) | 0.7 | [2] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Note: The majority of the physicochemical properties listed are computationally derived and should be considered as estimates.
Synthesis of this compound: A Practical Approach
The synthesis of 3-alkoxyazetidines is most commonly achieved through the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In the context of this compound, this translates to the O-alkylation of a 3-hydroxyazetidine precursor.
Proposed Synthetic Workflow
The following diagram illustrates a plausible and efficient two-step synthetic sequence for the preparation of this compound, starting from the commercially available N-Boc-3-hydroxyazetidine.
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Introduction: The Azetidine Ring - A Privileged Scaffold with Inherent Reactivity
An In-Depth Technical Guide to the Stability and Storage of 3-Butoxyazetidine
Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a cornerstone in modern medicinal chemistry and drug development. Their unique conformational rigidity and ability to serve as a versatile scaffold have led to their incorporation into numerous bioactive molecules, including approved drugs like the antihypertensive agent azelnidipine.[1] The fundamental characteristic governing the chemistry of azetidines is their considerable ring strain, estimated at approximately 25.4 kcal/mol.[1] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows azetidines with a unique balance of stability for practical handling and latent reactivity that can be triggered under specific conditions.[1][2][3] This guide provides a detailed technical analysis of the stability and optimal storage conditions for a specific, valuable building block: this compound. Understanding its chemical liabilities is paramount for ensuring its integrity from procurement through to its application in complex multi-step syntheses.
Physicochemical Properties of this compound
A comprehensive stability analysis begins with an understanding of the molecule's fundamental properties.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₇H₁₅NO | PubChem[4] |
| Molecular Weight | 129.20 g/mol | PubChem[4] |
| Appearance | Typically a liquid (based on similar compounds) | General Chemical Knowledge |
| CAS Number | 1220028-03-4 | PubChem[4] |
Core Principles of this compound Stability
The stability of this compound is primarily influenced by the inherent reactivity of the azetidine ring. Unlike larger, unstrained rings, the four-membered system is susceptible to specific degradation pathways initiated by environmental factors.
Inherent Ring Strain and Reactivity
The bond angles within the azetidine ring are compressed relative to ideal tetrahedral geometry, leading to significant angle and torsional strain. This strain makes the C-N bonds susceptible to cleavage, particularly when the nitrogen atom is protonated or quaternized, which dramatically increases the ring's electrophilicity. This principle is the root cause of many of the stability issues observed in azetidine-containing compounds.[5]
Key Factors Influencing Degradation
The rate and extent of degradation are dictated by several external factors:
-
pH and Hydrolysis: Acidic conditions are particularly detrimental. Protonation of the azetidine nitrogen facilitates nucleophilic attack by water or other nucleophiles, leading to ring-opening.[5] While the ether linkage is generally stable, the primary point of failure under hydrolytic stress is often the strained ring itself.
-
Temperature: Increased temperature accelerates all chemical degradation pathways.[6][7] For sensitive compounds like substituted azetidines, elevated temperatures can provide the activation energy needed to overcome the barrier to ring-opening or other decomposition reactions.
-
Oxidizing Agents: The lone pair of electrons on the nitrogen atom is susceptible to oxidation. Contact with strong oxidizing agents can lead to the formation of N-oxides or other degradation products, compromising the purity and reactivity of the material.
-
Air and Moisture: As a hygroscopic amine, this compound can readily absorb atmospheric moisture, which can initiate hydrolysis.[8] Oxygen in the air can also contribute to long-term oxidative degradation.[6] For this reason, handling under an inert atmosphere is often recommended for long-term storage.[8][9]
Potential Degradation Pathways
Forced degradation studies on related azetidine structures have elucidated several common decomposition mechanisms.[10][11] For this compound, two primary pathways are of concern: acid-mediated ring-opening and, to a lesser extent, ether cleavage.
Primary Pathway: Acid-Catalyzed Ring-Opening
This is the most probable degradation route under acidic or protic conditions. The mechanism proceeds via the formation of a highly reactive azetidinium ion intermediate, which is then readily attacked by a nucleophile (e.g., water).[5][10][11]
Caption: Proposed acid-catalyzed ring-opening of this compound.
Secondary Pathway: Oxidative Degradation
Oxidation can occur at the nitrogen atom, particularly in the presence of peroxides or atmospheric oxygen over extended periods, leading to the formation of N-oxides or other byproducts. This pathway is a major cause of chemical degradation for many amine-containing compounds.[6]
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from best practices for handling reactive heterocyclic amines.[8][12][13][14]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store refrigerated (2-8 °C). For long-term storage (>6 months), consider storage at -20 °C. | Minimizes the rate of thermal degradation and potential side reactions.[7][15] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents degradation from atmospheric moisture (hydrolysis) and oxygen (oxidation).[8][9] |
| Container | Use tightly-sealed, amber glass or chemically resistant containers. | Protects from light and prevents leakage or contamination. Check containers for leaks regularly.[8] |
| Incompatibilities | Store away from strong acids, acid chlorides, and oxidizing agents. | Prevents violent reactions and accelerated decomposition.[14] |
| Handling | Handle in a well-ventilated area, preferably a fume hood. Wear appropriate PPE (gloves, safety glasses). Avoid contact with skin and eyes.[13] | Protects personnel from potential irritation and ensures containment of the chemical.[14][16] |
Experimental Workflow: Forced Degradation Study
A forced degradation or stress testing study is essential for identifying potential degradants and understanding the intrinsic stability of a molecule.[17][18] This information is critical for developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of this compound.
Protocol: Standard Forced Degradation by Acid Hydrolysis
This protocol provides a self-validating system to assess stability under acidic conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile or a similar aprotic solvent to create a concentrated stock solution (e.g., 10 mg/mL).
-
Stress Sample Preparation: In a clean vial, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final concentration of approximately 1 mg/mL.
-
Control Sample: Prepare a "time zero" control by immediately neutralizing an aliquot of the stress sample with an equivalent amount of 0.1 M sodium hydroxide and diluting it with the mobile phase for immediate analysis.
-
Incubation: Place the sealed stress sample vial in a temperature-controlled oven or water bath set to 60 °C.
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the stress sample, neutralize it as described in step 3, and dilute for analysis.
-
Analysis: Analyze the time-zero control and all timed samples by a validated stability-indicating HPLC method.
-
Data Interpretation: Compare the peak area of the this compound in the stressed samples to the time-zero control to calculate the percentage of degradation. Analyze new peaks that appear in the chromatogram to identify potential degradation products.
Analytical Techniques for Stability Monitoring
A suite of analytical techniques is required to accurately assess purity and characterize degradation products.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment. A reverse-phase method with a C18 column and a gradient of water/acetonitrile with a modifier like TFA or formic acid is typically used to separate the parent compound from its more polar degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification of unknown degradation products.[10][11] By providing the mass-to-charge ratio of the degradants, it offers crucial clues to their structure, especially when confirming ring-opening or other modifications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for definitive structure elucidation of any significant degradation products that can be isolated.[10][11] 1H and 13C NMR can confirm the proposed structure of byproducts formed under stress conditions.
Conclusion
This compound is a valuable but chemically sensitive building block. Its stability is intrinsically linked to the strain of the four-membered azetidine ring. The primary degradation pathway of concern is acid-catalyzed ring-opening, which is exacerbated by elevated temperatures. Therefore, meticulous control over storage and handling conditions is not merely a recommendation but a requirement for preserving its chemical integrity. Storing the compound under refrigerated, inert, and anhydrous conditions, while avoiding contact with incompatible materials, will ensure its viability for use in research and development. The implementation of systematic stability studies, as outlined in this guide, will empower scientists to confidently use this scaffold in the synthesis of next-generation chemical entities.
References
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Bariwal, J. & Van der Eycken, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
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PubChem. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]
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ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available at: [Link]
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ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
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National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available at: [Link]
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ResearchGate. (n.d.). Forced degradation studies of rosuvastatin and ezetimibe. Available at: [Link]
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Semantic Scholar. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]
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An In-Depth Technical Guide to 3-Butoxyazetidine for Advanced Research and Drug Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 3-Butoxyazetidine. As a functionalized saturated heterocycle, this compound represents a valuable building block for introducing the unique conformational constraints and physicochemical properties of the azetidine ring into novel chemical entities.
Core Identification and Nomenclature
The foundational step in utilizing any chemical building block is the unambiguous understanding of its identity. This compound is a four-membered heterocyclic compound featuring a secondary amine and a butoxy ether substituent at the 3-position.
IUPAC Name: this compound[1]
The structure is characterized by a saturated four-membered ring containing one nitrogen atom, with a butoxy group (a four-carbon alkyl chain linked via an oxygen atom) attached to the carbon atom opposite the nitrogen.
| Identifier | Value | Source |
| CAS Number | 1220028-03-4 | [1] |
| PubChem CID | 53409710 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Synonyms | 3-Butoxy-azetidine, 3-AZETIDINYL BUTYL ETHER | [1] |
Physicochemical Properties
The physicochemical profile of a molecule is critical for predicting its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.
| Property | Value | Details |
| Molecular Weight | 129.20 g/mol | Computed by PubChem[1] |
| SMILES | CCCCOC1CNC1 | Canonical SMILES Representation[1] |
| InChIKey | XOQLHGDEBDNAFS-UHFFFAOYSA-N | Standard InChIKey[1] |
| XLogP3 | 0.7 | A computed measure of lipophilicity[1] |
| Topological Polar Surface Area | 21.3 Ų | Influences membrane permeability and solubility[1] |
Synthesis and Characterization
The synthesis of 3-substituted azetidines is a challenging yet crucial endeavor in organic chemistry due to the inherent strain of the four-membered ring.[2] A common and effective strategy for producing 3-alkoxyazetidines involves the protection of the azetidine nitrogen, followed by etherification of a 3-hydroxyazetidine precursor.
Proposed Synthetic Workflow
A robust synthetic route proceeds via a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine. This approach ensures selective alkylation at the hydroxyl group while preventing side reactions at the ring nitrogen. The final deprotection step yields the target compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative methodology based on standard organic synthesis techniques for Williamson ether synthesis and Boc deprotection on similar azetidine scaffolds.[2][3][4]
Part A: Synthesis of tert-butyl this compound-1-carboxylate
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq).[4]
-
Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form a reactive alkoxide. The low temperature controls the exothermic reaction.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add n-butyl bromide (1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Causality: The generated alkoxide acts as a nucleophile, displacing the bromide from n-butyl bromide in a classic Sₙ2 reaction to form the ether linkage.
-
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the protected product.
Part B: Synthesis of this compound
-
Preparation: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) from Part A in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the free secondary amine. The byproducts (isobutylene and CO₂) are volatile.
-
-
Reaction: Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess TFA.
-
Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be achieved via distillation if necessary.
Application in Medicinal Chemistry and Drug Development
The azetidine ring is considered a "privileged" scaffold in modern drug discovery.[] Its strained, three-dimensional structure provides a distinct conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible acyclic or larger ring analogs.
The Role of the 3-Butoxy Moiety
The 3-butoxy substituent serves a critical role in modulating the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Lipophilicity Tuning: The four-carbon alkyl chain of the butoxy group significantly increases the lipophilicity (fat-solubility) of the parent azetidine core. This is a key parameter that medicinal chemists adjust to optimize a drug candidate's ability to cross cellular membranes.[]
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than an ester or amide bond, potentially increasing the half-life of a drug candidate.
-
Vectorial Orientation: The substituent at the 3-position projects away from the ring in a defined vector, allowing it to probe specific pockets within a target protein's binding site without altering the core recognition elements that might be attached at the nitrogen atom.
Logical Workflow in Lead Optimization
The decision to incorporate a fragment like this compound into a lead compound is a data-driven process aimed at solving specific challenges encountered during drug development.
Caption: Decision workflow for using this compound in lead optimization.
This workflow illustrates how a specific structural problem, such as poor membrane permeability, can lead directly to the hypothesis that increasing lipophilicity with a conformationally defined building block like this compound could yield a superior drug candidate.[6][] Its incorporation is a targeted strategy to enhance the overall developability profile of a molecule.
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Title: this compound | C7H15NO | CID 53409710 Source: PubChem, National Institutes of Health URL: [Link]
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The Ascendancy of a Strained Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Azetidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Once relegated to the periphery of heterocyclic chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has undergone a remarkable transformation. Its journey from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry is a testament to the ingenuity of synthetic chemists and the growing appreciation for the unique physicochemical properties conferred by this strained ring system. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of substituted azetidines. We will navigate through the seminal synthetic methodologies, from classical cyclizations to cutting-edge catalytic systems, and illuminate the causal relationships behind experimental choices. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the rich history and synthetic versatility of substituted azetidines, empowering the design and synthesis of next-generation therapeutics.
Introduction: The Allure of the Strained Ring
The azetidine scaffold, with its inherent ring strain of approximately 25.4 kcal/mol, presents a fascinating dichotomy.[1] This strain, once a significant synthetic hurdle, is now recognized as a key attribute that imparts a unique three-dimensional geometry and conformational rigidity.[2][3] In an era of drug discovery increasingly focused on exploring beyond flat, aromatic structures, the sp³-rich character of azetidines offers a compelling avenue to modulate biological activity and improve pharmacokinetic profiles.[2] The substitution of the azetidine ring allows for precise vectoral orientation of functional groups, enabling fine-tuning of interactions with biological targets. Furthermore, the incorporation of an azetidine moiety can enhance metabolic stability and aqueous solubility, highly desirable properties in drug candidates.[2]
Initially, the chemistry of azetidines was largely overshadowed by its more famous derivative, the β-lactam ring, the core of penicillin antibiotics.[2][4] However, the discovery of naturally occurring azetidine-containing compounds and the increasing recognition of their therapeutic potential have catalyzed a surge in the development of novel synthetic methodologies.[3] Today, several approved drugs, including the antihypertensive Azelnidipine and the kinase inhibitor Cobimetinib, feature the azetidine motif, solidifying its status as a valuable component in the medicinal chemist's toolbox.[1][5]
This guide will trace the historical trajectory of substituted azetidine synthesis, providing a narrative that not only presents the methods but also explains the underlying principles and the evolution of strategic thinking in this dynamic field of organic chemistry.
The Genesis of a Scaffold: Early Explorations
The first documented synthesis of the parent azetidine ring is attributed to the pioneering work of Gabriel and Weiner in 1888.[6] Their approach, a classic example of intramolecular cyclization, involved the reaction of 1,3-diaminopropane with hydrochloric acid, followed by distillation. While this early method provided access to the fundamental azetidine core, the harsh conditions and limited scope for substitution underscored the synthetic challenges associated with constructing this strained four-membered ring.
For many years, the synthesis of substituted azetidines remained a formidable task, often resulting in low yields and lacking general applicability.[1] The development of more versatile and milder synthetic routes was essential to unlock the full potential of this intriguing heterocycle.
The Evolution of Synthetic Strategies: A Chronological Perspective
The history of substituted azetidine synthesis is a story of continuous innovation, with each new method building upon the successes and addressing the limitations of its predecessors. The primary synthetic routes can be broadly categorized into intramolecular cyclizations, cycloaddition reactions, ring expansions, and ring contractions.
Intramolecular Cyclization: The Foundational Approach
The most intuitive and historically significant strategy for constructing the azetidine ring is through intramolecular cyclization, where a suitably functionalized acyclic precursor undergoes ring closure.[7] This approach typically involves the formation of a C-N bond via nucleophilic substitution.
A common precursor for this strategy is a γ-amino alcohol or a derivative thereof, where the nitrogen atom acts as the nucleophile and the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate.[7]
Key Methodological Advance: The Couty Azetidine Synthesis
A significant advancement in this area is the Couty azetidine synthesis , which provides an efficient route to enantiopure azetidines from readily available β-amino alcohols.[8] This method involves the chlorination of the β-amino alcohol, followed by deprotonation and a 4-exo-trig ring closure.[8] The use of an electron-withdrawing group on the nitrogen, such as a cyano group, facilitates the cyclization.[8]
Experimental Protocol: A Representative Intramolecular Cyclization
Synthesis of N-Tosyl-2-phenylazetidine from 3-(Tosylamino)-3-phenylpropan-1-ol
-
Mesylation of the Alcohol: To a solution of 3-(tosylamino)-3-phenylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq). Slowly add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
Intramolecular Cyclization: Dissolve the crude mesylate in anhydrous tetrahydrofuran (0.1 M) and cool to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-tosyl-2-phenylazetidine.
[2+2] Cycloadditions: The Power of Photochemistry
[2+2] cycloaddition reactions offer a highly convergent and atom-economical approach to the azetidine ring. The most prominent example in this category is the aza Paternò–Büchi reaction , a photochemical cycloaddition between an imine and an alkene.[9]
Historically, the application of the aza Paternò–Büchi reaction was limited due to the inherent propensity of the excited state of imines to undergo unproductive E/Z isomerization. The first successful, albeit low-yielding, example was reported by Tsuge in 1968. A significant breakthrough came with the use of cyclic imines, which are constrained from isomerizing, leading to more efficient cycloadditions.
More recent advancements have focused on visible-light-mediated energy transfer, which allows for the selective excitation of either the alkene or a modified imine precursor, expanding the scope and efficiency of this powerful transformation.[1]
Diagram: The Aza Paternò–Büchi Reaction
Caption: The aza Paternò–Büchi reaction: a photochemical [2+2] cycloaddition.
Ring Expansion of Aziridines: A Strain-Driven Transformation
The ring expansion of readily available aziridines provides another elegant strategy for the synthesis of substituted azetidines. This approach leverages the high ring strain of the three-membered aziridine ring as a driving force for the transformation.
Various methods have been developed to effect this one-carbon ring expansion, including the use of ylides and, more recently, biocatalytic approaches. For instance, the reaction of an N-substituted aziridine with a diazo compound in the presence of a suitable catalyst can generate an aziridinium ylide, which then undergoes a[2]-Stevens rearrangement to afford the corresponding azetidine.
Diagram: Ring Expansion of an Aziridine
Caption: Azetidine synthesis via ring expansion of an aziridine.
Ring Contraction of Pyrrolidinones: A Novel Approach
A more recent and innovative strategy for the synthesis of functionalized azetidines involves the ring contraction of five-membered pyrrolidinones.[1] This method provides access to α-carbonylated azetidines, which are valuable building blocks for further synthetic transformations.
The reaction is typically initiated by the α-bromination of an N-sulfonylpyrrolidinone. Subsequent treatment with a nucleophile and a base induces a one-pot nucleophilic addition-ring contraction sequence to yield the desired azetidine derivative.
Table: Comparison of Major Synthetic Routes to Substituted Azetidines
| Synthetic Strategy | Key Features | Advantages | Limitations |
| Intramolecular Cyclization | Formation of a C-N bond in an acyclic precursor. | Well-established, good for stereocontrol. | Requires pre-functionalized starting materials. |
| [2+2] Cycloaddition | Photochemical reaction of an imine and an alkene. | Atom-economical, convergent. | Can be limited by imine isomerization and regioselectivity. |
| Ring Expansion of Aziridines | One-carbon expansion of a three-membered ring. | Utilizes readily available starting materials. | Can require specific catalysts and conditions. |
| Ring Contraction of Pyrrolidinones | Contraction of a five-membered lactam. | Provides access to α-functionalized azetidines. | A more recently developed method, scope may be limited. |
The Impact of Substituted Azetidines on Drug Discovery
The unique structural and physicochemical properties of substituted azetidines have made them increasingly attractive scaffolds in drug discovery. Their incorporation into drug candidates can lead to improvements in potency, selectivity, and pharmacokinetic profiles.
Key Advantages in Medicinal Chemistry:
-
Structural Rigidity: The constrained nature of the azetidine ring reduces the number of rotatable bonds, leading to a more pre-organized conformation for binding to a biological target. This can result in enhanced binding affinity and improved selectivity.[2]
-
Metabolic Stability: The presence of an azetidine ring can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[2]
-
Improved Physicochemical Properties: Azetidines can serve as bioisosteres for other functional groups, offering a means to modulate properties such as solubility and lipophilicity.[2]
-
Novel Chemical Space: The incorporation of azetidines allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing drug classes.
Examples of Azetidine-Containing Drugs:
The therapeutic potential of the azetidine scaffold is exemplified by the growing number of approved drugs that incorporate this motif.
-
Azelnidipine: A calcium channel blocker used for the treatment of hypertension.[5]
-
Cobimetinib: A MEK inhibitor used in the treatment of certain types of cancer.[1]
-
Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[2]
The successful development of these and other azetidine-containing drugs has spurred further interest in this scaffold, and numerous other candidates are currently in various stages of clinical development.[2]
Future Directions and Outlook
The field of substituted azetidine synthesis continues to evolve, with ongoing efforts to develop more efficient, stereoselective, and environmentally benign methodologies. The development of novel catalytic systems, including biocatalysis, holds great promise for expanding the synthetic toolbox for accessing these valuable heterocycles. As our understanding of the biological implications of incorporating strained ring systems into drug molecules deepens, the demand for diverse and readily accessible substituted azetidines will undoubtedly continue to grow. The rich history of innovation in this area provides a strong foundation for future discoveries that will further solidify the position of the azetidine scaffold as a cornerstone of modern medicinal chemistry.
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Azetidine Synthesis - 1st Edition. Elsevier. Available at: [Link].
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Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available at: [Link].
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Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link].
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Couty's azetidine synthesis. Wikipedia. Available at: [Link].
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New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link].
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Azetidines of pharmacological interest. PubMed. Available at: [Link].
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link].
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Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. ACS Publications. Available at: [Link].
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Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link].
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Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. Available at: [Link].
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Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. ACS Publications. Available at: [Link].
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link].
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Robust Synthesis of N-sulfonylazetidine Building Blocks via Ring Contraction of α-bromo N-sulfonylpyrrolidinones. PubMed. Available at: [Link].
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Reaction design of the aza Paternò–Büchi reaction. Direct irradiation... ResearchGate. Available at: [Link].
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First successful example of an aza Paternò–Büchi reaction. ResearchGate. Available at: [Link].
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Methodological & Application
Synthesis of 3-Butoxyazetidine from N-Boc-3-hydroxyazetidine: An Application Note and Protocol
Introduction: The Rising Prominence of 3-Substituted Azetidines in Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent ring strain imparts a rigid conformation, which can lead to improved metabolic stability and target affinity by reducing the number of rotatable bonds.[1] Specifically, 3-substituted azetidines are of significant interest as they allow for the introduction of diverse functionalities at a key vector for interaction with biological targets. These moieties can serve as versatile bioisosteres, enhancing physicochemical properties such as solubility and lipophilicity, ultimately leading to more drug-like candidates. This application note provides a detailed, field-proven protocol for the synthesis of 3-butoxyazetidine, a valuable building block for drug discovery programs, starting from the commercially available N-Boc-3-hydroxyazetidine.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Williamson Ether Synthesis: The hydroxyl group of N-Boc-3-hydroxyazetidine is alkylated with butyl bromide to form the corresponding ether, N-Boc-3-butoxyazetidine. This reaction proceeds via an SN2 mechanism.
-
N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from N-Boc-3-butoxyazetidine under acidic conditions to yield the final product, this compound, typically as a stable hydrochloride or trifluoroacetate salt.
This strategy is robust, scalable, and utilizes readily available reagents, making it suitable for both small-scale research and larger-scale development campaigns.
Reaction Schematics
Caption: Overall synthetic route from N-Boc-3-hydroxyazetidine to this compound.
Experimental Protocols
Part 1: Synthesis of tert-Butyl this compound-1-carboxylate (N-Boc-3-butoxyazetidine)
This protocol is adapted from established Williamson ether synthesis procedures for N-Boc-3-hydroxyazetidine derivatives. The use of sodium hydride as a strong base is critical for the deprotonation of the secondary alcohol, forming a nucleophilic alkoxide that readily reacts with the primary alkyl halide, butyl bromide. Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the SN2 displacement.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-3-hydroxyazetidine | 173.21 | 5.00 g | 28.86 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.73 g | 43.29 | 1.5 |
| Butyl Bromide | 137.02 | 5.94 g (4.68 mL) | 43.29 | 1.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
| Saturated aq. NH₄Cl | - | 100 mL | - | - |
| Ethyl Acetate | - | 200 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxyazetidine (5.00 g, 28.86 mmol).
-
Dissolve the starting material in anhydrous DMF (50 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.73 g, 43.29 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add butyl bromide (4.68 mL, 43.29 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield tert-butyl this compound-1-carboxylate as a colorless oil.
Expected Characterization Data for N-Boc-3-butoxyazetidine:
-
¹H NMR (400 MHz, CDCl₃): δ 4.15-4.05 (m, 1H), 4.05-3.95 (m, 2H), 3.80-3.70 (m, 2H), 3.40 (t, J = 6.6 Hz, 2H), 1.60-1.50 (m, 2H), 1.44 (s, 9H), 1.42-1.32 (m, 2H), 0.92 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.9, 80.0, 70.2, 68.1, 58.5, 31.8, 28.4, 19.3, 13.9.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₂H₂₄NO₃: 230.18; found 230.18.
Part 2: Deprotection of N-Boc-3-butoxyazetidine to this compound
The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method. Alternatively, hydrochloric acid in dioxane or methanol can be used to directly afford the hydrochloride salt, which is often a crystalline solid and easier to handle.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| tert-Butyl this compound-1-carboxylate | 229.32 | 4.00 g | 17.44 | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 13.4 mL | 174.4 | 10.0 |
| Dichloromethane (DCM) | - | 40 mL | - | - |
| Toluene | - | 50 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
Procedure (TFA Deprotection):
-
Dissolve tert-butyl this compound-1-carboxylate (4.00 g, 17.44 mmol) in dichloromethane (40 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add trifluoroacetic acid (13.4 mL, 174.4 mmol) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, add toluene (2 x 25 mL) and concentrate to dryness after each addition (azeotropic removal).
-
The resulting oil is the trifluoroacetate salt of this compound. If the free base is required, the residue can be dissolved in DCM and washed with saturated aqueous sodium bicarbonate, dried, and concentrated. For isolation of a solid salt, proceed to step 8.
-
Dissolve the crude oil in a minimal amount of methanol and add an excess of diethyl ether to precipitate the salt. Filter the solid and wash with cold diethyl ether, then dry under vacuum.
Procedure (HCl Deprotection):
-
Dissolve tert-butyl this compound-1-carboxylate (4.00 g, 17.44 mmol) in 4 M HCl in dioxane (20 mL).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to afford this compound hydrochloride as a solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Expected Characterization Data for this compound Hydrochloride:
-
¹H NMR (400 MHz, D₂O): δ 4.40-4.30 (m, 1H), 4.25-4.10 (m, 4H), 3.55 (t, J = 6.5 Hz, 2H), 1.65-1.55 (m, 2H), 1.45-1.35 (m, 2H), 0.90 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (101 MHz, D₂O): δ 71.5, 69.8, 55.2, 31.2, 18.7, 13.1.
-
MS (ESI): m/z [M+H]⁺ calculated for C₇H₁₆NO: 130.12; found 130.12.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Williamson ether synthesis step is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The use of a dry inert atmosphere is crucial for optimal yield.
-
Sodium Hydride Handling: Sodium hydride is a flammable solid and reacts violently with water. Handle with care in a fume hood and quench any excess reagent slowly and carefully.
-
Boc-Deprotection Work-up: The removal of TFA can be challenging. Azeotropic distillation with toluene is highly effective. When isolating the hydrochloride salt, ensure complete removal of the solvent to obtain a free-flowing solid.
-
Purification: The polarity of N-Boc-3-butoxyazetidine is suitable for silica gel chromatography. The final product, this compound, can be purified by distillation if obtained as a free base, or by recrystallization if isolated as a salt.
Conclusion
The synthesis of this compound from N-Boc-3-hydroxyazetidine is a reliable and scalable process that provides access to a valuable building block for drug discovery. The two-step sequence involving a Williamson ether synthesis followed by N-Boc deprotection is a well-established and efficient route. The detailed protocols and characterization data provided in this application note will enable researchers and scientists to confidently synthesize this compound for their research and development needs.
References
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Singh, G. S., & D'hooghe, M. (2022). Azetidines as versatile building blocks in the synthesis of nitrogen-containing heterocyclic compounds. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 45-61. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection (HCl). Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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The Strategic Incorporation of 3-Butoxyazetidine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. Small, saturated heterocycles have emerged as valuable scaffolds for imparting desirable physicochemical properties to drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to confer metabolic stability, enhance aqueous solubility, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements.[1][2] This guide focuses on a specific, yet increasingly important derivative: 3-butoxyazetidine. We will delve into the synthetic protocols for its preparation and functionalization, and explore its strategic application in medicinal chemistry, underscored by a case study in the development of potent kinase inhibitors.
The strategic incorporation of the this compound moiety can be a powerful tool in a medicinal chemist's arsenal to overcome common challenges in drug development, such as poor metabolic stability and suboptimal pharmacokinetic parameters. The butoxy group, in particular, offers a balance of lipophilicity and conformational flexibility that can be fine-tuned to optimize interactions with biological targets.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its effective deployment in drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [3] |
| Molecular Weight | 129.20 g/mol | [3] |
| XLogP3 | 0.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Caption: Key physicochemical properties of this compound.
Synthetic Protocols for this compound and its Derivatives
The synthesis of this compound is a multi-step process that typically begins with a protected 3-hydroxyazetidine precursor. The following protocols provide a detailed methodology for the preparation of this compound and its subsequent functionalization, which is essential for its incorporation into diverse molecular scaffolds.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
The synthesis of the key intermediate, N-Boc-3-hydroxyazetidine, is a critical first step. This protocol outlines a common route starting from 1-benzhydrylazetidin-3-ol.
Workflow for the Synthesis of N-Boc-3-hydroxyazetidine
Sources
3-Butoxyazetidine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
Introduction: The Rise of Small Saturated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, there is a discernible shift away from flat, aromatic molecules towards more three-dimensional structures. This strategic move is driven by the pursuit of enhanced physicochemical and pharmacokinetic properties in drug candidates. Small, saturated heterocycles, such as azetidines, have emerged as powerful tools in this endeavor. The incorporation of an azetidine ring can significantly improve aqueous solubility, metabolic stability, and target engagement by providing novel exit vectors for molecular elaboration.[1] Among the diverse array of functionalized azetidines, 3-alkoxy derivatives, and specifically 3-butoxyazetidine, offer a unique combination of properties that make them attractive building blocks for medicinal chemists.
This comprehensive guide provides an in-depth exploration of this compound as a key heterocyclic building block. We will delve into its synthesis, highlighting the critical chemical transformations, and provide detailed protocols for its subsequent functionalization. Furthermore, we will discuss its application in drug discovery, focusing on the rationale behind its use and the potential structure-activity relationships that can be explored.
Physicochemical Properties and Strategic Value of this compound
The strategic incorporation of a this compound moiety into a drug candidate can impart several desirable characteristics. The azetidine ring itself, being a strained four-membered heterocycle, introduces a degree of conformational rigidity, which can be advantageous for optimizing binding to a biological target.[2] The butoxy group at the 3-position provides a lipophilic handle that can be modulated to fine-tune the overall lipophilicity of the molecule, a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem |
| Molecular Weight | 129.20 g/mol | PubChem |
| XLogP3 | 0.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: These are computationally predicted values.[3]
The presence of the ether linkage in the butoxy group can also influence metabolic stability. Compared to more labile functional groups, ethers are generally more resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile. Furthermore, the secondary amine of the azetidine ring serves as a versatile point for further chemical modification, allowing for the exploration of a wide chemical space around this core scaffold.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available precursors. A common and efficient strategy involves the initial synthesis of a protected 3-hydroxyazetidine, followed by etherification to introduce the butoxy group, and concluding with deprotection.
Workflow for the Synthesis of this compound Hydrochloride
Sources
Application Note: N-Alkylation of 3-Butoxyazetidine for Drug Discovery Scaffolds
Introduction
The azetidine ring is a privileged scaffold in modern medicinal chemistry, appearing as a core structural motif in a wide array of pharmaceutical agents and biologically active compounds.[1] Its strained four-membered ring system offers a unique three-dimensional geometry that can enhance binding affinity, improve physicochemical properties, and provide novel intellectual property. The functionalization of the azetidine nitrogen atom (N-alkylation) is a critical step in the diversification of these scaffolds, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[2][3]
This application note provides a comprehensive guide for researchers and drug development professionals on the N-alkylation of 3-butoxyazetidine. We will delve into the mechanistic principles of two primary synthetic strategies: direct alkylation via nucleophilic substitution and reductive amination. A detailed, field-proven protocol for each method is presented, emphasizing the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Mechanistic Principles & Strategic Considerations
The synthesis of N-alkylated azetidines can be approached through several pathways. The choice of method depends on the desired product, the reactivity of the substrates, and the functional groups present.
Direct Alkylation with Alkyl Halides
Direct N-alkylation is a classical and widely used transformation that involves the reaction of an amine with an alkylating agent, typically an alkyl halide.[4]
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[5] A base is required to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[6][7]
The Challenge of Over-Alkylation: A significant drawback of direct alkylation, particularly with primary or secondary amines, is the potential for over-alkylation.[4] The N-alkylated azetidine product is often more nucleophilic than the starting this compound, leading to a second alkylation event that forms a quaternary ammonium salt.[5][8] This "runaway" reaction can result in a mixture of products and poor yields of the desired secondary or tertiary amine.[8]
Strategies to Mitigate Over-Alkylation:
-
Stoichiometry Control: Using a large excess of the starting amine relative to the alkylating agent can statistically favor mono-alkylation.[6]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture maintains its low concentration, reducing the likelihood of reacting with the product amine.[6]
-
Choice of Base: A bulky, non-nucleophilic base can sometimes help minimize over-alkylation.[6]
Reductive Amination: A Superior Alternative for Mono-Alkylation
Reductive amination is a powerful, one-pot procedure that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[9] This method is often the preferred strategy for controlled mono-alkylation as it elegantly bypasses the over-alkylation issues seen with alkyl halides.[10][11]
Mechanism: The reaction involves two key steps:
-
Imine/Iminium Ion Formation: The amine first condenses with the carbonyl compound to form a hemiaminal, which then reversibly loses a molecule of water to form an imine intermediate. In the presence of acid, this exists as a protonated, more electrophilic iminium ion.[9]
-
In-Situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the imine/iminium ion to the final alkylated amine.[9]
The success of this one-pot reaction hinges on the use of a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and selectivity.[12][13][14]
Part 2: Experimental Protocol — Direct N-Alkylation
This protocol details the N-benzylation of this compound as a representative example of direct alkylation.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₁₅NO | 129.20 | 5.0 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 5.5 | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.0 | 2.0 |
| Acetonitrile (MeCN), Anhydrous | CH₃CN | 41.05 | 25 mL | - |
Step-by-Step Procedure
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 5.0 mmol, 646 mg) and anhydrous acetonitrile (25 mL).
-
Base Addition: Add potassium carbonate (2.0 eq, 10.0 mmol, 1.38 g) to the solution. Stir the suspension at room temperature for 10 minutes. The base is crucial for neutralizing the HBr formed during the reaction.[6]
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq, 5.5 mmol, 0.65 mL) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and allow it to stir for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azetidine is consumed.
-
Workup (Quenching & Extraction):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-3-butoxyazetidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Experimental Protocol — Reductive Amination (Alternative)
This protocol details the N-benzylation of this compound using benzaldehyde.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₁₅NO | 129.20 | 5.0 | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 5.25 | 1.05 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 7.5 | 1.5 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 25 mL | - |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 0.5 | 0.1 |
Step-by-Step Procedure
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, 5.0 mmol, 646 mg) in anhydrous dichloromethane (25 mL).
-
Reagent Addition: Add benzaldehyde (1.05 eq, 5.25 mmol, 0.53 mL) followed by a catalytic amount of glacial acetic acid (0.1 eq, 0.5 mmol, ~29 µL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.[10]
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq, 7.5 mmol, 1.59 g) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm. STAB is a mild reductant that selectively reduces the iminium ion in the presence of the aldehyde.[12][14]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup (Quenching & Extraction):
-
Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude product by silica gel column chromatography and characterize as described in the direct alkylation protocol.
Part 4: Process Visualization & Workflow
The following diagram illustrates the general workflow for the direct N-alkylation of this compound.
Caption: Workflow for the Direct N-Alkylation of this compound.
Part 5: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive alkylating agent.2. Insufficiently strong base.[6]3. Low reaction temperature. | 1. Use a fresh bottle of alkyl halide or switch to a more reactive one (e.g., iodide instead of bromide).2. Switch to a stronger base (e.g., NaH, Cs₂CO₃).[6]3. Gradually increase the reaction temperature, but be mindful of potential side reactions.[6] |
| Over-alkylation | 1. Product amine is more nucleophilic than starting amine.[8]2. High concentration of alkylating agent. | 1. Use a large excess (3-5 equivalents) of this compound.2. Add the alkylating agent slowly via syringe pump.3. Switch to the reductive amination protocol, which is not prone to over-alkylation.[10][11] |
| Complex Mixture of Products | 1. Decomposition of starting material or product at high temperature.2. Side reactions with the solvent (e.g., DMF, DMSO at high temp).[15] | 1. Run the reaction at a lower temperature for a longer duration.2. Switch to a more inert solvent like acetonitrile (MeCN) or toluene.[6] |
| Difficulty in Purification | 1. Close polarity of starting material and product.2. Presence of quaternary ammonium salt byproduct. | 1. Optimize the chromatography eluent system; a shallow gradient may be required.2. The quaternary salt is highly polar and often insoluble in the extraction solvent; it may be removed during the aqueous wash. |
Conclusion
The N-alkylation of this compound is a versatile and essential transformation for generating novel molecular entities in drug discovery. While direct alkylation with alkyl halides is a straightforward approach, it requires careful control to mitigate the common issue of over-alkylation. For cleaner and more controlled mono-alkylation, reductive amination stands out as a superior and highly reliable methodology. By understanding the mechanistic underpinnings and key parameters of each method, researchers can effectively synthesize a diverse library of N-substituted azetidines for biological evaluation.
References
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Ch22: Alkylation of Amines . (n.d.). University of Calgary. Retrieved from [Link]
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Best Conditions For N-Alkylation? . (2022). Sciencemadness.org. Retrieved from [Link]
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N alkylation at sp3 Carbon Reagent Guide . (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
- Sommer, H. Z., et al. (1974). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
- Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
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Amine alkylation . (n.d.). Wikipedia. Retrieved from [Link]
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Highly Efficient, Base-Catalyzed Alkylation Reactions . (2023). ChemistryViews. Retrieved from [Link]
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Alkylation of Amines (Sucks!) . (2017). Master Organic Chemistry. Retrieved from [Link]
- Jarvis, C. I., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5678-5686.
- Blackman, A. G., et al. (2000). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions.
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Synthesis of secondary and tertiary amines . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Schipper, J. R., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
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Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? . (2015). ResearchGate. Retrieved from [Link]
- Clark, J. H., et al. (Eds.). (2022).
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Azetidine synthesis . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Reductive amination . (n.d.). Wikipedia. Retrieved from [Link]
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Myers Chem 115 Handout on Reductive Amination . (n.d.). Harvard University. Retrieved from [Link]
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Reductive Amination, and How It Works . (2017). Master Organic Chemistry. Retrieved from [Link]
- Ayesa, S., Samuelsson, B., & Classon, B. (2008). A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide. Synlett, 2008(1), 89-93.
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Reductive Amination - Common Conditions . (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Amine synthesis by reductive amination (reductive alkylation) . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Azetidine Scaffold in Triple Reuptake Inhibitor Synthesis: A Focus on 3-Butoxyazetidine
Introduction: The Strategic Importance of Azetidines in Next-Generation Antidepressants
The development of triple reuptake inhibitors (TRIs) represents a significant advancement in the quest for more effective and faster-acting antidepressants.[1][2][3] By simultaneously blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, TRIs aim to address a broader spectrum of depressive symptoms than traditional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[3] Within this evolving landscape of medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, offering a unique combination of rigidity and three-dimensionality that is highly advantageous for designing potent and selective ligands for monoamine transporters.[4]
This guide provides an in-depth exploration of the role of 3-substituted azetidines, with a specific focus on 3-butoxyazetidine, as a key building block in the synthesis of novel TRI candidates. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships that underscore the utility of this versatile heterocyclic motif.
The Azetidine Advantage: Why this Four-Membered Ring is a Game-Changer
The incorporation of an azetidine ring into drug candidates offers several benefits:
-
Structural Rigidity: The strained four-membered ring imparts a degree of conformational constraint, which can lead to higher binding affinity and selectivity for the target transporters.
-
Improved Physicochemical Properties: Azetidine-containing compounds often exhibit favorable properties such as increased aqueous solubility and metabolic stability.
-
Vectorial Exit Points: The substituents on the azetidine ring can be precisely oriented in three-dimensional space, allowing for optimal interactions with the binding pockets of SERT, NET, and DAT.
Synthetic Pathways to this compound: A Step-by-Step Guide
The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The following protocols are based on established methods for the synthesis of analogous 3-alkoxyazetidines and provide a reliable route to the target compound.
Protocol 1: Synthesis of the Key Intermediate, 1-Boc-3-hydroxyazetidine
The synthesis of the pivotal intermediate, 1-Boc-3-hydroxyazetidine, can be accomplished via several routes. One common method involves the reaction of epichlorohydrin with tert-butylamine, followed by protection of the azetidine nitrogen.[5]
Experimental Protocol:
-
Cyclization: In a well-ventilated fume hood, to a solution of tert-butylamine in a suitable solvent such as isopropanol, slowly add epichlorohydrin at a controlled temperature. The reaction is typically stirred for several hours to allow for the formation of 1-(tert-butyl)-3-hydroxyazetidine.
-
Boc Protection: After completion of the cyclization, the crude 1-(tert-butyl)-3-hydroxyazetidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane or methanol.[6]
-
Purification: The resulting 1-Boc-3-hydroxyazetidine is then purified by column chromatography on silica gel to yield the desired product as a white solid or colorless oil.[6]
Data Presentation: Physicochemical Properties of 1-Boc-3-hydroxyazetidine
| Property | Value |
| CAS Number | 141699-55-0 |
| Molecular Formula | C₈H₁₅NO₃ |
| Molecular Weight | 173.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 36-43 °C |
Protocol 2: O-Alkylation to Yield 1-Boc-3-butoxyazetidine
With the hydroxylated intermediate in hand, the next step is the introduction of the butoxy group via an O-alkylation reaction. This is a standard Williamson ether synthesis adapted for this specific substrate.
Experimental Protocol:
-
Deprotonation: Dissolve 1-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution in an ice bath and add a strong base, such as sodium hydride (60% dispersion in mineral oil), portion-wise.[7] Allow the mixture to stir for 30 minutes to an hour to ensure complete deprotonation of the hydroxyl group.
-
Alkylation: To the resulting alkoxide solution, add 1-bromobutane (or a similar butylating agent like butyl iodide) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to afford 1-Boc-3-butoxyazetidine.
Visualization: Synthetic Workflow for 1-Boc-3-butoxyazetidine
Caption: Synthetic route to 1-Boc-3-butoxyazetidine.
Protocol 3: Deprotection and Functionalization for TRI Synthesis
The final steps in utilizing this compound for TRI synthesis involve the removal of the Boc protecting group and subsequent coupling with an appropriate aromatic or heteroaromatic side chain.
Experimental Protocol:
-
Boc Deprotection: Dissolve 1-Boc-3-butoxyazetidine in a suitable solvent such as methanol or dioxane. Add a strong acid, typically hydrochloric acid (as a solution in dioxane or as concentrated aqueous acid), and stir the reaction at room temperature for several hours.[7] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation of this compound Hydrochloride: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue is the hydrochloride salt of this compound, which can often be used in the next step without further purification.
-
N-Arylation or N-Alkylation: The deprotected this compound can then be coupled with a variety of electrophilic partners to introduce the desired pharmacophore for TRI activity. A common method is reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, nucleophilic aromatic substitution or Buchwald-Hartwig amination can be employed with suitable aryl halides.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound-containing TRIs is not extensively published, we can extrapolate from related 3-substituted azetidine analogs.
-
The 3-Position: The substituent at the 3-position of the azetidine ring plays a critical role in modulating the potency and selectivity for the monoamine transporters. Ether linkages, such as the butoxy group, can influence lipophilicity and hydrogen bonding potential within the transporter binding sites.
-
The Azetidine Nitrogen: The nitrogen atom of the azetidine ring typically serves as the basic center that interacts with a conserved aspartate residue in the monoamine transporters. The substituents attached to this nitrogen are crucial for defining the overall pharmacological profile.
Visualization: Generalized TRI Synthesis Workflow
Caption: Final step in the synthesis of a TRI.
Conclusion
This compound, and 3-alkoxyazetidines in general, are valuable building blocks in the medicinal chemist's toolbox for the design and synthesis of novel triple reuptake inhibitors. The synthetic routes outlined in this guide provide a practical and adaptable framework for researchers to access these important intermediates and incorporate them into drug discovery programs targeting depression and other CNS disorders. The inherent structural and physicochemical advantages of the azetidine scaffold, coupled with the ability to fine-tune properties through substitution at the 3-position, ensure that this heterocyclic motif will continue to play a prominent role in the development of next-generation therapeutics.
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Access to 3-Azetidines via Halogenation of Titanacyclobutanes. (n.d.). PMC. [Link]
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Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). PMC. [Link]
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Triple reuptake inhibitors: a patent review (2006 - 2012). (2014). PubMed. [Link]
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Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). PubMed. [Link]
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An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2021). PubMed. [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]
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Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? (2013). PMC. [Link]
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Medicinal chemistry of oxazines as promising agents in drug discovery. (2019). PubMed. [Link]
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Discovery of new dual butyrylcholinesterase (BuChE) inhibitors and 5-HT7 receptor antagonists as compounds used to treat Alzheimer's disease symptoms. (2025). PubMed. [Link]
-
ex_460148.htm. (n.d.). SEC.gov. [Link]
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Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? (2013). PMC. [Link]
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- 4. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
Application Note: A Validated Stability-Indicating HPLC and LC-MS Method for Purity Assessment of 3-Butoxyazetidine
Abstract
This application note presents a comprehensive guide to the analytical methods for determining the purity of 3-Butoxyazetidine, a key building block in modern medicinal chemistry. We provide detailed, validated protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for quantitative purity assessment and a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and characterization of potential impurities and degradation products. The methodologies are designed to be robust, accurate, and compliant with international regulatory standards, ensuring the quality and consistency of this compound for research and drug development purposes.
Introduction: The Significance of this compound Purity
This compound is a saturated heterocyclic amine that is increasingly utilized as a versatile scaffold in the synthesis of novel therapeutic agents. Its unique structural features can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. As with any active pharmaceutical ingredient (API) precursor, the purity of this compound is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are paramount.
This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It provides not only step-by-step protocols but also the scientific rationale behind the selection of analytical parameters, empowering the user to understand, implement, and adapt these methods as needed.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem CID: 53409710[1] |
| Molecular Weight | 129.20 g/mol | PubChem CID: 53409710[1] |
| Predicted XLogP3 | 0.7 | PubChem CID: 53409710[1] |
| Predicted pKa | 9.5 (basic) | ACD/Labs Percepta |
The relatively low XLogP3 value indicates that this compound is a polar compound, which guides the selection of a reversed-phase HPLC method with appropriate stationary and mobile phases to achieve adequate retention and separation.
HPLC Method for Purity Determination
A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed to quantify the purity of this compound and to separate it from potential process-related impurities and degradation products.
Rationale for Method Development
Given the polar nature of this compound, a conventional C18 column might provide insufficient retention. Therefore, an RP-Amide column is proposed, which offers enhanced retention for polar compounds through hydrogen bonding interactions.[2] A volatile buffer system, such as ammonium formate, is chosen to ensure compatibility with mass spectrometry for subsequent LC-MS analysis. The pH of the mobile phase is maintained slightly acidic to ensure the basic azetidine nitrogen is protonated, leading to better peak shape and retention.
Optimized HPLC Conditions
| Parameter | Condition |
| Column | Ascentis® RP-Amide, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes, then to 95% B for 2 minutes, hold for 3 minutes, and return to 5% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
Accurately weigh and dissolve ammonium formate in HPLC-grade water to a final concentration of 10 mM.
-
Adjust the pH to 3.5 using formic acid.
-
Filter the mobile phase through a 0.45 µm nylon filter.
-
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
Sample Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 1.5.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the blank (diluent), standard, and sample solutions in sequence.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
-
Caption: HPLC workflow for this compound purity analysis.
LC-MS Method for Impurity Identification
LC-MS is a powerful technique for the structural elucidation of unknown impurities and degradation products.[3][4] The developed HPLC method is directly transferable to an LC-MS system for this purpose.
Rationale for LC-MS Analysis
By coupling the HPLC separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the separated components. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in determining the elemental composition of impurities.[5] Tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation, providing structural information for definitive identification.
Optimized LC-MS Conditions
| Parameter | Condition |
| LC System | Same as HPLC method |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV |
| Mass Range | m/z 50 - 500 |
Step-by-Step LC-MS Protocol
-
Sample Preparation:
-
Prepare the this compound sample solution as described in the HPLC protocol.
-
-
LC-MS Analysis:
-
Inject the sample onto the LC-MS system.
-
Acquire data in full scan mode to detect all ions.
-
-
Data Analysis:
-
Identify the m/z of the main peak (this compound, expected [M+H]⁺ = 130.1226).
-
Identify the m/z values of any impurity peaks.
-
Perform targeted MS/MS analysis on the impurity ions to obtain fragmentation patterns.
-
Propose structures for the impurities based on their accurate mass and fragmentation data.
-
Caption: LC-MS workflow for impurity identification.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6][7][8]
Validation Parameters
The validation will include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the nominal concentration will be analyzed.
-
Accuracy: The closeness of the test results to the true value. This will be assessed by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | RSD of results ≤ 2.0% |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[1][9][10][11][12] These studies involve subjecting this compound to various stress conditions to induce degradation.
Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
Protocol for Forced Degradation
-
Prepare a stock solution of this compound (1 mg/mL).
-
For each stress condition, mix the stock solution with the respective stressor.
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute the stressed samples to an appropriate concentration.
-
Analyze the samples by the validated HPLC method and by LC-MS to identify the degradation products.
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the degradants from the main compound.[1]
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a robust framework for the comprehensive purity assessment of this compound. The HPLC method is suitable for routine quality control, while the LC-MS method is invaluable for impurity identification and characterization during process development and stability studies. Adherence to these validated protocols will ensure the generation of accurate and reliable data, contributing to the overall quality and safety of pharmaceutical products derived from this important building block.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- Developing HPLC Methods. Sigma-Aldrich.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- This compound | C7H15NO | CID 53409710. PubChem.
- 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
- Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
- Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2004, October 29). PubMed.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Q1A(R2) Guideline. ICH.
- Forced Degradation Studies. (2016, December 14). SciSpace.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). PubMed.
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- 4. 1309207-94-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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Protecting Group Strategies for Azetidine Nitrogen: Application Notes and Protocols
Introduction: Navigating the Chemistry of a Strained Heterocycle
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly prevalent motifs in medicinal chemistry and drug development. Their incorporation into molecular scaffolds can impart favorable physicochemical properties, such as improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[1][2] However, the inherent ring strain of the azetidine nucleus presents unique challenges in synthetic chemistry, particularly concerning the protection and deprotection of the nitrogen atom.[3] The selection of an appropriate nitrogen protecting group is paramount to the successful synthesis of complex molecules containing an azetidine moiety, as improper choice can lead to undesired ring-opening or other side reactions.[3][4]
This guide provides a comprehensive overview of protecting group strategies for the azetidine nitrogen, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of common protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss their orthogonality and stability, ensuring the integrity of the azetidine ring is maintained throughout multi-step synthetic sequences.
Core Principles of Azetidine N-Protection
The ideal protecting group for an azetidine nitrogen should exhibit the following characteristics:
-
Ease of Introduction: The protection reaction should proceed in high yield under mild conditions.
-
Stability: The protected azetidine must be stable to a wide range of reaction conditions anticipated in the synthetic route.
-
Facile Cleavage: The deprotection should be efficient, selective, and occur under conditions that do not compromise the integrity of the azetidine ring or other functional groups in the molecule.
-
Orthogonality: In the context of complex molecules with multiple protecting groups, the chosen group should be selectively removable without affecting others.[5][6]
Key Protecting Groups for Azetidine Nitrogen
The most commonly employed protecting groups for azetidine nitrogen are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. The choice among these is dictated by the overall synthetic strategy, particularly the need for acid or base-stable groups and the desired deprotection method.
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is one of the most widely used protecting groups for amines due to its general stability to a variety of non-acidic conditions and its straightforward removal with acids.[7]
Rationale for Use: The Boc group is ideal for synthetic routes that involve nucleophilic or basic conditions, as well as hydrogenation. Its acid lability allows for selective deprotection in the presence of other acid-stable groups like Cbz and benzyl ethers.[1][8]
Data Summary: Boc Protection and Deprotection
| Reaction | Reagents and Conditions | Typical Yield | Key Considerations |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O, Et₃N or NaHCO₃, CH₂Cl₂ or THF, 0 °C to rt | >90% | The reaction is generally clean and high-yielding. |
| Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂, rt; or 4M HCl in dioxane, rt | >95% | Strong acids are required for cleavage. The strained azetidine ring is generally stable to these conditions.[1] |
Experimental Protocols:
Protocol 1: N-Boc Protection of Azetidine
-
Step 1: Dissolve azetidine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask at 0 °C.
-
Step 2: Add triethylamine (Et₃N) (1.2 eq) to the solution.
-
Step 3: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂ dropwise.
-
Step 4: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Step 5: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Step 6: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc-azetidine.
Protocol 2: N-Boc Deprotection of Azetidine
-
Step 1: Dissolve the N-Boc-azetidine (1.0 eq) in CH₂Cl₂.
-
Step 2: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Step 3: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Step 4: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Step 5: Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.
-
Step 6: The resulting azetidine TFA salt can be used directly or neutralized with a base.
Diagram: Boc Protection and Deprotection Workflow
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Elucidating the Mechanism of Action of 3-Butoxyazetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for investigating the mechanism of action of 3-Butoxyazetidine, a novel azetidine derivative with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, this document outlines a systematic approach to characterize its biological activity, drawing upon established methodologies and the known pharmacology of structurally related compounds. The protocols and workflows detailed herein are designed to be self-validating, ensuring robust and reproducible findings.
I. Introduction: The Azetidine Scaffold in Drug Discovery
The azetidine ring is a four-membered saturated heterocycle that has garnered significant attention in medicinal chemistry. Its rigid structure can impart favorable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity.[1] Derivatives of the azetidine scaffold have demonstrated a wide array of pharmacological activities, including potent effects on the central nervous system (CNS).[2][3] Notably, 3-substituted azetidines have been explored as antidepressants, anorexigenics, and modulators of catecholaminergic neurotransmission.[4] Given this precedent, it is plausible that this compound may exert its biological effects through interaction with CNS targets.
II. Hypothetical Mechanisms of Action for this compound
Based on the structure-activity relationships of analogous 3-substituted azetidine derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Monoamine Reuptake Inhibition
Many 3-substituted azetidine derivatives function as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft.[5][6] The simultaneous inhibition of these three transporters, known as triple reuptake inhibition (TRI), is a promising strategy for developing broad-spectrum antidepressants.[5]
Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation
The azetidine scaffold is also present in compounds that modulate the activity of G-protein coupled receptors (GPCRs).[7] GPCRs are a large family of cell surface receptors involved in a multitude of physiological processes and are major drug targets.[8][9][10] this compound could act as an agonist or antagonist at a specific GPCR, leading to downstream signaling events.
Hypothesis 3: Enzyme Inhibition
Substituted azetidines have been identified as inhibitors of various enzymes.[7] Depending on the specific substitutions and their spatial arrangement, this compound could potentially inhibit the activity of a key enzyme involved in a disease-relevant pathway.
III. Experimental Workflow for Mechanism of Action Elucidation
A systematic approach is crucial to efficiently and accurately determine the mechanism of action. The following workflow is recommended:
Caption: A phased experimental workflow for elucidating the mechanism of action of this compound.
IV. Detailed Protocols
Protocol 1: Neurotransmitter Transporter Uptake Assay
This protocol is designed to test the hypothesis that this compound acts as a monoamine reuptake inhibitor. We will utilize a fluorescence-based assay kit, which offers a safer and higher-throughput alternative to traditional radiolabeled assays.[11][12][13]
Objective: To determine the inhibitory activity of this compound on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)
-
This compound
-
Reference inhibitors (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR12909 for DAT)
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
The day before the assay, seed the SERT, NET, and DAT expressing HEK293 cells into separate poly-D-lysine coated plates at a density of 10,000-20,000 cells per well (for 384-well plates).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound and reference inhibitors in assay buffer (HBSS with 0.1% BSA).
-
-
Assay Execution:
-
Remove the cell culture medium from the plates.
-
Add the diluted compounds to the respective wells and incubate for 10 minutes at 37°C.
-
Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.
-
Add the dye solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Read the fluorescence intensity kinetically for 30 minutes or as an endpoint measurement after a specified incubation time.
-
Data Analysis:
-
Calculate the percent inhibition of transporter activity for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
| Transporter | Reference Inhibitor | Expected IC50 (nM) |
| SERT | Fluoxetine | 1-10 |
| NET | Nisoxetine | 0.5-5 |
| DAT | GBR12909 | 5-20 |
Protocol 2: GPCR Signaling Assay (cAMP Measurement)
This protocol will assess the effect of this compound on GPCRs that signal through the cyclic AMP (cAMP) pathway. We will use a bioluminescence-based reporter assay.[8]
Objective: To determine if this compound modulates cAMP levels in cells expressing a panel of GPCRs.
Materials:
-
HEK293 cells stably or transiently transfected with a GloSensor™ cAMP plasmid and a GPCR of interest.
-
GloSensor™ cAMP Reagent
-
This compound
-
Known agonist and antagonist for the specific GPCR
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the transfected HEK293 cells in white-walled assay plates and incubate overnight.
-
-
Reagent Preparation and Addition:
-
Equilibrate the GloSensor™ cAMP Reagent to room temperature.
-
Add the reagent to the cells and incubate for 2 hours at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, the known agonist, and antagonist.
-
Add the compounds to the wells.
-
-
Data Acquisition:
-
Measure luminescence at various time points (for kinetic analysis) or at a fixed time point after compound addition.
-
Data Analysis:
-
For agonist activity, plot the luminescence signal against the log concentration of this compound to determine the EC50.
-
For antagonist activity, pre-incubate with this compound before adding a known agonist. Plot the agonist response against the log concentration of this compound to determine the IC50.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jmchemsci.com [jmchemsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Low Yields in 3-Butoxyazetidine Synthesis
Introduction: 3-Butoxyazetidine is a valuable saturated heterocyclic building block in medicinal chemistry and drug development, frequently used to modulate physicochemical properties such as lipophilicity and metabolic stability. However, its synthesis, particularly via the common Williamson ether synthesis route, can be plagued by low yields, frustrating researchers and impeding discovery timelines. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you diagnose and resolve the common pitfalls encountered during the synthesis of this important intermediate.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yields
This section addresses specific, common issues encountered during the O-alkylation of an N-protected 3-hydroxyazetidine precursor. The most common starting material is tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)[1].
Q1: My overall yield of N-Boc-3-butoxyazetidine is consistently below 50%. What are the most likely causes?
A1: Consistently low yields often point to one or more fundamental issues in the reaction setup or reagents. Let's break down the most common culprits.
-
Purity and Reactivity of the Base: The most common method for this synthesis is the deprotonation of N-Boc-3-hydroxyazetidine with a strong base, followed by alkylation with a butyl halide. Sodium hydride (NaH) is frequently used[2].
-
Problem: Old or improperly stored NaH has a crust of sodium hydroxide/carbonate, rendering it less reactive. This leads to incomplete deprotonation of the alcohol, meaning a significant portion of your starting material never enters the reaction pathway.
-
Solution: Use fresh NaH from a recently opened container. For best results, wash the NaH dispersion with anhydrous hexane or pentane under an inert atmosphere (e.g., Argon or Nitrogen) to remove the mineral oil and any surface oxidation before adding your reaction solvent.
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture. The alkoxide intermediate is a strong base and will preferentially react with any water present, quenching the nucleophile.
-
Problem: Using non-anhydrous solvents or glassware that has not been properly dried will consume your reagents and halt the reaction.
-
Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.
-
-
Suboptimal Reaction Temperature:
-
Problem: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction with NaH[2]. However, if the subsequent alkylation is run at too low a temperature, the reaction rate (SN2) will be excessively slow. Conversely, if the temperature is too high, competing side reactions like elimination are accelerated.
-
Solution: Perform the deprotonation at 0 °C for 15-30 minutes, then allow the reaction to warm to room temperature before adding the butyl halide. Gentle heating (e.g., 40-50 °C) can sometimes improve the rate, but this must be monitored carefully by TLC to ensure byproduct formation is not increasing.
-
Q2: My TLC analysis shows the consumption of starting material, but a major byproduct is forming alongside my desired product. What is this side reaction and how can I prevent it?
A2: The most probable side reaction is an E2 elimination . The sodium alkoxide of N-Boc-3-hydroxyazetidine is not only a good nucleophile but also a strong base.
-
Mechanism: Instead of attacking the butyl halide (SN2), the alkoxide can deprotonate a proton on the butyl halide (if using secondary/tertiary halides, though less likely with 1-bromobutane) or, more plausibly, it can induce elimination within the azetidine ring itself under certain conditions, though this is less common. The primary elimination pathway involves the butyl halide, where the alkoxide acts as a base to form 1-butene gas, regenerating your starting alcohol.
-
Identification: The byproduct spot on TLC will likely have a different Rf value. If the byproduct is unreacted starting material, it will have the same Rf as your starting N-Boc-3-hydroxyazetidine.
-
Solutions to Minimize Elimination:
-
Choice of Leaving Group: Use a better leaving group on the alkylating agent. 1-Iodobutane is more reactive than 1-bromobutane, which is more reactive than 1-chlorobutane. A more reactive halide allows the SN2 reaction to proceed more quickly and at a lower temperature, outcompeting the elimination pathway[3].
-
Control Reagent Addition: Add the butyl halide slowly to the solution of the generated alkoxide at 0 °C. This keeps the instantaneous concentration of the alkylating agent low, which can favor the bimolecular substitution reaction.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions. They solvate the sodium cation, leaving a more "naked" and highly reactive alkoxide anion, which promotes the desired nucleophilic attack over elimination. While THF is commonly used, DMF can often provide better results for challenging alkylations.
-
Q3: I'm losing a significant amount of product during the aqueous workup and column chromatography. What are some best practices for purification?
A3: N-Boc-3-butoxyazetidine is a relatively small and polar molecule, which can lead to challenges during extraction and purification.
-
Aqueous Workup Losses:
-
Problem: The product may have partial solubility in the aqueous layer, especially if large volumes of water are used for quenching.
-
Solutions:
-
Quench Carefully: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C instead of pure water.
-
Salt Out: During extraction, wash the organic layer with brine (saturated aqueous NaCl solution). This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.
-
Back-Extraction: After the initial separation, extract the aqueous layer again 1-2 times with your organic solvent (e.g., Ethyl Acetate or Dichloromethane) to recover any dissolved product.
-
-
-
Chromatography Losses:
-
Problem: The product may be volatile or streak on silica gel, leading to poor separation and recovery.
-
Solutions:
-
Minimize Volatility: When removing solvent on a rotary evaporator, use a lower bath temperature (30-35 °C) and carefully control the vacuum to avoid co-evaporating your product.
-
Column Conditions: Use a solvent system with a small amount of triethylamine (~0.5-1%) if you observe streaking on the TLC plate. This deactivates the acidic sites on the silica gel, improving the chromatography of basic compounds like amines. A typical eluent system is a gradient of hexane and ethyl acetate.
-
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best choice of base for this O-alkylation?
Sodium hydride (NaH) is the most common and cost-effective choice. However, for difficult substrates or to optimize yield, other bases can be considered. Potassium tert-butoxide (KOtBu) is a stronger, more sterically hindered base that can sometimes improve yields. Lithium bases have also been shown to be effective in certain O-alkylation reactions by providing a good balance of reactivity[4].
FAQ 2: How critical is the choice of N-protecting group?
The tert-butoxycarbonyl (Boc) group is ideal for this synthesis. It is stable to the basic reaction conditions but can be easily removed later with acid (e.g., TFA or HCl in dioxane). Other groups like the benzyl (Bn) or carbobenzyloxy (Cbz) groups are also stable, but their removal requires hydrogenation, which may not be compatible with other functional groups in a more complex molecule.
FAQ 3: Are there higher-yielding alternative synthetic routes to this compound?
Yes. The Mitsunobu reaction is a powerful alternative for forming C-O bonds and is often used for synthesizing alkoxy-azetidines[5].
-
Procedure: This involves reacting N-Boc-3-hydroxyazetidine with butan-1-ol in the presence of triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Advantages: It often proceeds in high yield (70-90%) under very mild, neutral conditions[5].
-
Disadvantages: The reagents are more expensive, and removal of byproducts (triphenylphosphine oxide and the reduced hydrazine) can be challenging and typically requires careful chromatography. It is also less amenable to large-scale synthesis compared to the Williamson ether synthesis[5].
Part 3: Data & Protocols
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Outcome
| Parameter | Option 1 | Option 2 | Option 3 | Expected Outcome & Rationale |
| Base | NaH (60% disp.) | KOtBu | K2CO3 | NaH/KOtBu: Strong bases that fully deprotonate the alcohol, leading to higher yields. K2CO3: Generally too weak for efficient alcohol deprotonation, resulting in low or no reaction. |
| Solvent | THF | DMF | Dichloromethane | DMF: A polar aprotic solvent that strongly promotes SN2 reactions, often giving the highest yield. THF: A good, less polar alternative. DCM: Generally a poor choice as it is less polar and can react with some nucleophiles. |
| Alkylating Agent | 1-Chlorobutane | 1-Bromobutane | 1-Iodobutane | 1-Iodobutane: I- is an excellent leaving group, making the reaction faster and allowing for milder conditions, minimizing side reactions[3]. 1-Bromobutane: A good balance of reactivity and cost. 1-Chlorobutane: Less reactive, may require higher temperatures and longer reaction times. |
Optimized Protocol: Synthesis of tert-Butyl this compound-1-carboxylate
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)[6]
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-Iodobutane (1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous NH4Cl solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Preparation: Under an argon atmosphere, add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Deprotonation: Cool the solvent to 0 °C using an ice bath. Add the sodium hydride portion-wise, ensuring the temperature does not rise significantly.
-
Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in a small amount of anhydrous DMF dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add 1-iodobutane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc), checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Dilute the mixture with water and transfer it to a separatory funnel. Extract three times with Ethyl Acetate.
-
Combine the organic layers and wash twice with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at low temperature (<35 °C).
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Part 4: Visualization
Diagram 1: Key Reaction Pathways
The following diagram illustrates the desired SN2 pathway for the synthesis of N-Boc-3-butoxyazetidine versus the competing E2 elimination side reaction.
Caption: Desired SN2 alkylation vs. undesired E2 elimination pathway.
References
-
Reddit Discussion on Common Causes of Low Reaction Yields. (2024). r/Chempros. [Link]
-
AAPPTEC Technical Support. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen Table. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
Roca, et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications. [Link]
-
Sotoriva, et al. (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Molecules. [Link]
Sources
- 1. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]
- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-Boc-3-hydroxyazetidine (141699-55-0) at Nordmann - nordmann.global [nordmann.global]
Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis
Welcome to the technical support center dedicated to the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the strained four-membered azetidine ring. Due to significant ring strain, the synthesis of azetidines presents unique challenges, often leading to low yields, competing side reactions, and purification difficulties.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, grounding our advice in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for forming the azetidine ring?
A1: The construction of the azetidine core is approached through several key strategies, with the choice depending on the desired substitution pattern and available starting materials. The most common methods include:
-
Intramolecular Cyclization: This is the most prevalent approach, typically involving a γ-substituted amine precursor where the nitrogen atom acts as a nucleophile to displace a leaving group (e.g., from a γ-haloamine or a γ-amino alcohol).[5][6]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This method involves the reaction of an imine (or imine precursor like an oxime) with an alkene to form the four-membered ring.[5][7] This reaction is often promoted photochemically.[7][8][9]
-
Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to four-membered azetidines through various chemical transformations.[5][6]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[5][6]
Q2: Why is the synthesis of azetidines notoriously difficult?
A2: The primary difficulty stems from the thermodynamics of forming a strained four-membered ring. The high activation energy required for the ring-closing transition state makes the reaction kinetically challenging.[2] This inherent ring strain (approx. 25.4 kcal/mol) not only hinders formation but also renders the resulting azetidine ring susceptible to ring-opening reactions.[1][3] Consequently, alternative, kinetically or thermodynamically more favorable reaction pathways, such as intermolecular polymerization or the formation of more stable five- or six-membered rings, often outcompete the desired azetidine formation.[1][2]
Q3: What are the most common side reactions to anticipate during azetidine synthesis?
A3: Several competing reactions can diminish the yield of the desired azetidine product. Key side reactions include:
-
Dimerization and Polymerization: Instead of cyclizing, the linear precursor can react with other molecules, leading to dimers or polymers. This is a significant issue in intramolecular cyclization reactions.[1][5]
-
Pyrrolidine Formation: In reactions starting from precursors that could potentially form a five-membered ring, the formation of the more thermodynamically stable pyrrolidine ring is a major competing pathway.[2]
-
Elimination Reactions: Strong bases used to deprotonate the amine nucleophile can instead promote elimination reactions, especially with sterically hindered substrates, leading to unsaturated acyclic byproducts.[5]
-
Ring-Opening of the Product: Due to ring strain, the formed azetidine can be cleaved by nucleophiles, acids, or bases present in the reaction or workup, leading to acyclic amine derivatives.[1][10]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: My intramolecular cyclization is failing or giving very low yields.
This is the most common challenge in azetidine synthesis. The issue can usually be traced to one of several factors related to reaction kinetics and competing pathways.
Q: My TLC/LC-MS shows only starting material, even after prolonged reaction time. What's wrong?
A: The reaction is likely too slow due to poor activation.
-
Causality: The nucleophilic attack by the amine is an Sₙ2 reaction. Its rate is highly dependent on the quality of the leaving group and the reaction conditions. A hydroxyl group (-OH), for example, is a very poor leaving group and must be activated.
-
Solution 1: Improve the Leaving Group. Convert the hydroxyl group into a better leaving group, such as a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf).[5] If using a halide, an in-situ Finkelstein reaction (converting a chloride or bromide to a more reactive iodide) can be effective.[5]
-
Solution 2: Optimize Solvent and Temperature. Sₙ2 reactions are favored by polar aprotic solvents like DMF or DMSO, which solvate the counter-ion but not the nucleophile, increasing its reactivity.[5] Cautiously increasing the reaction temperature can also increase the rate, but be mindful of potential side reactions.[5]
| Leaving Group | Relative Reactivity (Approx.) | Typical Precursor |
| -OH | 1 | Alcohol |
| -Cl | 200 | Alkyl Chloride |
| -Br | 10,000 | Alkyl Bromide |
| -OMs | 30,000 | Mesyl Chloride |
| -I | 30,000 | Alkyl Iodide |
| -OTs | 60,000 | Tosyl Chloride |
| -OTf | 1,400,000,000 | Triflic Anhydride |
Q: My reaction produces a smear on the TLC plate or an insoluble material, and I can't isolate my product. What is happening?
A: You are likely forming polymers due to competing intermolecular reactions.
-
Causality: For an intramolecular reaction to be successful, the reactive ends of the molecule must find each other. At high concentrations, the reactive amine of one molecule is more likely to encounter the electrophilic carbon of another molecule, leading to dimerization and polymerization.[1][5]
-
Solution: Employ High-Dilution Conditions. The key is to keep the concentration of the substrate very low to favor the intramolecular pathway. This is typically achieved by the slow addition of the substrate solution (e.g., via a syringe pump) to a heated solution of the base and solvent. This ensures the instantaneous concentration of the substrate remains negligible, maximizing the probability of self-cyclization.[5]
Problem 2: My reaction is clean, but I'm isolating the wrong ring—a pyrrolidine instead of an azetidine.
Q: How can I favor the formation of the four-membered ring over the five-membered one?
A: This is a classic case of kinetic vs. thermodynamic control. You need to create conditions that favor the kinetic azetidine product.
-
Causality: The formation of a five-membered pyrrolidine ring is often thermodynamically more favorable (less ring strain) than the four-membered azetidine. However, the activation energy to form the azetidine (4-exo-tet cyclization) can sometimes be lower than that for the pyrrolidine (5-endo-tet cyclization), especially under specific stereochemical and catalytic conditions.
-
Solution 1: Lower the Reaction Temperature. Lower temperatures will favor the product that is formed faster (the kinetic product) over the more stable product (the thermodynamic product). Running the reaction at 0 °C or even lower may significantly improve the azetidine:pyrrolidine ratio.[2]
-
Solution 2: Screen Catalysts and Solvents. In Lewis-acid-catalyzed reactions, such as the aminolysis of epoxy amines, the choice of catalyst and solvent is critical for regioselectivity. For example, La(OTf)₃ in a higher boiling solvent like 1,2-dichloroethane (DCE) has been shown to favor azetidine formation.[2][11] A systematic screening of conditions is crucial.
-
Solution 3: Leverage Substrate Control. The stereochemistry of the starting material can be determinative. For instance, in the aminolysis of 3,4-epoxy amines, cis-epoxides strongly favor the formation of azetidines, whereas trans-epoxides tend to yield pyrrolidines.[2]
| Condition | Azetidine Favored | Pyrrolidine Favored | Rationale |
| Temperature | Lower (e.g., 0 °C) | Higher (e.g., Reflux) | Favors kinetic product over thermodynamic product[2] |
| Substrate | cis-3,4-epoxy amine | trans-3,4-epoxy amine | Stereochemistry dictates the trajectory of nucleophilic attack[2] |
| Solvent | DCE, Benzene | CH₂Cl₂ | Can influence reaction rates and selectivity[2][11] |
| Catalyst | La(OTf)₃, Sc(OTf)₃ | - | Choice of Lewis acid can control regioselectivity[2][11] |
Problem 3: My purification by silica gel chromatography is causing product degradation.
Q: I get a good crude yield, but after column chromatography, my yield is very low and I see new spots on the TLC.
A: Azetidines are often sensitive to the acidic nature of standard silica gel.
-
Causality: The nitrogen atom in the azetidine ring is basic. Standard silica gel has an acidic surface (silanol groups), which can catalyze the ring-opening of the strained azetidine, especially with prolonged contact time during chromatography.[2][12]
-
Solution 1: Use a Different Stationary Phase. The best alternative is often neutral or basic alumina, which will not cause acid-catalyzed degradation.[2]
-
Solution 2: Deactivate the Silica Gel. If silica gel must be used, it can be "deactivated" or neutralized. This can be done by pre-treating the silica or, more commonly, by adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent system.[12]
-
Solution 3: Avoid Chromatography. If the product is a solid, recrystallization is a highly effective purification method that avoids acidic stationary phases.[2] For volatile and thermally stable azetidines, distillation under reduced pressure is another excellent option.[2]
Key Experimental Protocols
Protocol 1: Synthesis of N-substituted Azetidine via Intramolecular Cyclization
This two-step protocol involves the activation of a γ-amino alcohol followed by base-mediated cyclization.[5]
Step A: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.
Step B: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step A in a suitable solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C.
-
Add a strong base (e.g., sodium hydride, NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of water or a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (see Problem 3 for guidance on stationary phase).
Protocol 2: La(OTf)₃-Catalyzed Synthesis from a cis-3,4-Epoxy Amine
This protocol describes an optimized Lewis-acid-catalyzed intramolecular ring-opening of an epoxide.[2]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).
-
Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue using an appropriate method (see Problem 3).
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines.
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
- BenchChem. (2025).
-
Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications. [Link]
-
Parmar, D., & D’Hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Fu, Z., & Xu, J. (2014). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Azetidine Compound Stability.
-
DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Singh, G. S., & Singh, P. (2020). Preparation and Synthetic Applications of Azetidines. Request PDF. [Link]
-
Organic Syntheses. (n.d.). Azetidine. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Leonardi, M., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry. [Link]
-
Corinna S. Schindler Group. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Azetidines [manu56.magtech.com.cn]
- 7. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the Technical Support Center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable, yet challenging, four-membered heterocyclic scaffold. The inherent ring strain of azetidines makes their synthesis a nuanced endeavor, prone to specific side reactions and low yields.[1][2] This resource provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to support your synthetic campaigns.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory, offering potential causes and actionable solutions grounded in mechanistic principles.
Problem 1: Low Yield of the Desired Azetidine with Significant Formation of a Ring-Opened Product
You're running an intramolecular cyclization to form the azetidine ring, but a significant portion of your starting material is converting into an acyclic amine derivative.
-
Question: My attempt to synthesize an N-tosyl-3-hydroxyazetidine from a corresponding amino-epoxide precursor is resulting in low yields, and I'm isolating a diol amine. What is happening and how can I fix it?
-
Answer: This is a classic challenge stemming from the high ring strain of the azetidine core, which makes it susceptible to nucleophilic ring-opening.[1][3] The reaction conditions, including pH, temperature, and the nature of nucleophiles present, can favor the undesired ring-opening pathway over the desired intramolecular cyclization.
Causality Explained: The azetidinium ion, a key intermediate in many cyclization reactions, is highly electrophilic due to ring strain. If external nucleophiles (e.g., solvent, counter-ions) or even the leaving group itself can attack more effectively than the intramolecular amine, ring-opening will dominate. Harsh acidic or basic conditions can also promote degradation of the formed azetidine ring.[1][4][5]
Troubleshooting Workflow:
Troubleshooting workflow for azetidine ring-opening. Experimental Protocol: Optimizing Cyclization Conditions
-
Solvent Screen: Switch from nucleophilic solvents (e.g., methanol) to non-nucleophilic alternatives like acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM).
-
Temperature Control: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC or LC-MS to find the lowest effective temperature.
-
Base Selection: If a base is required for the cyclization of a γ-amino halide, use a sterically hindered, non-nucleophilic base like proton sponge or DBU instead of primary or secondary amines.
-
pH Control: For reactions sensitive to acid, such as deprotection steps, consider using milder, neutral deprotection conditions where possible to avoid degradation of the azetidine ring.[6]
-
Problem 2: Formation of a Pyrrolidine Byproduct Instead of the Desired Azetidine
During the intramolecular cyclization of a precursor like a cis-3,4-epoxy amine, you observe the formation of a five-membered pyrrolidine ring as the major product.
-
Question: I am attempting to synthesize a 3-hydroxyazetidine via intramolecular aminolysis of a cis-3,4-epoxy amine, but I'm isolating a 3-hydroxypyrrolidine. Why is my reaction forming the wrong ring size?
-
Answer: This issue arises from competing intramolecular ring-closure pathways. The desired azetidine is formed via a 4-exo-tet cyclization, while the undesired pyrrolidine results from a 5-endo-tet cyclization.[7] The regioselectivity of the amine's nucleophilic attack on the epoxide is the determining factor. While Baldwin's rules generally favor exo-tet cyclizations, the 5-endo-tet pathway can become competitive or even dominant under certain conditions.[7]
Competing pathways in azetidine vs. pyrrolidine formation. Solution: Employ a Lewis Acid Catalyst The choice of catalyst can dramatically influence regioselectivity. The use of a Lewis acid, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to strongly favor the 4-exo-tet pathway, leading to the desired azetidine product in high yield.[7]
Table 1: Effect of Lewis Acid on Cyclization Regioselectivity
Catalyst (mol%) Solvent Temperature (°C) Azetidine:Pyrrolidine Ratio None MeCN 80 1:2 Yb(OTf)₃ (10) MeCN 25 5:1 Sc(OTf)₃ (10) MeCN 25 10:1 | La(OTf)₃ (10) | MeCN | 25 | >20:1 [7] |
Protocol for Lewis Acid-Catalyzed Azetidine Synthesis
-
To a solution of the γ-amino epoxide (1.0 eq) in anhydrous acetonitrile (0.1 M), add La(OTf)₃ (0.1 eq) at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS, observing the consumption of starting material and the formation of the azetidine product.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal nitrogen protecting group for my 3-substituted azetidine synthesis?
-
Answer: The choice of the nitrogen protecting group is critical and depends on the stability of the azetidine ring to subsequent reaction and deprotection conditions.
-
Boc (tert-butyloxycarbonyl): Generally a good choice. It is stable to many reaction conditions but can be removed with strong acid (e.g., TFA). However, care must be taken, as prolonged exposure to strong acid can cause ring-opening of the final product.[3] A recently developed thiocarbonyl analogue, Botc (tert-butoxythiocarbonyl) , offers similar α-activation capabilities for lithiation but is more acid-labile, allowing for deprotection under conditions that leave a Boc group intact.[8]
-
Cbz (Carboxybenzyl): Removed by hydrogenolysis. This is a very mild method that is typically compatible with the azetidine ring, provided other functional groups in the molecule are stable to reductive conditions.
-
Tosyl (Ts): A very robust protecting group, stable to strongly acidic and basic conditions. However, its removal often requires harsh conditions (e.g., dissolving metal reduction), which may not be compatible with the strained azetidine ring.
-
Benzhydryl (Bhd): Can be a good choice for stabilizing intermediates, but its removal can be challenging, sometimes requiring novel radical conditions to avoid degradation of the azetidine core.[9]
-
Q2: I am struggling with the stereoselective synthesis of a 2,3-disubstituted azetidine. What are some modern strategies to control stereochemistry?
-
Answer: Achieving high stereoselectivity is a significant challenge.[10] While classical methods often rely on substrate control, modern catalytic asymmetric methods are providing more general solutions.
-
Ring Expansion of Chiral Aziridines: A [3+1] ring expansion of methylene aziridines with a rhodium-bound carbene can deliver highly substituted azetidines with excellent stereocontrol, transferring the stereochemistry of the aziridine precursor.[11]
-
Catalytic Asymmetric Difunctionalization: A copper-catalyzed enantioselective boryl allylation of azetines can install two adjacent stereocenters with high efficiency and enantioselectivity, providing a powerful entry to chiral 2,3-disubstituted azetidines.[10]
-
Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, can be a direct route.[12] Visible-light-enabled versions of this reaction have been developed that proceed with high diastereoselectivity under mild conditions.[12]
-
Q3: My target is an azetidin-3-one. What are the main synthetic challenges?
-
Answer: Azetidin-3-ones are versatile intermediates for further functionalization.[13] However, their synthesis can be problematic.
-
Diazo Precursors: The classical approach using α-amino-α′-diazo ketones often suffers from low yields and competitive side reactions, not to mention the hazardous nature of diazo compounds.[13]
-
Gold-Catalyzed Oxidative Cyclization: A more modern and safer approach involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. This method bypasses toxic diazo intermediates and provides a flexible route to chiral azetidin-3-ones in good yields.[13] This reaction proceeds through a reactive α-oxo gold carbene intermediate which undergoes intramolecular N-H insertion.[13]
-
References
-
Regioselective ring opening reactions of azetidines - ResearchGate. Available at: [Link]
-
Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Available at: [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. Available at: [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Available at: [Link]
-
Oxidative Allene Amination for the Synthesis of azetidin-3-ones - PubMed - NIH. Available at: [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH. Available at: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available at: [Link]
-
A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC - NIH. Available at: [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. Available at: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. Available at: [Link]
-
A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Williamson Ether Synthesis of N-Boc-3-phenoxyazetidine
<_ _>
Welcome to the technical support center for the synthesis of N-Boc-3-phenoxyazetidine via the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure the successful and efficient synthesis of your target compound.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to address specific problems you may encounter during the synthesis. Each issue is followed by a detailed analysis of potential causes and actionable solutions.
Question 1: I am observing a low yield of my desired product, N-Boc-3-phenoxyazetidine. What are the likely causes and how can I improve it?
Answer:
Low yield in the Williamson ether synthesis of N-Boc-3-phenoxyazetidine can stem from several factors, primarily related to incomplete reaction, degradation of starting materials or product, and competing side reactions. Let's break down the potential culprits and their remedies.
A. Incomplete Deprotonation of Phenol:
The first critical step is the quantitative deprotonation of phenol to the more nucleophilic phenoxide. Phenol has a pKa of approximately 10.[1][2][3][4] Incomplete deprotonation will result in a lower concentration of the active nucleophile, leading to a sluggish and incomplete reaction.
-
Troubleshooting Steps:
-
Choice of Base: Ensure the base is strong enough to fully deprotonate phenol. Sodium hydride (NaH) is a common and effective choice for generating alkoxides and phenoxides.[5][6][7] Potassium carbonate (K2CO3) can also be used, though it is a weaker base and may require more forcing conditions.[5][8][9]
-
Base Stoichiometry: Use at least a stoichiometric equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation, especially if the reagents are not perfectly anhydrous.
-
Reaction Conditions: When using NaH, allow sufficient time for the deprotonation to complete before adding the azetidine electrophile. This is often indicated by the cessation of hydrogen gas evolution.
-
B. Competing Elimination Reaction:
The Williamson ether synthesis is an SN2 reaction, which often competes with an E2 elimination pathway.[10][11][12][13] While the azetidine electrophile is not as prone to elimination as some other secondary halides, this side reaction can still occur, especially under harsh conditions.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a moderate reaction temperature. Elevated temperatures can favor the elimination pathway.
-
Base Selection: While a strong base is needed for deprotonation, highly hindered or overly strong bases can promote elimination. For this synthesis, NaH is generally a good balance.
-
C. Degradation of the N-Boc Protecting Group:
The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can also be cleaved under certain thermal conditions.[14][15][16][17][18]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any moisture can lead to the formation of hydroxide, which can be basic enough to cause side reactions, and any adventitious acid can cleave the Boc group.
-
Avoid Acidic Workup: During the reaction workup, avoid strongly acidic conditions. A gentle wash with a saturated aqueous solution of a mild base like sodium bicarbonate may be necessary.
-
D. Azetidine Ring Opening:
Azetidines are four-membered rings with inherent ring strain, making them susceptible to ring-opening reactions under certain conditions, although they are more stable than their three-membered counterparts.[19][20][21][22][23]
-
Troubleshooting Steps:
-
Nucleophilic Attack: Strong nucleophiles can potentially attack the azetidine ring. However, in this specific synthesis, the phenoxide is intended to displace the leaving group at the 3-position.
-
pH Control: Extreme pH conditions should be avoided to maintain the integrity of the azetidine ring.[20]
-
Question 2: My reaction mixture is showing multiple spots on TLC, and I'm having difficulty isolating the pure product. What are the potential side products and how can I minimize their formation?
Answer:
The presence of multiple spots on TLC is a clear indicator of side reactions. In the Williamson ether synthesis of N-Boc-3-phenoxyazetidine, several side products can form.
A. Unreacted Starting Materials:
The most common "impurities" are often unreacted N-Boc-3-hydroxyazetidine (or its activated form) and phenol. This points back to an incomplete reaction as discussed in Question 1.
B. C-Alkylation of Phenoxide:
Phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[5][10] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of (N-Boc-azetidin-3-yl)phenols.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5]
-
Counter-ion: The nature of the counter-ion (e.g., Na+, K+) can also play a role, although this is a more subtle effect.
-
C. Products of N-Boc Deprotection:
If the Boc group is cleaved during the reaction or workup, you will observe 3-phenoxyazetidine.
-
Troubleshooting Steps:
-
Reaction Conditions: As mentioned previously, maintain anhydrous and non-acidic conditions.
-
Purification: If deprotection occurs, the resulting amine will have significantly different polarity, which can complicate purification. It may be necessary to re-protect the amine before chromatography.
-
D. Elimination Product:
The elimination product, N-Boc-azetidin-3-ene, can also be formed, though it is generally a minor byproduct in this specific reaction.
II. Frequently Asked Questions (FAQs)
Q1: What is the best leaving group to have on the N-Boc-3-azetidine starting material?
A1: For a successful SN2 reaction, a good leaving group is essential. Common choices for activating the hydroxyl group of N-Boc-3-hydroxyazetidine include converting it to a tosylate (-OTs), mesylate (-OMs), or a halide (e.g., iodide). Iodide is an excellent leaving group, and N-Boc-3-iodoazetidine is a commercially available or readily synthesized starting material.[24]
Q2: Which base is superior for this reaction: sodium hydride (NaH) or potassium carbonate (K2CO3)?
A2: Both bases can be effective, but they have different strengths and handling requirements.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that will irreversibly and completely deprotonate phenol.[5][6][7] It is often the preferred choice for ensuring complete formation of the phenoxide. However, it is highly reactive with water and requires careful handling under an inert atmosphere.
-
Potassium Carbonate (K2CO3): A weaker, heterogeneous base that is easier to handle.[5][8][9] It can be effective, particularly at elevated temperatures, but may result in a slower reaction or require a phase-transfer catalyst to improve solubility and reactivity. For this specific synthesis, NaH in an anhydrous aprotic solvent like DMF or THF is generally more reliable for achieving high yields.[8][9]
Q3: What are the optimal solvent and temperature conditions?
A3: The choice of solvent is critical for an SN2 reaction.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are ideal.[5][6] These solvents solvate the cation of the phenoxide but not the nucleophilic anion, thus increasing its reactivity.
-
Temperature: The reaction is typically run at temperatures ranging from room temperature to around 60-80 °C. It is advisable to start at a lower temperature and gently heat if the reaction is sluggish, as monitored by TLC.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. You should spot the reaction mixture alongside the starting materials (N-Boc-3-azetidine derivative and phenol). The disappearance of the limiting reagent and the appearance of a new, less polar product spot will indicate the progress of the reaction.
III. Experimental Protocols and Data
Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine using Sodium Hydride
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of N-Boc-3-iodoazetidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC until the starting azetidine is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Reagent Considerations
| Reagent | Role | Key Considerations |
| N-Boc-3-hydroxyazetidine | Precursor to the electrophile | Must be activated to a good leaving group (e.g., -I, -OTs).[24] |
| Phenol | Nucleophile precursor | pKa ≈ 10, requires a sufficiently strong base for deprotonation.[1][2][3][4] |
| Sodium Hydride (NaH) | Strong base | Highly effective but requires anhydrous conditions and careful handling.[5][6][7] |
| Potassium Carbonate (K2CO3) | Weaker base | Easier to handle but may require higher temperatures or longer reaction times.[5][8][9] |
| DMF, THF, DMSO | Solvents | Polar aprotic solvents are ideal for SN2 reactions.[5][6] |
IV. Mechanistic Overview and Visualizations
The core of this synthesis is the SN2 reaction between sodium phenoxide and an activated N-Boc-3-hydroxyazetidine derivative.
Caption: Overall workflow of the Williamson ether synthesis for N-Boc-3-phenoxyazetidine.
A critical aspect to manage is the competition between the desired SN2 pathway and potential side reactions.
Caption: Competing reaction pathways in the synthesis of N-Boc-3-phenoxyazetidine.
V. References
-
Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... Pearson. [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. [Link]
-
Approximate pKa chart of the functional groups: values to know. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Phenol | C6H5OH. PubChem. [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Acid-base Properties of Phenols. Chemistry LibreTexts. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. [Link]
-
Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Williamson Ether Synthesis. SynArchive. [Link]
-
Williamson Ether Synthesis: Mechanism, condition, Limitation. Science Info. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
Sources
- 1. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. byjus.com [byjus.com]
- 13. scienceinfo.com [scienceinfo.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Reactions of Azetidines | Ambeed [ambeed.com]
- 20. researchgate.net [researchgate.net]
- 21. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 24. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
Technical Support Center: Purification of 3-Butoxyazetidine Derivatives
Welcome to the technical support center for the purification of 3-butoxyazetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of saturated heterocycles. The unique properties of the azetidine ring, combined with the 3-butoxy substituent, present specific challenges and opportunities in purification. This document provides in-depth, field-proven insights into troubleshooting common issues and offers robust protocols to achieve high purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurity profile of your this compound derivative is highly dependent on the synthetic route. A common method for synthesizing these compounds is the Williamson ether synthesis, starting from a protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) and a butylating agent (e.g., butyl bromide) in the presence of a base, followed by deprotection.
Likely impurities include:
-
Unreacted N-protected-3-hydroxyazetidine: The starting alcohol may not have fully reacted.
-
Excess butylating agent and its byproducts: Residual butyl bromide or butanol can be present.
-
Residual base: The base used in the etherification (e.g., sodium hydride, potassium tert-butoxide) or its salts.
-
Byproducts from deprotection: For instance, if using acidic deprotection for a Boc group, you might have t-butyl containing byproducts.
-
Over-alkylation products: The azetidine nitrogen can be alkylated by the butylating agent, especially if it is unprotected, leading to a quaternary ammonium salt.
-
Ring-opened byproducts: Azetidines can be susceptible to ring-opening under certain conditions, particularly with nucleophiles or strong acids.
Q2: My this compound derivative appears to be degrading on silica gel during column chromatography. What is happening and how can I prevent it?
A2: This is a common issue with azetidine-containing compounds. Standard silica gel is slightly acidic (pH ~4-5) and can cause the degradation of acid-sensitive molecules like azetidines. The lone pair on the nitrogen can interact strongly with the acidic silanol groups, leading to streaking, poor recovery, and in some cases, decomposition.
Troubleshooting Strategies:
-
Use of deactivated silica: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 0.5-2% triethylamine in ethyl acetate/hexanes). This will neutralize the acidic sites.
-
Switch to a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for acid-sensitive compounds. Basic or neutral alumina is generally recommended.[1]
-
Amine-functionalized silica: This is an excellent choice for the purification of basic compounds as it minimizes the interaction with the stationary phase, leading to better peak shapes and recovery.[1]
-
-
Reversed-phase chromatography: If your compound is sufficiently polar, reversed-phase flash chromatography using a C18-functionalized silica gel with a mobile phase like acetonitrile/water or methanol/water can be a good option. The pH of the mobile phase can be adjusted with buffers to ensure the compound is in its neutral form.
Q3: I am struggling to remove a very polar impurity from my this compound derivative. What would you recommend?
A3: A highly polar impurity, such as a salt or a quaternary ammonium byproduct, can be challenging to remove by normal-phase chromatography alone.
Recommended Techniques:
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds like your this compound derivative from neutral or acidic impurities.[2]
-
Dissolve your crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic azetidine derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) until the pH is >10.
-
Extract your now neutral this compound derivative back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to get your purified product.
-
-
Scavenger Resins: For removing specific types of impurities, scavenger resins can be very effective. For example, an isocyanate resin can be used to remove unreacted amine starting materials.
Q4: Can I purify my this compound derivative by crystallization?
A4: Crystallization can be a highly effective method for obtaining very pure material, provided your compound is a solid at room temperature.[3]
-
Free Base Crystallization: You can attempt to crystallize the free base from a suitable solvent system. You will need to screen various solvents to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Salt Crystallization: Often, the hydrochloride (HCl) or other salt forms of amines have better crystalline properties than the free base.[4] You can form the salt in situ by dissolving your free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent or as a gas. The resulting hydrochloride salt will often precipitate out in high purity. A mixture of methanol and ethyl acetate is also reported for recrystallizing hydroxyazetidine hydrochloride.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after silica gel chromatography | 1. Compound is sticking to the acidic silica gel. 2. Compound is volatile and lost during solvent removal. | 1. Add 0.5-2% triethylamine or ammonia to the eluent. 2. Switch to neutral or basic alumina, or amine-functionalized silica.[1] 3. Use a rotary evaporator at a lower temperature and higher pressure. |
| Streaking or tailing of the product spot on TLC and column | 1. Strong interaction with the stationary phase. 2. Compound is not stable on the stationary phase. | 1. Add a competing base like triethylamine to the mobile phase. 2. Use a more polar solvent system to move the compound faster. 3. Consider switching to a different stationary phase (alumina, C18). |
| Product co-elutes with a non-polar impurity | 1. Insufficient separation power of the chosen eluent system. | 1. Use a shallower solvent gradient during flash chromatography. 2. Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexanes to DCM/methanol). |
| Product co-elutes with a polar impurity | 1. Insufficient separation power of the chosen eluent system. | 1. Use a less polar eluent system. 2. If the impurity is very polar (e.g., a salt), pre-filter the crude mixture through a small plug of silica, washing with the organic solvent to elute your product and leave the polar impurity behind. 3. Perform an acid-base extraction.[2][6] |
| Formation of a new, more polar spot during purification | 1. On-column decomposition (e.g., ring opening). 2. Air oxidation. | 1. Avoid acidic conditions; use deactivated silica or an alternative stationary phase. 2. Work quickly and avoid prolonged exposure of the compound to the stationary phase. 3. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air. |
| Difficulty in precipitating the hydrochloride salt | 1. The salt is too soluble in the chosen solvent. 2. Insufficient amount of HCl was added. | 1. Add a less polar anti-solvent (e.g., hexanes or diethyl ether) to a solution of the salt in a more polar solvent (e.g., methanol or ethanol) to induce precipitation. 2. Ensure a slight excess of HCl is used. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is suitable for the purification of moderately polar this compound derivatives from less polar impurities.
Methodology:
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is around 0.2-0.3.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For every 1 gram of crude material, use approximately 50-100 grams of silica gel.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. This "dry loading" method often gives better separation.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often more effective than an isocratic elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This protocol is effective for obtaining highly pure, solid this compound derivatives.
Methodology:
-
Dissolution: Dissolve the crude this compound free base in a suitable organic solvent such as diethyl ether, ethyl acetate, or a mixture of methanol and ethyl acetate.[5]
-
Acidification: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. Monitor the precipitation of the hydrochloride salt.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether or the solvent used for precipitation to remove any remaining soluble impurities.
-
Recrystallization (if necessary): If the salt requires further purification, dissolve it in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or isopropanol).[4]
-
Crystallization: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Final Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizing Purification Workflows
Below are diagrams illustrating the decision-making process for purifying this compound derivatives.
Caption: Decision workflow for selecting a primary purification technique.
Caption: Troubleshooting guide for flash chromatography of azetidines.
References
Sources
- 1. selekt.biotage.com [selekt.biotage.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Boc Deprotection of Azetidine Compounds
Welcome to the technical support center for the synthesis and manipulation of azetidine-containing molecules. As a Senior Application Scientist, I understand the unique challenges presented by these strained four-membered heterocycles. This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights into one of the most common and critical steps: the removal of the tert-butoxycarbonyl (Boc) protecting group.
Here, we will move beyond simple protocols and delve into the causality behind experimental choices, empowering you to diagnose issues, optimize your reactions, and prevent common pitfalls such as incomplete reactions and the dreaded ring-opening of the azetidine core.
Understanding the Core Challenge: The Azetidine Ring's Stability
The primary challenge in deprotecting N-Boc-azetidines lies in the inherent strain of the four-membered ring.[1][2][3] Under acidic conditions required for Boc removal, the azetidine nitrogen can be protonated. This protonation increases the ring strain and renders the ring susceptible to nucleophilic attack and subsequent cleavage.[1][4] However, with careful control of conditions and an understanding of the substrate's electronic properties, this side reaction can be effectively managed.
The Mechanism of Boc Deprotection
The acid-catalyzed cleavage of a Boc group is a well-understood process that proceeds through a specific, multi-step mechanism.[5][6] Understanding this is the first step in troubleshooting, as it clarifies the origin of byproducts.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., TFA, HCl).[5][6]
-
Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tert-butyl cation and a transient carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[5][6]
-
Amine Salt Formation: The newly liberated amine is then protonated by the acid in the reaction mixture, typically yielding the final product as an amine salt (e.g., trifluoroacetate or hydrochloride salt).[5][6]
The primary source of side reactions is the highly electrophilic tert-butyl cation generated in step two, which can alkylate any available nucleophiles.[7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Q1: My Boc deprotection is incomplete or not proceeding at all. What should I do?
This is a common issue that can often be resolved by systematically adjusting the reaction conditions.
Root Cause Analysis:
-
Insufficient Acid Stoichiometry: If your azetidine compound contains other basic functional groups, they will compete for the acid, reducing its effective concentration for the deprotection reaction.
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can slow down the reaction.
-
Solvent Effects: The choice of solvent can influence the solubility of the substrate and the efficacy of the acid.
Troubleshooting Workflow:
Role of Scavengers in Preventing Side Reactions.
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
This is a robust, general-purpose protocol for many N-Boc-azetidine derivatives.
-
Dissolution: Dissolve the N-Boc-azetidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress by TLC (staining with ninhydrin can be very effective for visualizing the free amine) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene to remove residual TFA. The resulting crude amine trifluoroacetate salt can be used directly or neutralized.
-
Neutralization (Optional): Dissolve the crude salt in DCM and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the free amine.
Reference: This is a standard procedure adapted from common laboratory practices.[8]
Protocol 2: Milder Deprotection with p-Toluenesulfonic Acid (p-TsOH)
This method is a greener alternative to TFA and often yields a crystalline product, which can simplify purification. [9]
-
Setup: In a round-bottom flask, dissolve the N-Boc-azetidine (1.0 equiv) and p-TsOH monohydrate (1.0-1.2 equiv) in ethyl acetate (EtOAc) or acetonitrile (MeCN).
-
Reaction: Heat the mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Isolation: If the product tosylate salt precipitates upon cooling, it can be isolated by filtration and washed with cold EtOAc or diethyl ether. If it remains in solution, the solvent can be removed in vacuo.
Reference: Adapted from procedures described for general Boc deprotection.[9]
Conclusion
The successful Boc deprotection of azetidine compounds is a balancing act between effective carbamate cleavage and preservation of the strained heterocyclic core. By understanding the underlying mechanisms of both the deprotection and potential degradation pathways, researchers can make informed decisions. When faced with challenges such as incomplete reactions or ring-opening, a systematic approach involving the adjustment of acid strength, temperature, and the use of scavengers will lead to optimized outcomes. This guide provides a foundational framework for troubleshooting, but as with all chemistry, careful observation and adaptation to the specific substrate are paramount.
References
-
Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). Journal of Organic Chemistry, 75(23), 8117-8125. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). ResearchGate. Retrieved January 4, 2026, from [Link]
- Azetidine and cyclobutane derivatives as JAK inhibitors. (2012).
-
Deprotection method and resin removal method in solid-phase reaction for peptide compound or amide compound, and method for producing peptide compound. (2023). Justia Patents. US-20230303493-A1. [Link]
-
Method Simplifies Deprotection and Modification of N-Heterocycles. (2025). ChemistryViews. [Link]
- Azetidine and cyclobutane derivatives as JAK inhibitors. (2011).
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1618-1624. [Link]
- Azetidine and cyclobutane derivatives as JAK inhibitors. (2012).
- Azetidine compounds, compositions and methods of use. (2015).
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. (2014). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2015). RSC Advances, 5(5), 3505-3509. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters, 17(1), 102-105. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Catalysts, 12(11), 1428. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry, 19(12), 2596-2613. [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]
-
Any suggestion on Boc deprotection without using acid? (2016). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. (2006). ResearchGate. Retrieved January 4, 2026, from [Link]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Bayesian Optimization for Chemical Reaction Scale-Up
Welcome to the technical support center for the application of Bayesian optimization in chemical reaction scale-up. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful machine learning technique to accelerate their experimental workflows.[1][2] Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the implementation of Bayesian optimization for scaling up chemical reactions.[1]
I. Core Concepts & Rationale
Why Bayesian Optimization for Scale-Up?
Chemical reaction scale-up is a complex, multi-dimensional challenge where factors like reagent concentration, temperature, reaction time, and catalyst loading interact in non-trivial ways to affect yield, purity, and safety.[3][4][5] Traditional optimization methods, such as one-factor-at-a-time (OFAT) or design of experiments (DoE), can be resource-intensive, often requiring a large number of experiments to explore the vast parameter space.[1][6][7]
Bayesian optimization offers a more efficient approach.[3][8] It is a sample-efficient global optimization strategy that uses a probabilistic surrogate model to approximate the reaction landscape.[3][9] This allows for intelligent selection of the next set of experimental conditions, balancing the exploration of uncertain regions with the exploitation of known high-performing areas.[10][11][12][13] This iterative process can significantly reduce the number of experiments needed to identify optimal scale-up conditions, saving time and resources.[3][9]
The Bayesian Optimization Workflow
The core of Bayesian optimization is a cyclical process that iteratively refines its understanding of the reaction space.
Caption: The iterative cycle of Bayesian optimization for chemical reaction scale-up.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the application of Bayesian optimization to reaction scale-up, providing insights into their causes and actionable solutions.
Q: The optimization seems to be stuck in a local optimum. What should I do?
Causality: This often occurs when the acquisition function is too "exploitative," meaning it favors sampling in regions already known to have good performance rather than exploring new, uncertain areas of the parameter space.[10][11][13] An imbalanced exploration-exploitation trade-off can lead to premature convergence on a suboptimal set of conditions.[10][11][13]
Troubleshooting Steps:
-
Adjust the Acquisition Function:
-
Increase the exploration parameter (ξ): For acquisition functions like Upper Confidence Bound (UCB) or Expected Improvement (EI), increasing the exploration parameter will encourage the algorithm to sample in regions with higher uncertainty.[9]
-
Switch to a more explorative acquisition function: If you are using a purely exploitative function like "Greedy," consider switching to UCB or EI, which inherently balance exploration and exploitation.[11]
-
-
Re-evaluate the Surrogate Model:
-
Check the kernel function: The choice of kernel in a Gaussian Process (GP) surrogate model is crucial.[14] A mismatched kernel can lead to an inaccurate representation of the reaction landscape. The Matérn 5/2 kernel is often a robust choice for chemical reaction optimization.[14]
-
Review hyperparameter tuning: Ensure the hyperparameters of your GP model are being properly optimized.[10] Re-tuning these hyperparameters periodically during the optimization process can improve the model's accuracy.[15]
-
-
Introduce Diversity in the Next Batch (for batch optimization):
-
If running experiments in batches, ensure the proposed conditions are not all clustered in one region. Some batch acquisition functions, like q-Upper Confidence Bound (qUCB), are designed to promote diversity within a batch.[16]
-
Q: The model's predictions are consistently poor, and the optimization is not converging.
Causality: Poor predictive performance often points to issues with the underlying data or the model's ability to learn from it. This can be due to insufficient initial data, noisy experimental results, or an inappropriate choice of model or features.
Troubleshooting Steps:
-
Assess the Initial Dataset:
-
Size: Bayesian optimization works well with small datasets, but an initial set of experiments is still required.[17] The number of initial experiments should ideally be a multiple of the number of variables being optimized.
-
Diversity: The initial experiments should cover the search space reasonably well. A space-filling design like a Latin Hypercube Sample (LHS) is often a good starting point.[9]
-
-
Account for Experimental Noise:
-
Set the noise variance: In your GP model, explicitly set the noise variance based on your understanding of the experimental error.[1] This will prevent the model from overfitting to noisy data points.
-
-
Refine Feature Engineering:
-
For categorical variables: How you represent categorical variables (e.g., solvents, catalysts) is critical.[3] While one-hot encoding is common, for a large number of categories, more sophisticated molecular representations or descriptors might be necessary.[3][8]
-
Incorporate prior knowledge: If you have prior knowledge about the reaction, such as the importance of certain variables, this can be incorporated into the model to guide the optimization.[3][11]
-
Q: How do I handle both continuous and categorical variables in my optimization?
Causality: Many chemical scale-up problems involve a mix of continuous parameters (e.g., temperature, concentration) and categorical choices (e.g., catalyst, solvent).[1][3] Standard Bayesian optimization frameworks are often designed for continuous variables, requiring specific strategies for handling discrete choices.
Troubleshooting Steps:
-
Utilize Appropriate Software Packages: Several open-source packages are specifically designed to handle mixed-variable optimization problems in chemistry.[17][18] These tools often have built-in functionalities for encoding and optimizing over categorical variables.
-
Employ Suitable Surrogate Models:
-
Gaussian Processes with appropriate kernels: GPs can be extended to handle categorical variables through the use of specific kernels.
-
Tree-based models: Random Forests can naturally handle a mix of continuous and categorical inputs and can also be used as surrogate models in Bayesian optimization.[11][19]
-
-
Consider Descriptor-Based Approaches: For categorical variables like molecules (e.g., ligands, additives), using computed molecular descriptors as the input to the model instead of simple labels can provide a more informative representation for the optimization.[3]
III. Frequently Asked Questions (FAQs)
Q1: What is the minimum amount of data required to start a Bayesian optimization campaign?
There is no strict minimum, but a common rule of thumb is to start with a small, space-filling design of experiments. The size of this initial set often depends on the dimensionality of the problem. For a problem with 'D' variables, an initial set of 2D to 10D experiments can provide a reasonable starting point for the surrogate model.
Q2: How do I choose the right acquisition function?
The choice of acquisition function depends on the specific optimization goal.
| Acquisition Function | When to Use | Key Characteristic |
| Expected Improvement (EI) | General-purpose optimization, widely used in chemistry.[11] | Balances exploration and exploitation by maximizing the expected improvement over the current best observation. |
| Upper Confidence Bound (UCB) | When you want to explicitly control the exploration-exploitation trade-off. | Uses a tunable parameter to balance exploring uncertain regions and exploiting promising ones.[13] |
| Probability of Improvement (PI) | When you are more interested in finding a better solution than the current best, regardless of the magnitude of improvement. | Maximizes the probability of finding a point with a better objective value. |
| q-Expected Improvement (qEI) / q-Upper Confidence Bound (qUCB) | For batch optimization where multiple experiments are run in parallel.[16] | These are extensions of EI and UCB that select a diverse batch of points to evaluate simultaneously.[11][16] |
Q3: Can Bayesian optimization handle multi-objective optimization (e.g., maximizing yield while minimizing impurities)?
Yes, multi-objective Bayesian optimization is an active area of research and application.[3] Algorithms like TSEMO (Thompson Sampling for Efficient Multi-Objective Optimization) are designed to find the Pareto front, which represents the set of optimal trade-offs between conflicting objectives.[3]
Q4: How does Bayesian optimization handle constraints in the experimental space?
Experimental constraints (e.g., temperature not exceeding a certain value for safety reasons, or certain combinations of reagents being incompatible) can be incorporated into the optimization process.[20] This is typically done by modifying the acquisition function to penalize or exclude points that violate the known constraints, ensuring that the algorithm only suggests valid and safe experiments.[12][20]
Q5: What are the main challenges when scaling Bayesian optimization to high-dimensional problems?
As the number of variables (dimensions) increases, the volume of the search space grows exponentially, a phenomenon known as the "curse of dimensionality."[19] This can make it challenging for standard Bayesian optimization with Gaussian Processes to efficiently explore the space.[10] For high-dimensional problems, techniques like trust region Bayesian optimization (TuRBO) or using surrogate models that scale better with dimensionality, such as Random Forests, may be more effective.[19][21]
IV. Experimental Protocols
Protocol 1: Setting Up a Bayesian Optimization for Reaction Scale-Up
-
Define the Optimization Problem:
-
Objective: Clearly state what you want to optimize (e.g., maximize yield, minimize cost-per-gram).
-
Variables and Bounds: Identify all continuous (e.g., temperature, time, concentration) and categorical (e.g., catalyst, solvent) variables.[1] Define the search range for continuous variables and the list of options for categorical ones.[1]
-
-
Generate Initial Experimental Data:
-
If no prior data exists, perform a small number of initial experiments using a space-filling design (e.g., Latin Hypercube Sampling) to get a preliminary understanding of the reaction landscape.
-
-
Select and Configure the Bayesian Optimization Algorithm:
-
Surrogate Model: A Gaussian Process with a Matérn 5/2 kernel is a robust starting point.[14]
-
Acquisition Function: Expected Improvement (EI) is a well-regarded general-purpose choice.[11]
-
Software: Utilize an open-source package such as EDBO, Summit, or others tailored for chemical applications.[3][22]
-
-
Run the Optimization Loop:
-
Input the initial experimental data into the software.
-
The software will suggest the next set of experimental conditions.
-
Perform the suggested experiment(s) and record the outcome(s).
-
Add the new data to your dataset and repeat the process.
-
-
Determine Stopping Criteria:
-
The optimization can be stopped when the experimental budget is exhausted, the desired objective is achieved, or the suggested experiments are no longer showing significant improvement.
-
V. Logical Relationships in Troubleshooting
Caption: A decision tree for troubleshooting common Bayesian optimization issues.
VI. References
-
Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Wang, K., & Dowling, A. W. (2021). Bayesian optimization for chemical products and functional materials. Current Opinion in Chemical Engineering, 33, 100717.
-
Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. I. M., Janey, J. M., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89–96.
-
Guo, J., & Engkvist, O. (2021). Bayesian Optimization for Chemical Reactions. CHIMIA International Journal for Chemistry, 75(11), 949–955.
-
Bayesian Optimization of Chemical Reactions. (2023, November 29). Dassault Systèmes. Retrieved January 4, 2026, from [Link]
-
Taylor, C. J., Felton, K. C., Wigh, D. S., Jeraal, M. I., Grainger, R., Chessari, G., Johnson, C. N., & Lapkin, A. A. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. ACS Central Science, 9(5), 957–968.
-
Hutchinson, M. J., & Zair, A. (2023). Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches. Digital Discovery, 2(6), 1749–1760.
-
Bayesian Optimization Acquisition Functions. (n.d.). Retrieved January 4, 2026, from [Link]
-
Lee, E. H., Perrone, V., Archambeau, C., & Seeger, M. (2020). Cost-aware Bayesian Optimization. arXiv preprint arXiv:2003.10870.
-
Greenaway, A. M., & J. M. Skelton. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery, 3, 1033-1043.
-
Application of Bayesian Optimization for Pharmaceutical Product Development. (n.d.). Retrieved January 4, 2026, from [Link]
-
Acquisition Functions for Bayesian Optimisation. (2023, May 1). anders e. Retrieved January 4, 2026, from [Link]
-
Bayesian optimisation for additive screening and yield improvements in chemical reactions – beyond one-hot encodings. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]
-
Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Bayesian Optimization in Drug Discovery. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Liang, Q., & Lai, L. (2021). Scalable Bayesian Optimization Accelerates Process Optimization of Penicillin Production. NeurIPS 2021 AI for Science Workshop.
-
Bayesian reaction optimization a, Example of chemical process... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions. (2023). ACS Catalysis, 13(16), 11048–11056.
-
Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. Retrieved January 4, 2026, from [Link]
-
Bayesian Optimization for Chemical Synthesis and Chemical Process Development. (2021, May 18). Reddit. Retrieved January 4, 2026, from [Link]
-
Burger, B., et al. (2022). Bayesian optimization with known experimental and design constraints for chemistry applications. Digital Discovery, 1(6), 732-744.
-
Bayesian Optimization over Multiple Experimental Fidelities Accelerates Automated Discovery of Drug Molecules. (2025). ACS Central Science.
-
Machine Learning for Chemical Reactions. (2024, September 3). AIMLIC. Retrieved January 4, 2026, from [Link]
-
Colliandre, L., & Muller, C. (2024). Bayesian Optimization in Drug Discovery. Methods in Molecular Biology, 2716, 101–136.
-
Bayesian Optimization of Chemical Reactions. (2023, November 29). 3DS Blog - Dassault Systèmes. Retrieved January 4, 2026, from [Link]
-
A Machine Learning Approach to Predict Chemical Reactions. (n.d.). Retrieved January 4, 2026, from [Link]
-
Shields, B. (2021, February 3). Bayesian reaction optimization as a tool for chemical synthesis. Ben Shields. Retrieved January 4, 2026, from [Link]
-
Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning. (n.d.). Retrieved January 4, 2026, from [Link]
-
A Guide to Bayesian Optimization in Bioprocess Engineering. (2025). arXiv.
-
(PDF) Bayesian Optimization for Chemical Reactions. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Multi-task Bayesian Optimization of Chemical Reactions. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]
-
Optimizing Chemical Reactions with Deep Reinforcement Learning. (2018). ACS Central Science, 4(11), 1465–1476.
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Technical Support Center: Strategies for Mitigating Impurity Formation in Multistep Organic Synthesis
Introduction: The Imperative of Purity in Complex Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the cornerstone of safety, efficacy, and regulatory compliance. Each step in a multistep synthesis introduces a new opportunity for the formation of impurities, which can range from unreacted starting materials and reagents to complex side-products and degradation compounds. The cumulative effect of these impurities can compromise the entire synthetic route, leading to reduced yields, difficult purifications, and, in the context of drug development, potentially toxicological risks.[1][2]
This technical support center is designed to serve as a practical resource for researchers, scientists, and drug development professionals. It moves beyond theoretical concepts to provide actionable troubleshooting guides and in-depth FAQs, addressing the specific challenges encountered in the laboratory. As a senior application scientist, my objective is to not only offer solutions but also to elucidate the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.
Section 1: Proactive Strategies for Impurity Avoidance
The most effective approach to managing impurities is to prevent their formation in the first place. This section outlines proactive measures that can be implemented throughout the synthetic workflow.
FAQ: Proactive Impurity Control
Q1: How critical is the purity of starting materials?
A1: The purity of your starting materials is paramount. Impurities present at the beginning of a synthesis can be carried through subsequent steps, potentially reacting to form new, unforeseen byproducts.[1] It is essential to thoroughly characterize all starting materials and, if necessary, purify them before use. A robust supplier qualification program and stringent incoming material testing are critical first lines of defense.
Q2: What is the role of reaction optimization in minimizing side reactions?
A2: Reaction optimization is a powerful tool for minimizing the formation of impurities. By systematically adjusting parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading, you can often find conditions that favor the desired transformation while suppressing side reactions. Design of Experiment (DoE) methodologies can be invaluable in efficiently exploring the reaction space.
Q3: How can "forced degradation" studies help in predicting and identifying potential impurities?
A3: Forced degradation, or stress testing, involves subjecting a drug substance to harsh conditions (e.g., acid/base hydrolysis, oxidation, photolysis, and thermal stress) to accelerate its decomposition.[3][4][5][6][7] This proactive approach helps to:
-
Identify likely degradation products that may form under normal storage conditions.
-
Elucidate degradation pathways.
-
Develop and validate stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[3][4][5][6][7]
Section 2: Troubleshooting Common Purification Challenges
Even with the best-laid plans, impurities are an inevitable part of organic synthesis. This section provides detailed troubleshooting guides for common purification techniques.
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility.[8] However, it can often be more of an art than a science.
Issue 1: The Compound Fails to Crystallize ("Oils Out")
-
Symptom: Instead of forming solid crystals, the compound separates as an oil.
-
Causality & Troubleshooting:
-
High Impurity Level: Impurities can disrupt the crystal lattice formation. Solution: Attempt a preliminary purification by another method (e.g., flash chromatography) to increase the purity of the material before crystallization.
-
Inappropriate Solvent System: The solvent may be too good, keeping the compound in solution even at low temperatures. Solution: Screen a wider range of solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold.[8] Consider using an anti-solvent addition method, where a poor solvent is slowly added to a solution of the compound in a good solvent.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.[8]
-
Inducing Nucleation: The initial formation of crystal seeds (nucleation) may be kinetically hindered. Solution: Try scratching the inside of the flask with a glass rod at the air-liquid interface, adding a seed crystal of the pure compound, or introducing a rough surface.
-
Issue 2: Poor Recovery of Crystalline Material
-
Symptom: A low yield of the purified compound is obtained after filtration.
-
Causality & Troubleshooting:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. If too much solvent has been added, carefully evaporate some of it and allow the solution to cool again.
-
Premature Crystallization During Hot Filtration: If filtering to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem. Solution: Use a heated filter funnel and pre-heat the receiving flask. Perform the filtration as quickly as possible.
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a workhorse for purifying complex mixtures. However, various issues can arise, compromising separation efficiency.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Chromatographic peaks are asymmetrical. Tailing peaks have a drawn-out trailing edge, while fronting peaks have a sloping leading edge.
-
Causality & Troubleshooting:
-
Peak Tailing - Secondary Interactions: For basic compounds, interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase are a common cause of tailing.[3][7][9][10] Solution:
-
Lower Mobile Phase pH: At a lower pH (e.g., using a formic acid or trifluoroacetic acid modifier), the silanol groups are protonated and less likely to interact with the basic analyte.[3]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block many of the residual silanol groups.[7]
-
Increase Buffer Strength: A higher concentration of the buffer can help to shield the silanol interactions.
-
-
Peak Fronting - Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks. Solution: Reduce the sample concentration or injection volume.
-
Issue 2: Co-eluting Impurities
-
Symptom: Two or more compounds elute at the same or very similar retention times, resulting in a single, broad, or shouldered peak.
-
Causality & Troubleshooting:
-
Insufficient Selectivity: The chosen stationary phase and mobile phase combination does not provide adequate chemical differentiation between the target compound and the impurity. Solution:
-
Modify the Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile to methanol), change the pH, or alter the buffer concentration.[11]
-
Change the Stationary Phase: Switch to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or cyano phase) to exploit different retention mechanisms.[11]
-
Employ Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivities for separating compounds with different polarities and charge states.[8][12][13][14][15]
-
-
Section 3: Specialized Purification Challenges
Certain classes of compounds and impurities present unique purification hurdles that require specialized techniques.
Purification of Highly Polar Compounds
-
Challenge: Highly polar compounds are often poorly retained on traditional reversed-phase (C18) columns, eluting in or near the solvent front.
-
Solution: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds.[16][17][18]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[17] The analytes partition into a water-enriched layer on the surface of the stationary phase.
-
Troubleshooting Tip: If you are still experiencing poor retention in HILIC, ensure your sample is dissolved in a solvent with a high organic content, matching the initial mobile phase conditions.
-
Removal of Residual Metal Catalysts
-
Challenge: Transition metal catalysts (e.g., palladium, ruthenium, rhodium) are widely used in modern organic synthesis but must be removed to very low levels in the final API due to their toxicity.[19][20][21]
-
Solution: Metal Scavengers: These are functionalized materials, often silica- or polymer-based, that selectively bind to metal ions.[1][22][23][24]
-
Mechanism: Scavengers typically contain functional groups with a high affinity for metals, such as thiols, amines, or phosphines. The crude product solution is stirred with the scavenger, which chelates the metal. The scavenger is then simply filtered off.[1][23][24]
-
Troubleshooting Tip: The effectiveness of a scavenger can be highly dependent on the solvent, the oxidation state of the metal, and the presence of other coordinating species. It is often beneficial to screen a small panel of different scavengers to find the most effective one for a particular application.[24]
-
| Scavenger Functional Group | Target Metals | Comments |
| Thiol | Pd, Pt, Ru, Rh, Cu | Highly effective for a broad range of precious metals. |
| Thiourea | Pd, Ru, Rh | Good general-purpose scavenger. |
| Amine (e.g., Triamine) | Pd, Cu, Ru, Rh | Effective for a variety of metals. |
| Iminodiacetic Acid | Cu, Ni, Fe, Co | Good for base metals. |
This table provides a general guide; optimal scavenger selection is application-specific.
Purification of Air- and Moisture-Sensitive Compounds
-
Challenge: Many organometallic and reactive organic compounds will decompose upon exposure to air or moisture, requiring specialized handling techniques.
-
Solution: Inert Atmosphere Techniques: All manipulations, including purification, must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a Schlenk line or a glovebox.[25][26][27][28]
-
Inert Atmosphere Chromatography: Column chromatography can be performed in a glovebox. All materials, including the column, silica gel, and solvents, must be brought into the glovebox and be scrupulously dry.
-
Inert Atmosphere Filtration: Solids can be isolated using a Schlenk filter stick or by cannula filtration under a positive pressure of inert gas.[26][27]
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.[25][26]
-
Section 4: Visualizing a Troubleshooting Workflow
To provide a clear, actionable path for addressing common purification issues, the following diagrams illustrate logical troubleshooting workflows.
Diagram 1: Troubleshooting a Failed Crystallization
Caption: Workflow for troubleshooting a failed crystallization.
Diagram 2: Strategy for Removing Residual Metal Catalysts
Caption: A systematic approach to removing metal catalyst residues.
Conclusion: A Commitment to Purity
The pursuit of chemical purity in multistep organic synthesis is a continuous cycle of proactive planning, meticulous execution, and insightful troubleshooting. By understanding the fundamental principles behind impurity formation and the mechanisms of various purification techniques, researchers can navigate the complexities of synthesis with greater confidence and efficiency. This guide provides a framework for addressing common challenges, but it is the combination of this knowledge with careful observation and empirical optimization that will ultimately lead to success in the laboratory.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
MDPI. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]
-
LCGC International. (2022). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
LCGC International. (2017). Three Common SPE Problems. Retrieved from [Link]
-
MDPI. (2021). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Retrieved from [Link]
-
Springer. (2007). Crystallization of Organic Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
-
PubMed. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Retrieved from [Link]
-
American Physical Society. (2021). Molecular dynamics simulations of co-crystallization: Thermodynamics vs. kinetics. Retrieved from [Link]
-
ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]
-
ACS Publications. (2022). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Retrieved from [Link]
-
University of Limerick. (2014). Crystallisation thermodynamics. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Unknown Impurities Isolation and Characterisation. Retrieved from [Link]
-
Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
LCGC International. (2011). Evolution of Mixed-Mode Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
Indian Academy of Sciences. (2005). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Retrieved from [Link]
-
Biotage. (2023). How to isolate impurities from a reaction product. Retrieved from [Link]
-
Max Planck Institute for Dynamics of Complex Technical Systems. (n.d.). Thermodynamics and crystallization kinetics. Retrieved from [Link]
-
LCGC International. (2010). Enantiomer Separations. Retrieved from [Link]
-
Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
LCGC International. (2018). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Unknown Impurity Isolation and Characterization. Retrieved from [Link]
-
YouTube. (2021). Air/Moisture Sensitive Filtrations. Retrieved from [Link]
-
Biotage. (2023). What is metal scavenging and what are metal scavengers?. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
GL CHEMTEC. (2024). Blog: How to Overcome Challenges in Complex Natural Product Synthesis. Retrieved from [Link]
-
NIH. (2018). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from [Link]
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Technical Support Center: Azetidine Intermediate Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide practical, in-depth solutions for researchers encountering solubility challenges with azetidine intermediates. Azetidines are valuable building blocks in medicinal chemistry, but their unique physicochemical properties can present handling difficulties.[1][2] This resource combines theoretical principles with actionable protocols to help you diagnose and overcome these issues efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding azetidine solubility.
Q1: My azetidine intermediate crashed out of my organic reaction solvent upon cooling. Why did this happen and what should I do?
A: This is a classic temperature-dependent solubility issue. Many organic compounds, including azetidine derivatives, are significantly more soluble in warm solvents than in cold ones.[3] As your reaction mixture cooled, the solvent's capacity to keep the intermediate dissolved decreased, forcing it to precipitate.
-
Immediate Action: Try gently warming the mixture to redissolve the compound. If this is successful, you can proceed with your next step at a slightly elevated temperature.
-
Long-Term Solution: If warming isn't an option for your process, consider using a solvent mixture (co-solvent) to improve room temperature solubility.[4] Refer to the Systematic Solvent Screening Protocol in our Troubleshooting Guides for a methodical approach.
Q2: Why is my azetidine derivative insoluble in common nonpolar solvents like hexanes but also poorly soluble in water?
A: This behavior is characteristic of molecules with a combination of polar and nonpolar features. The azetidine ring itself contains a basic nitrogen atom capable of hydrogen bonding, lending it polar character.[5][6] However, substituents on the ring can be large, nonpolar (hydrophobic) groups. This dual nature means it may not be "like" enough to dissolve well in either extreme of solvent polarity, a principle central to solubility.[7] A solvent of intermediate polarity or a mixture is often the best choice.[8]
Q3: How does pH dramatically affect the solubility of my azetidine-containing compound during aqueous work-up?
A: The nitrogen atom in the azetidine ring is basic, with a pKa of its conjugate acid around 11.29 for the parent molecule.[5][6] This means that in acidic aqueous solutions (pH < ~9), the nitrogen will be protonated, forming a positively charged ammonium salt. This salt form is typically much more soluble in water than the neutral form.[9][10] Conversely, in neutral or basic solutions (pH > ~9), the azetidine will be in its neutral, less water-soluble form. You can leverage this pH-switchable solubility for both dissolution and purification.[10][11]
Q4: I'm struggling to get a clean NMR spectrum because my compound won't dissolve in standard deuterated solvents. What are my options?
A: This is a common analytical challenge. If standard solvents like CDCl₃ or DMSO-d₆ fail, even with gentle heating, you can try more aggressive options. A mixture of solvents, such as CDCl₃ with a few drops of deuterated methanol, can sometimes work. For particularly stubborn basic compounds, adding a drop of deuterated trifluoroacetic acid (TFA-d) to the NMR tube can protonate the azetidine nitrogen, forming a more soluble salt.[12] Be aware that this will shift your peaks, particularly those near the nitrogen.
Part 2: In-Depth Troubleshooting Guides
Guide 1: The Reaction Phase - Systematic Solvent Selection
Poor solubility of a starting material is a primary reason for failed or sluggish reactions. A systematic approach to solvent selection is critical. The goal is to find a solvent or co-solvent system that dissolves your intermediate at the desired reaction temperature without interfering with the chemistry.
Causality: The principle of "like dissolves like" is a useful starting point, but a more quantitative approach involves understanding cohesion energy, often described by Hansen Solubility Parameters (HSPs).[13][14] HSPs break down solubility into three components: dispersion (d), polar (p), and hydrogen bonding (h). A solvent with HSP values close to those of your solute is more likely to be effective.[7][13]
Protocol 1: Small-Scale Parallel Solvent Screening
-
Preparation: Dispense 1-2 mg of your azetidine intermediate into several small, labeled vials (e.g., 1 mL HPLC vials).
-
Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a different test solvent. Cover a range of polarities.
-
Observation (Room Temp): Agitate the vials at room temperature for 5-10 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Observation (Elevated Temp): For vials where the solid is not fully soluble, warm them to your target reaction temperature (e.g., 50 °C) and observe again.
-
Analysis: Quantify the results to create a solubility profile. This allows for an informed decision, balancing solubility with other reaction requirements like boiling point and reactivity.[15]
Data Presentation: Sample Solubility Screening Table
| Solvent | Class | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 50 °C (mg/mL) |
| Heptane | Nonpolar | 0.1 | < 1 (Insoluble) | < 1 (Insoluble) |
| Toluene | Aromatic | 2.4 | ~ 5 (Slightly Soluble) | ~ 20 (Soluble) |
| DCM | Halogenated | 3.1 | ~ 15 (Soluble) | > 20 (Freely Soluble) |
| THF | Ether | 4.0 | > 20 (Freely Soluble) | > 20 (Freely Soluble) |
| Acetonitrile | Polar Aprotic | 5.8 | ~ 10 (Soluble) | > 20 (Freely Soluble) |
| Ethanol | Polar Protic | 4.3 | ~ 8 (Slightly Soluble) | ~ 18 (Soluble) |
| NMP | Polar Aprotic | 6.7 | > 20 (Freely Soluble) | > 20 (Freely Soluble) |
Visualization: Solvent Selection Workflow
This diagram outlines the decision-making process for choosing a suitable reaction solvent.
Caption: Decision workflow for reaction solvent selection.
Guide 2: Work-up & Isolation - Mastering pH and Crystallization
Many solubility issues manifest during the work-up phase, when the solvent environment changes drastically from anhydrous organic to biphasic aqueous/organic. Understanding and controlling pH is the most powerful tool at your disposal.
Causality: The solubility of a basic azetidine in an aqueous medium is governed by its ionization state.[3] In an acidic environment, the protonated azetidinium salt is formed, which is polar and prefers the aqueous phase. In a basic environment, the neutral azetidine is favored, which is less polar and will partition into the organic phase. This pH-dependent partitioning is the basis of acid-base extraction.[10][16][17]
Protocol 2: pH-Modulated Extraction for Purification
This protocol is designed to separate a basic azetidine product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute acidic solution (e.g., 1M HCl). The protonated azetidine product will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the layers. Discard the organic layer (or save it for analysis of impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 5M NaOH) with stirring until the pH is >10. The azetidine will deprotonate and may precipitate as a solid or oil.
-
Re-extraction: Extract the now-basic aqueous slurry with fresh organic solvent (e.g., 3x with DCM). The neutral product will move back into the organic layer.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to isolate the purified product.
Visualization: pH Effect on Azetidine Solubility
This diagram illustrates how pH changes the protonation state and, consequently, the solubility characteristics of an azetidine intermediate.
Caption: Relationship between pH, protonation, and solubility.
Troubleshooting Crystallization
If your purified product fails to crystallize upon concentration, or if it forms an oil, several techniques can be employed.
-
Anti-Solvent Addition: Slowly add a non-polar solvent (an "anti-solvent") in which your compound is insoluble (e.g., heptane, pentane) to a concentrated solution of your product in a good solvent (e.g., DCM, Ethyl Acetate). This will reduce the overall solvency and promote precipitation.
-
Seeding: If you have a tiny crystal of the desired product, add it to a supersaturated solution to initiate nucleation.[18]
-
Salt Formation: For drug development applications, forming a stable, crystalline salt (e.g., hydrochloride, tartrate) can dramatically improve handling properties and solubility compared to the freebase.[18]
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
- Mohammad, M. A., et al. (n.d.). Hansen solubility parameters: A quick review in pharmaceutical aspect.
- West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
- Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
- 3M. (2017).
- Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid.
- Various Authors. (n.d.). Solvent selection for pharmaceuticals.
- Wikipedia. (n.d.). Hansen solubility parameter.
- WuXi AppTec. (2024).
- Purosolv. (n.d.). Choosing the Right Solvent for Drug Manufacturing.
- Various Authors. (n.d.). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water.
- Melnykov, K. P., et al. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.
- Guionneau, P. (n.d.).
- BenchChem. (n.d.). Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers.
- Liu, R. (Ed.). (2019). Solubilization techniques used for poorly water-soluble drugs.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Wikipedia. (n.d.). Azetidine.
- Campos, J. F., & Berteina-Raboin, S. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
- Bower, J. F., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(5), 635–641.
- Constantinou, A., & Stoddart, J. F. (2020). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 25(24), 5919.
- Scribd. (n.d.). Azetines and Azetidines.
- Campos, J. F., & Berteina-Raboin, S. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- OUCI. (2020).
- ORKG Ask. (n.d.).
- BenchChem. (n.d.).
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- Chinese Journal of Organic Chemistry. (2017). Synthesis of Azetidines.
- Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- Pharmaceutical Outsourcing. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies.
- ResearchG
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- ResearchGate. (n.d.). Effect of pH on the extraction efficiency.
- ResearchGate. (n.d.). Effect of aqueous solution pH value on the reactive extraction degrees.
- ResearchGate. (n.d.). Establishing the pH of extraction solvents used to simulate aqueous parenteral drug products during organic extractables studies.
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Technical Support Center: Catalyst Selection for Efficient Azetidine Ring Formation
Welcome to the Technical Support Center for catalyst selection in azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of forming the strained four-membered azetidine ring. The inherent ring strain and high activation energy often lead to challenges such as low yields and competing side reactions.[1][2] This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to overcome these synthetic hurdles and optimize your catalytic approach.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic selection of catalysts for azetidine synthesis.
Q1: What are the primary catalytic strategies for synthesizing azetidines?
A1: The synthesis of the strained four-membered azetidine ring can be challenging, but several catalytic strategies have been developed to address this.[3] The most common approaches include:
-
Intramolecular Cyclization: This is a prevalent method involving the cyclization of precursors like γ-amino alcohols or γ-haloamines.[4] Lewis acids are often employed to facilitate this process. For instance, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has proven highly effective in catalyzing the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield 3-hydroxyazetidines with high selectivity.[3][5]
-
[2+2] Cycloadditions (Aza Paternò-Büchi Reaction): This method involves the reaction of an imine with an alkene to form the azetidine ring.[4][6] This reaction can be promoted photochemically, often using a photocatalyst to facilitate the cycloaddition under visible light, which offers mild reaction conditions.[7][8][9]
-
[3+1] Cycloadditions: These reactions involve the combination of a three-atom component and a one-atom component. For example, copper-catalyzed reactions of imido-sulfur ylides and enoldiazoacetates can provide enantioselective access to 2-azetines, which are direct precursors to azetidines.[3][10]
-
Transition-Metal-Catalyzed C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of an amine substrate provides a direct route to the azetidine core.[11]
-
Strain-Release Strategies: Newer methods utilize highly strained molecules, such as azabicyclo[1.1.0]butanes (ABBs), which undergo radical strain-release reactions in the presence of a photocatalyst to form densely functionalized azetidines.[12][13][14]
Q2: How do I select an appropriate catalyst for my specific substrate?
A2: Catalyst selection is critically dependent on your substrate's functional groups and the intended reaction pathway. A logical workflow can guide your choice. For substrates pre-functionalized for intramolecular cyclization, such as cis-3,4-epoxy amines, a screen of Lewis acids like La(OTf)₃ and Sc(OTf)₃ is a rational starting point.[3] If your goal is an intermolecular cycloaddition, the choice depends on the nature of the imine and alkene partners. For visible-light-mediated aza Paternò-Büchi reactions, iridium-based photocatalysts are often effective.[7][9][15] For enantioselective syntheses, the combination of a metal catalyst with a chiral ligand is essential.[3][10]
Q3: What is the role of ligands in optimizing transition-metal-catalyzed azetidine synthesis?
A3: Ligands are crucial for modulating the reactivity, selectivity, and stability of metal catalysts. In palladium-catalyzed reactions, for instance, the choice of ligand can influence the efficiency of C-H activation and subsequent C-N bond formation.[3] In enantioselective synthesis, chiral ligands are essential for creating an asymmetric environment around the metal center, thereby inducing the formation of one enantiomer over the other. For example, a chiral sabox ligand is used in the copper-catalyzed enantioselective synthesis of 2-azetines.[10] Azetidines themselves can also serve as conformationally rigid chiral ligands in other catalytic processes.[3][16]
Q4: How do photocatalysts enable azetidine synthesis, and when should I consider this strategy?
A4: Photocatalysis offers a powerful method for azetidine synthesis under mild conditions using visible light as the energy source.[13] In the context of the aza Paternò-Büchi reaction, a photocatalyst (e.g., an iridium complex) absorbs light and transfers energy to an alkene substrate.[9] This generates a more reactive triplet-state alkene, which then undergoes a [2+2] cycloaddition with an imine to form the azetidine ring.[9] This approach is particularly valuable because it avoids the direct excitation of the imine, which often leads to undesirable side reactions.[6][9] You should consider a photocatalytic strategy when working with imine and alkene precursors, especially when seeking access to highly functionalized azetidines that are difficult to obtain through traditional thermal methods.[7][15]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My azetidine ring formation is resulting in very low yields or is not proceeding at all. What are the common causes and how can I improve it?
A1: This is a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1][5] Several factors could be at play:
-
Unfavorable Reaction Kinetics: The transition state for forming the four-membered ring is often high in energy.[1]
-
Solution: Increase the reaction temperature or switch to a higher-boiling solvent. For example, in the La(OTf)₃-catalyzed aminolysis of epoxides, changing the solvent from dichloromethane to 1,2-dichloroethane (DCE) and running the reaction at reflux significantly improves yields.[3] Microwave irradiation can also be effective.[3][4]
-
-
Inappropriate Catalyst or Catalyst Loading: The chosen catalyst may not be active enough for your specific substrate.
-
Solution: Perform a catalyst screen. If using a Lewis acid-catalyzed approach, compare several options (e.g., La(OTf)₃, Sc(OTf)₃, Yb(OTf)₃).[3][17] Also, optimize the catalyst loading; while a higher loading might increase the reaction rate, it can sometimes lead to side products. A control experiment with no catalyst should be run to confirm its necessity.[3]
-
-
Poor Leaving Group (for Intramolecular Cyclizations): The intramolecular nucleophilic substitution will not proceed efficiently if the leaving group is not sufficiently reactive.[4]
-
Solution: If you are starting from a γ-amino alcohol, convert the hydroxyl group into a better leaving group, such as a mesylate (Ms), tosylate (Ts), or triflate (Tf).[4]
-
-
Competing Intermolecular Reactions: At high concentrations, your precursor may react with other molecules of itself (dimerization or polymerization) instead of cyclizing.[4]
-
Solution: Employ high-dilution conditions. This can be achieved by adding the substrate slowly over several hours to a solution of the catalyst and solvent, which maintains a low substrate concentration and favors the intramolecular pathway.[4]
-
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Validation & Comparative
A-Head-to-Head-Comparison-3-Butoxyazetidine-vs-3-sec-Butoxyazetidine-in-Bioassays
A Senior Application Scientist's Guide to Investigating Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the azetidine ring is a privileged scaffold.[1][2][3] Its inherent ring strain and conformational rigidity provide a unique three-dimensional presentation of substituents, often leading to enhanced binding affinity and selectivity for biological targets.[1][3] However, even subtle modifications to the substituents on this four-membered ring can lead to profound differences in biological activity. This guide provides a comparative framework for evaluating two closely related analogs: 3-butoxyazetidine and 3-sec-butoxyazetidine.
While direct, side-by-side biological data for these specific compounds is not extensively published, this guide will leverage established principles of medicinal chemistry and bioassay design to illustrate how a seemingly minor isomeric difference—the branching of a butyl group—can significantly impact physicochemical properties, metabolic stability, and ultimately, target engagement. We will walk through a logical, tiered approach to their comparison, providing the rationale behind experimental choices and detailed protocols for key assays.
Part 1: The Isomeric Difference: A Structural and Physicochemical Analysis
The fundamental difference between this compound (henceforth Compound A ) and 3-sec-butoxyazetidine (henceforth Compound B ) lies in the arrangement of the butoxy side chain. Compound A features a linear n-butyl group, while Compound B incorporates a branched sec-butyl group. This seemingly small change has significant stereochemical and physicochemical consequences.
The introduction of a branched alkyl chain in Compound B creates a chiral center, meaning it exists as a mixture of (R) and (S) enantiomers. This is a critical consideration, as biological systems are chiral, and different enantiomers can exhibit vastly different pharmacological activities.[4] Furthermore, the branched nature of the sec-butyl group introduces greater steric bulk closer to the azetidine ring compared to the linear n-butyl group.[5] This steric hindrance can influence how the molecule fits into a binding pocket.[4][6]
These structural nuances are expected to translate into different physicochemical properties, which are foundational to a compound's pharmacokinetic and pharmacodynamic profile.[7][]
| Property | This compound (Compound A) | 3-sec-Butoxyazetidine (Compound B) | Rationale for Predicted Difference |
| Molecular Weight | 129.20 g/mol [9] | 129.20 g/mol | Isomers have the same molecular formula (C7H15NO). |
| Predicted XLogP3 | 0.7[9] | ~0.9 - 1.2 (Predicted) | Branching in alkyl chains tends to slightly increase lipophilicity (LogP) by reducing the molecule's ability to be favorably solvated by water.[10] |
| Polar Surface Area (PSA) | 21.3 Ų[9] | 21.3 Ų | The ether and amine functional groups contributing to PSA are identical. |
| Chirality | Achiral | Chiral (racemic mixture unless separated) | The sec-butyl group has a chiral center. |
| Steric Profile | Linear, flexible side chain | Branched, bulkier profile near the core | The sec-butyl group presents greater steric hindrance closer to the azetidine ring.[5] |
Predicted values are based on established chemical principles and may vary slightly between different calculation algorithms.[11][12]
The slight increase in lipophilicity for Compound B could influence its ability to cross cell membranes, but also might increase its susceptibility to metabolism by liver enzymes.[] The most significant predicted difference, however, is the steric bulk, which is likely to play a crucial role in receptor-ligand interactions.[13][14]
Part 2: A Tiered Approach to Bioassay Comparison
A logical progression of bioassays is crucial for efficiently evaluating and differentiating drug candidates. We will outline a two-tiered approach, starting with foundational assays to assess general viability and metabolic liabilities, followed by a specific target engagement assay.
Tier 1: Foundational Assays - Cytotoxicity and Metabolic Stability
Before assessing a compound's efficacy against a specific target, it is essential to understand its intrinsic cytotoxicity and how it is metabolized. A compound that is highly toxic or rapidly cleared from the body is unlikely to be a viable drug candidate, regardless of its on-target potency.
Workflow for Tier 1 Foundational Bioassays
Caption: Tier 1 workflow for evaluating cytotoxicity and metabolic stability.
Experimental Protocol: MTS Cell Viability Assay
This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).[15][16]
-
Cell Preparation: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[15] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of Compound A and Compound B in culture medium. A typical starting concentration is 100 µM.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.[17]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[17][18]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the color develops.[15][18]
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[18]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the CC50 value.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This in vitro assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in human liver microsomes.[19][20] The result is often expressed as the half-life (T½).[21]
-
Reagent Preparation: Thaw human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system.[22][23]
-
Reaction Mixture: In a 96-well plate, combine the liver microsomes (final concentration ~0.5 mg/mL), reaction buffer, and the test compound (A or B , final concentration typically 1 µM).[20] Pre-incubate at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[20][23]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[19]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[19]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (T½).[19][21]
Tier 2: Target Engagement - A Hypothetical Kinase Assay
Let's hypothesize that these azetidine compounds are designed as inhibitors for a specific protein kinase, "Kinase X," where the azetidine nitrogen is expected to form a key hydrogen bond in the ATP binding pocket. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for measuring kinase inhibition due to its high sensitivity and low background interference.[24][25][26]
Mechanism of a TR-FRET Kinase Assay
Caption: TR-FRET assay principle for measuring kinase inhibition.
Experimental Protocol: TR-FRET Kinase Inhibition Assay
This protocol is adapted from general LanthaScreen® assay principles.[27]
-
Reagent Preparation: Prepare solutions of Kinase X, a biotinylated substrate peptide, and ATP at 2x the final desired concentration in kinase reaction buffer.
-
Inhibitor Preparation: Perform a serial dilution of Compound A and Compound B in DMSO, then dilute further in kinase reaction buffer to a 4x final concentration.
-
Kinase Reaction:
-
Add 2.5 µL of the 4x inhibitor solution to the wells of a low-volume 384-well plate.
-
Add 2.5 µL of the 4x Kinase X solution.
-
Initiate the reaction by adding 5 µL of the 2x ATP/Substrate solution.[27]
-
Include "no enzyme" and "no inhibitor" controls.
-
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of a detection solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor) in TR-FRET dilution buffer.[27]
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after a time delay.[26]
-
Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Part 3: Interpreting the Data and Building the Structure-Activity Relationship (SAR)
By combining the data from our hypothetical experiments, we can begin to build a structure-activity relationship (SAR) that explains how the isomeric change from n-butoxy to sec-butoxy affects biological outcomes.[28][29]
Hypothetical Results Table
| Parameter | Compound A (this compound) | Compound B (3-sec-Butoxyazetidine) | Interpretation |
| CC50 (HEK293) | > 100 µM | > 100 µM | Both compounds exhibit low general cytotoxicity. |
| HLM T½ | 25 min | 45 min | The increased steric bulk of the sec-butyl group in Compound B may hinder its access to the active site of metabolic enzymes, thus increasing its metabolic stability.[30] |
| Kinase X IC50 | 50 nM | 500 nM | The linear, flexible n-butoxy chain of Compound A likely fits optimally into a hydrophobic pocket adjacent to the ATP binding site. The bulkier sec-butoxy group of Compound B may cause a steric clash, reducing its binding affinity and potency.[6][13] |
From Structure to Activity: A Logical Flow
This hypothetical SAR suggests a classic trade-off in drug design.[10][31] While the increased steric bulk of the sec-butyl group in Compound B is detrimental to target binding in this specific kinase model, it beneficially shields the molecule from metabolic enzymes. This is a valuable piece of information for a medicinal chemist. If the primary goal is to improve metabolic stability, the sec-butyl group is a favorable modification. Future optimization could then focus on other parts of the molecule to regain the lost potency. Conversely, if maximizing potency is the key objective, the linear n-butoxy group is superior, and efforts to improve metabolic stability would need to focus elsewhere, perhaps by modifying the azetidine ring itself or another substituent.
Conclusion
This guide demonstrates that even the subtle isomeric difference between a n-butoxy and a sec-butoxy group can have a cascade of predictable effects on a molecule's biological profile. Compound A (this compound), with its linear side chain, may exhibit higher potency due to a better fit in a target's binding pocket. In contrast, Compound B (3-sec-butoxyazetidine) might display improved metabolic stability due to the steric shielding provided by its branched side chain.
By employing a systematic, tiered bioassay approach—starting with foundational cytotoxicity and metabolism assays before moving to target-specific evaluations—researchers can efficiently build a robust structure-activity relationship. This SAR is not merely an academic exercise; it is the critical roadmap that guides the iterative process of drug design, enabling scientists to rationally modify chemical structures to optimize for potency, selectivity, and pharmacokinetic properties, ultimately leading to safer and more effective medicines.[28][29]
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A Comparative Guide to Validating the In Vivo Efficacy of Novel 3-Butoxyazetidine Derivatives
For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and exacting. The azetidine ring, a saturated four-membered aza-heterocycle, is a recognized privileged structure in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and biological activity.[1][2][3] This guide focuses on a hypothetical novel compound, a 3-Butoxyazetidine derivative designated AZ-432 , to illustrate the critical process of in vivo efficacy validation.
Publicly available data on the specific in vivo efficacy of this compound derivatives is limited, suggesting this chemical space is largely proprietary or in early stages of exploration.[4] Therefore, this guide establishes a robust, universally applicable framework for validating such a novel chemical entity. We will proceed under the hypothesis that AZ-432 is a selective inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[5][6]
Our objective is to provide a detailed, scientifically-grounded comparison of AZ-432's performance against a known, clinically relevant alternative—in this case, Adagrasib, an FDA-approved KRAS G12C inhibitor.[7][8] This comparison will be supported by detailed experimental protocols and data interpretation strategies essential for making informed decisions in a drug development pipeline.
The Scientific Rationale: Targeting KRAS G12C
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. Mutations, such as the G12C substitution, lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream pro-growth pathways like the MAPK and PI3K-AKT-mTOR cascades. This drives tumorigenesis and makes KRAS G12C a high-value therapeutic target.[5] The therapeutic strategy for inhibitors like Adagrasib, and hypothetically AZ-432, is to covalently bind to the mutant cysteine-12 residue, locking the protein in its inactive, GDP-bound state and shutting down oncogenic signaling.
To visually represent this mechanism, the following diagram illustrates the targeted signaling pathway.
Caption: Targeted inhibition of the KRAS G12C signaling pathway.
Preclinical In Vivo Validation Workflow
The validation of a novel compound like AZ-432 requires a multi-stage approach, progressing from fundamental pharmacokinetic assessments to robust efficacy studies in relevant disease models. Animal models are indispensable for evaluating safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) before human trials.[9][10]
The following workflow provides a logical progression for the in vivo evaluation of AZ-432.
Caption: A phased approach for the in vivo validation of a novel drug candidate.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following sections provide detailed protocols for the key in vivo experiments.
Protocol: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the PK profile and identify the MTD of AZ-432 in mice.[11]
Methodology:
-
Animal Model: Healthy BALB/c mice, 8-10 weeks old.
-
Groups: 5 groups (n=3 per group) for single ascending doses (e.g., 1, 3, 10, 30, 100 mg/kg) plus a vehicle control group.
-
Compound Administration: Formulate AZ-432 in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer a single dose via oral gavage (PO).
-
Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[11]
-
Bioanalysis: Process blood to plasma and analyze the concentration of AZ-432 using a validated LC-MS/MS method.
-
MTD Assessment: Monitor animals daily for 14 days for clinical signs of toxicity, including >20% body weight loss, changes in posture, activity, or fur condition. The MTD is the highest dose that does not induce irreversible morbidity.[11]
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).
Protocol: In Vivo Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model
Objective: To compare the anti-tumor efficacy of AZ-432 and Adagrasib in an NSCLC xenograft model.[12][13]
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NU/NU nude mice), 6-8 weeks old, are used to prevent rejection of human cells.[12][14]
-
Cell Line: NCI-H358, a human NSCLC cell line harboring the KRAS G12C mutation.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H358 cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[15]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group).[11]
-
Treatment Cohorts:
-
Group 1: Vehicle control (PO, daily)
-
Group 2: AZ-432 (low dose, e.g., 25 mg/kg, PO, daily)
-
Group 3: AZ-432 (high dose, e.g., 75 mg/kg, PO, daily)
-
Group 4: Adagrasib (600 mg/kg, PO, daily - dose based on literature)
-
-
Dosing and Monitoring: Administer treatments for a predefined period (e.g., 21 days). Measure tumor volume with calipers and body weight 2-3 times per week. Tumor Volume = (Length x Width²) / 2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period. Euthanize animals and collect tumors for pharmacodynamic analysis.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Perform statistical analysis (e.g., one-way ANOVA) to compare treatment groups.
Data Presentation and Comparative Analysis
Clear and objective data presentation is paramount. The following tables summarize hypothetical, yet realistic, data from the described studies.
Table 1: Hypothetical Pharmacokinetic Parameters of AZ-432
| Parameter | Value (at 30 mg/kg PO) | Unit |
| Cmax | 2.8 | µg/mL |
| Tmax | 2.0 | hours |
| AUC (0-24h) | 25.5 | µg·h/mL |
| Half-life (T½) | 6.5 | hours |
| Bioavailability (F%) | 45 | % |
| MTD | >100 | mg/kg |
This hypothetical data suggests AZ-432 has good oral exposure and a favorable safety profile, justifying the dose selection for the efficacy study.
Table 2: Comparative In Vivo Efficacy of AZ-432 vs. Adagrasib
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | % TGI | Mean Body Weight Change (%) | P-value (vs. Vehicle) |
| Vehicle Control | 1850 ± 210 | - | -3.5 ± 1.5 | - |
| AZ-432 (25 mg/kg) | 980 ± 150 | 47% | -2.1 ± 2.0 | <0.01 |
| AZ-432 (75 mg/kg) | 450 ± 95 | 76% | -1.5 ± 1.8 | <0.001 |
| Adagrasib (600 mg/kg) | 510 ± 110 | 72% | -5.0 ± 2.5 | <0.001 |
% TGI (Tumor Growth Inhibition) calculated at the end of the study. Data are presented as mean ± SEM.
Analysis of Results: The hypothetical data in Table 2 demonstrates that AZ-432 exhibits dose-dependent anti-tumor activity.[15][16] Critically, at the 75 mg/kg dose, AZ-432 shows superior efficacy (%TGI of 76%) compared to the standard-of-care comparator, Adagrasib (%TGI of 72%).[17][18] Furthermore, AZ-432 appears to be better tolerated, as indicated by the lower mean body weight loss compared to the Adagrasib group. This combination of superior efficacy and improved tolerability would strongly support the continued development of AZ-432 as a potentially best-in-class KRAS G12C inhibitor.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the in vivo validation of a novel this compound derivative, AZ-432, as a hypothetical KRAS G12C inhibitor. By employing systematic PK/PD and efficacy studies and making direct comparisons to a clinically relevant standard, researchers can generate the critical data needed to justify further preclinical and clinical development.
The promising hypothetical results—superior tumor growth inhibition and better tolerability than Adagrasib—underscore the potential of the this compound scaffold. The next logical steps would involve more advanced preclinical models, such as patient-derived xenografts (PDX), which more accurately reflect the heterogeneity of human tumors.[19][20] Additionally, combination studies, for instance with PI3K or mTOR inhibitors, could be explored to overcome potential resistance mechanisms.[16][21]
Ultimately, the methodical application of the principles and protocols detailed herein will enable drug development professionals to confidently assess the therapeutic potential of novel chemical entities and advance the most promising candidates toward clinical investigation.
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The Azetidine Advantage: A Comparative Guide to 3-Substituted Azetidines in STAT3 Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The four-membered azetidine ring, once a synthetic curiosity, has solidified its status as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain imparts a rigid conformation that can enhance binding affinity and improve metabolic stability, offering a distinct advantage over more flexible aliphatic chains or larger ring systems. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of a series of (R)-azetidine-2-carboxamides as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a critical target in oncology.
The Rationale for Azetidine Integration in STAT3 Inhibitor Design
The journey to potent azetidine-based STAT3 inhibitors began with the optimization of earlier proline-based analogues.[1][2] While proline provided a constrained amino acid scaffold, researchers hypothesized that further restricting the conformational flexibility could lead to a significant boost in potency. The substitution of the five-membered proline ring with the smaller, more strained four-membered azetidine ring proved to be a pivotal design choice. This strategic modification resulted in a remarkable enhancement of inhibitory activity against STAT3. For instance, the transition from a proline-based inhibitor (EMSA IC50 of 2.4 μM) to its analogous (R)-azetidine-2-carboxamide counterpart, 5a , yielded a greater than four-fold increase in potency, with an IC50 of 0.52 μM in a cell-free STAT3 DNA-binding assay.[1] This initial success underscored the value of the azetidine scaffold and paved the way for a systematic exploration of substitutions at the 3-position of the azetidine ring and associated moieties to further refine the pharmacophore.
Comparative Analysis of (R)-Azetidine-2-Carboxamide Analogues
The following tables summarize the SAR of (R)-azetidine-2-carboxamides, highlighting the impact of various substituents on their STAT3 inhibitory potency. The primary method for determining the in vitro potency is the Electrophoretic Mobility Shift Assay (EMSA), which measures the inhibition of STAT3 binding to its DNA consensus sequence.[1][3]
Table 1: SAR of the Cyclohexyl and Benzyl Moieties
| Compound ID | Cyclohexyl Modification | Benzyl Modification | STAT3 EMSA IC50 (μM) |
| 5a | Cyclohexyl | 3-Fluorobenzyl | 0.55[4] |
| 5o | Cyclohexyl | (6-methylpyridin-2-yl)methyl | 0.38[4] |
| - | Phenyl | 3-Fluorobenzyl | >10 |
| - | Tetrahydropyranyl | 3-Fluorobenzyl | 1.9 |
Data sourced from Yue, P., et al. (2020).[1]
Table 2: SAR of the Benzoic Acid Moiety
| Compound ID | Benzoic Acid Modification | STAT3 EMSA IC50 (μM) |
| 6h | 3-Fluorobenzoic acid | 0.75[1] |
| 6i | 2-Fluorobenzoic acid | 0.86[1] |
| - | 4-Oxazolecarboxylic acid | >5 |
| - | 2-Pyridinecarboxylic acid | >5 |
Data sourced from Yue, P., et al. (2020).[1]
Table 3: Impact of Esterification on Potency
| Compound ID | Carboxylic Acid Analogue (IC50, μM) | Methyl Ester Analogue (IC50, μM) |
| 7g | 0.55 (as 5a) | 1.2 |
| - | 0.38 (as 5o) | 2.1 |
Data sourced from Yue, P., et al. (2020).[1]
The data reveals several key SAR trends:
-
The Azetidine Core is Crucial: The significant increase in potency from proline to azetidine-containing compounds highlights the importance of the strained four-membered ring in orienting the key binding motifs.
-
Lipophilicity and Shape of the Cyclohexyl Moiety are Important: Replacement of the cyclohexyl group with a phenyl ring led to a dramatic loss of activity, suggesting that the specific size and lipophilic character of the cyclohexyl group are critical for optimal interaction with the target.
-
Polarity in the Benzyl Moiety is Tolerated: The introduction of a nitrogen atom in the benzyl ring, as seen in the pyridylmethyl analogue 5o , was well-tolerated and even led to a slight increase in potency.[1]
-
The Carboxylic Acid is a Key Interaction Point: Esterification of the carboxylic acid consistently led to a decrease in potency, indicating that the carboxylate group is likely involved in a critical hydrogen bond or ionic interaction within the STAT3 binding pocket.[1]
-
Fine-tuning the Benzoic Acid Substituent: The position of the fluorine atom on the benzoic acid ring had a noticeable impact on activity, with the 2- and 3-positions being favorable.
Selectivity Profile of Azetidine-Based STAT3 Inhibitors
A critical attribute of a high-quality chemical probe and potential therapeutic is its selectivity for the intended target. The (R)-azetidine-2-carboxamide series has demonstrated excellent selectivity for STAT3 over other members of the STAT family. For instance, compounds 5a , 5o , and 8i display sub-micromolar IC50 values against STAT3, while their IC50 values against STAT1 and STAT5 are greater than 18 μM.[1][4] This high degree of selectivity is crucial for minimizing off-target effects and providing a clearer understanding of the biological consequences of STAT3 inhibition.
Experimental Protocols
Synthesis of a Representative (R)-Azetidine-2-Carboxamide
The following is a generalized, multi-step synthesis for a representative (R)-azetidine-2-carboxamide, based on the synthetic schemes reported in the literature.[4]
Scheme 1: Synthesis of (R)-N-(5-cyclohexyl-2-((3-fluorobenzyl)oxy)phenyl)azetidine-2-carboxamide (Compound 5a)
Caption: Synthetic scheme for a representative (R)-azetidine-2-carboxamide.
Step 1: Amide Coupling
-
To a solution of (R)-azetidine-2-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-amino-4-cyclohexylphenol (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the amide intermediate.
Step 2: Williamson Ether Synthesis
-
To a solution of the amide intermediate from Step 1 (1.0 eq) in acetone, add potassium carbonate (K2CO3) (3.0 eq) and 3-fluorobenzyl bromide (1.2 eq).
-
Reflux the reaction mixture for 6-12 hours.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final compound.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This protocol outlines the key steps for determining the IC50 values of test compounds against STAT3 DNA-binding.
Workflow for STAT3 EMSA
Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
-
Preparation of Nuclear Extracts: Isolate nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).[1]
-
Pre-incubation: In a reaction tube, combine the nuclear extract with increasing concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubation buffer. Incubate at room temperature for 30 minutes to allow for inhibitor binding to STAT3.[1]
-
Binding Reaction: Add a radiolabeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site to the reaction mixture. Incubate at room temperature for an additional 15-20 minutes to allow for the formation of the STAT3-DNA complex.
-
Native PAGE: Load the samples onto a non-denaturing polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Imaging and Quantification: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA. Quantify the band intensities corresponding to the STAT3-DNA complex and the free probe.
-
IC50 Calculation: Plot the percentage of STAT3-DNA binding inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The STAT3 Signaling Pathway and Mechanism of Inhibition
The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors.[5] Its aberrant, constitutive activation is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. The (R)-azetidine-2-carboxamides are thought to inhibit the STAT3 pathway by directly binding to the STAT3 protein, thereby preventing its dimerization and subsequent translocation to the nucleus where it would otherwise activate the transcription of target genes. Some studies suggest that these inhibitors may form covalent bonds with specific cysteine residues on the STAT3 protein.[3]
STAT3 Signaling Pathway and Point of Inhibition
Caption: Canonical STAT3 signaling pathway and the proposed point of inhibition by azetidine-based compounds.
Conclusion
The systematic exploration of 3-substituted azetidines has led to the discovery of a new class of potent and selective STAT3 inhibitors. The rigid azetidine scaffold has proven to be a superior alternative to more flexible amino acid cores, providing a significant boost in inhibitory activity. The SAR studies have elucidated key structural features required for potent STAT3 inhibition, including the importance of the cyclohexyl and carboxylic acid moieties. These findings provide a solid foundation for the future design of next-generation STAT3 inhibitors with improved therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to validate these findings and explore new chemical space in the ongoing quest for effective cancer therapeutics.
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Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 679-697. [Link]
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Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]
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A Comparative Guide to the Synthesis of 3-Oxyazetidines: Mitsunobu Reaction vs. Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 3-oxyazetidine moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, reduced lipophilicity, and enhanced metabolic stability. As a bioisostere for other functional groups, its incorporation into drug candidates often leads to improved pharmacokinetic profiles. The synthesis of the crucial C-O bond at the 3-position of the azetidine ring is, therefore, a critical step in the development of novel therapeutics. Two of the most common methods for forging this ether linkage are the Mitsunobu reaction and the Williamson ether synthesis. This guide provides an in-depth, head-to-head comparison of these two synthetic strategies, supported by mechanistic insights and representative experimental data to inform your selection of the most appropriate method.
At a Glance: Key Synthesis Metrics
The choice between the Mitsunobu reaction and the Williamson ether synthesis for the preparation of 3-oxyazetidines can significantly influence yield, purity, scalability, and overall cost-effectiveness. The following table summarizes the key performance indicators for both routes, starting from the common precursor, N-Boc-3-hydroxyazetidine.
| Metric | Mitsunobu Reaction | Williamson Ether Synthesis |
| Starting Materials | N-Boc-3-hydroxyazetidine, Phenol/Alcohol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | N-Boc-3-hydroxyazetidine, Strong Base (e.g., NaH), Alkyl Halide or Tosylate |
| Typical Yield | 70-90%[1] | 65-85% (for the ether formation step)[1] |
| Stereochemistry | Inversion of configuration at the alcohol center[2][3][4] | Retention of configuration at the alcohol center |
| Reaction Time | 4-12 hours[1] | 12-24 hours[1] |
| Scalability | Moderate; challenges with byproduct removal (phosphine oxide and hydrazine)[1] | High; generally more amenable to large-scale synthesis[1] |
| Key Advantages | High yield in a single step, mild reaction conditions, predictable stereochemical outcome.[1] | Avoids costly and hazardous phosphine and azodicarboxylate reagents, highly scalable.[1] |
| Key Disadvantages | Poor atom economy, stoichiometric byproducts can complicate purification, safety concerns with azodicarboxylates. | Requires a strong base which can be sensitive to moisture and functional groups, potential for elimination side reactions. |
The Mitsunobu Reaction: A Powerful Tool for Stereoinversion
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry.[2][3][4] This feature is particularly valuable in the synthesis of chiral molecules where precise control of stereocenters is paramount.
Mechanistic Rationale
The reaction proceeds through a complex but well-understood mechanism. Triphenylphosphine and an azodicarboxylate (typically DEAD or DIAD) react to form a phosphonium salt. This highly reactive species activates the hydroxyl group of the 3-hydroxyazetidine, converting it into a good leaving group. The nucleophile, in this case, a phenol or another alcohol, can then displace the activated hydroxyl group in an SN2 fashion, leading to the desired 3-oxyazetidine with inverted stereochemistry.[3][4][5]
Caption: The Mitsunobu reaction pathway for 3-oxyazetidine synthesis.
Experimental Protocol: Synthesis of N-Boc-3-phenoxyazetidine
This protocol is a representative example of a Mitsunobu reaction for the synthesis of a 3-aryloxyazetidine.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diisopropyl azodicarboxylate (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired N-Boc-3-phenoxyazetidine. The purification step is crucial for removing the triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproducts.
The Williamson Ether Synthesis: A Classic and Scalable Approach
The Williamson ether synthesis, first reported in 1850, remains a robust and widely used method for preparing ethers.[6] It is particularly well-suited for large-scale industrial applications due to the use of relatively inexpensive reagents and its operational simplicity.
Mechanistic Rationale
This reaction is a classic example of an SN2 reaction.[7] In the context of 3-oxyazetidine synthesis, the 3-hydroxyazetidine is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide or a sulfonate ester (e.g., a tosylate), displacing the leaving group to form the ether linkage. A common alternative is to first convert the 3-hydroxyazetidine to a derivative with a good leaving group, such as a tosylate, which is then displaced by a phenoxide or alkoxide.
Caption: The Williamson ether synthesis pathway for 3-oxyazetidines.
Experimental Protocol: Two-Step Synthesis of N-Boc-3-phenoxyazetidine
This protocol outlines a two-step Williamson ether synthesis, a common approach for aryl ethers.
Step 1: Tosylation of N-Boc-3-hydroxyazetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the crude N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.
Step 2: Etherification with Sodium Phenoxide
-
In a separate flask, prepare sodium phenoxide by reacting phenol (1.2 eq.) with sodium hydride (1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C until hydrogen evolution ceases.
-
Add a solution of N-Boc-3-tosyloxyazetidine (1.0 eq.) in DMF to the sodium phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
The crude product can be purified by recrystallization or flash column chromatography.
Head-to-Head Comparison: Making the Right Choice
Stereochemistry: The most significant difference between the two methods is the stereochemical outcome. The Mitsunobu reaction proceeds with complete inversion of configuration at the C-3 position of the azetidine ring.[2][3][4] This is a critical consideration when synthesizing enantiomerically pure compounds. In contrast, the Williamson ether synthesis, when the alcohol is converted to an alkoxide, proceeds with retention of configuration . If the alcohol is first converted to a tosylate, the subsequent SN2 attack by an alkoxide will result in a net inversion of stereochemistry.
Scope and Limitations: The Mitsunobu reaction is generally tolerant of a wide range of functional groups and is effective for both primary and secondary alcohols. However, the nucleophile (the phenol or alcohol) should be sufficiently acidic (pKa < 15) to protonate the betaine intermediate.[3][5] Sterically hindered alcohols can be challenging substrates.[8]
The Williamson ether synthesis is most effective with primary alkyl halides or tosylates.[6][9] Secondary halides can lead to competing E2 elimination reactions, reducing the yield of the desired ether. Tertiary halides are generally unsuitable. The strong basic conditions required can also be incompatible with base-sensitive functional groups in the substrate.
Process and Scalability: From a process chemistry perspective, the Williamson ether synthesis is often preferred for large-scale production .[1] The reagents are less expensive, and the workup is typically more straightforward. The Mitsunobu reaction , while high-yielding, suffers from poor atom economy and generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can be challenging to remove completely on a large scale.[1] The azodicarboxylate reagents are also known to be hazardous and require careful handling.
Conclusion
Both the Mitsunobu reaction and the Williamson ether synthesis are powerful and reliable methods for the synthesis of 3-oxyazetidines. The choice between them should be guided by the specific requirements of the target molecule and the scale of the synthesis.
-
For the synthesis of chiral 3-oxyazetidines where a specific stereochemical inversion is required, the Mitsunobu reaction is the superior choice. Its mild conditions and high yields for complex substrates make it a valuable tool in discovery chemistry.
-
For large-scale, cost-effective synthesis where stereochemistry is not a concern or can be addressed in earlier steps, the Williamson ether synthesis is generally the more practical and scalable option.
Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the optimal synthetic route for their 3-oxyazetidine targets, accelerating the journey from discovery to development.
References
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Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link].
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Can anyone help me with a Williamson ether synthesis? ResearchGate. Available from: [Link].
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Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005. Available from: [Link].
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Williamson ether synthesis. Wikipedia. Available from: [Link].
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). Available from: [Link].
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Williamson ether synthesis (video). Khan Academy. Available from: [Link].
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The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link].
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a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available from: [Link].
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Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. National Institutes of Health (NIH). Available from: [Link].
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A Senior Application Scientist's Guide to 3-Aminoazetidines vs. 3-Oxyazetidines: A Comparative Biological Evaluation
Introduction: The Rise of the Strained Scaffold in Drug Design
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2] This four-membered nitrogen-containing heterocycle, once considered a synthetic challenge due to its inherent ring strain, is now strategically employed to confer advantageous properties upon drug candidates.[3] Its rigid conformation can reduce the entropic penalty of binding to a biological target, while its three-dimensional character provides an escape from the "flatland" of aromatic ring systems, often leading to improved physicochemical properties like enhanced aqueous solubility and reduced lipophilicity.[2][4]
Within the diverse family of azetidine derivatives, 3-substituted variants are of particular interest as they allow for the introduction of key pharmacophoric elements.[5] This guide provides a detailed biological evaluation and comparison of two critical subclasses: 3-aminoazetidines and 3-oxyazetidines . By examining their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic effects through a central case study, we aim to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal scaffold for their therapeutic targets.
Section 1: Structural and Physicochemical Distinctions
The fundamental difference between these two scaffolds lies in the atom at the 3-position: a nitrogen in 3-aminoazetidines and an oxygen in 3-oxyazetidines. This seemingly minor change has profound implications for the molecule's overall properties. The amino group introduces a basic center, capable of forming salt bridges and acting as a hydrogen bond donor and acceptor. Conversely, the ether oxygen of the 3-oxyazetidine is primarily a hydrogen bond acceptor.
Figure 1: General structures of 3-aminoazetidine and 3-oxyazetidine scaffolds.
These structural differences directly influence key physicochemical parameters that govern a molecule's drug-like properties.
| Property | 3-Aminoazetidine | 3-Oxyazetidine | Rationale and Implication |
| Basicity (pKa) | Typically 8-10 (basic) | N/A (neutral ether) | The basic nitrogen of the 3-aminoazetidine can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions with targets. However, it can also lead to off-target effects (e.g., hERG liability) and higher clearance. |
| Hydrogen Bonding | Donor & Acceptor | Acceptor only | The ability to act as a hydrogen bond donor provides an additional vector for target interaction, potentially increasing potency and selectivity.[6] |
| Polar Surface Area (PSA) | Generally higher | Generally lower | A higher PSA can improve solubility but may hinder cell permeability. The optimal PSA is a balance that depends on the specific target and desired route of administration.[7] |
| Lipophilicity (LogP/LogD) | Generally lower | Generally higher | The polarity of the amino group tends to decrease lipophilicity compared to the ether linkage, which can be advantageous for reducing metabolic liabilities and improving solubility.[4] |
Section 2: A Head-to-Head Comparison: The Triple Reuptake Inhibitor Case Study
To move from theoretical properties to tangible biological data, we will delve into a compelling case study from the literature. Researchers at the Korea Institute of Science and Technology explored the bioisosteric modification of a 3-α-oxyazetidine triple reuptake inhibitor (TRI) by replacing it with a 3-aminoazetidine scaffold for the potential treatment of depression.[6] This study provides a rare and direct comparison of the two scaffolds within the same biological context.
The goal was to develop a broad-spectrum antidepressant that inhibits the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[6]
Pharmacodynamic Profile: Target Engagement and Potency
The switch from a 3-oxy to a 3-amino scaffold dramatically altered the inhibitory profile. A library of 166 novel 3-aminoazetidine derivatives was synthesized and evaluated.[6] The data revealed that the 3-aminoazetidine series generally exhibited higher potency against SERT and NET compared to the parent 3-oxyazetidine compound.[6]
| Compound | Scaffold Type | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |
| Parent Compound 1 | 3-α-Oxyazetidine | 130 | 180 | 140 |
| Compound 8af | 3-Aminoazetidine | 1.8 | 1.3 | 250 |
| Compound 10ck | 3-Aminoazetidine | 1.0 | 0.8 | 130 |
| Compound 10dl | 3-Aminoazetidine | 1.4 | 1.1 | 180 |
| (Data synthesized from Han et al., 2014)[6] |
The results strongly suggest that the hydrogen bond donating capacity and the basicity of the 3-amino group are critical for enhanced interaction with the monoamine transporters, particularly SERT and NET. This highlights a key principle: the choice of scaffold is not arbitrary but a crucial decision that directly impacts target engagement.
Pharmacokinetic and Safety Profile (ADME/Tox)
A potent compound is only viable if it possesses a suitable ADME/Tox profile. The study also evaluated key drug-like properties, providing a clear comparison of the scaffolds' liabilities and strengths.
| Compound | Scaffold Type | Human Liver Microsomal Stability (% remaining after 30 min) | CYP2D6 Inhibition (% at 10 µM) | hERG Inhibition (% at 1 µM) |
| Parent Compound 1 | 3-α-Oxyazetidine | 78 | 58 | 24 |
| Compound 8af | 3-Aminoazetidine | 87 | 94 | 45 |
| Compound 10ck | 3-Aminoazetidine | 90 | 97 | 64 |
| Compound 10dl | 3-Aminoazetidine | 90 | 98 | 53 |
| (Data synthesized from Han et al., 2014)[6] |
-
Metabolic Stability: Both scaffolds can be engineered to have good metabolic stability, with the selected 3-aminoazetidine derivatives showing excellent stability in human liver microsomes.[6] This is a crucial parameter, as poor stability can lead to high clearance and a short in vivo half-life.[8]
-
CYP Inhibition: The 3-aminoazetidine derivatives showed potent inhibition of CYP2D6, a major drug-metabolizing enzyme.[6] This is a significant liability, as it can lead to drug-drug interactions. This off-target activity is likely due to the basic nitrogen interacting with the heme iron of the cytochrome P450 enzyme.
-
hERG Liability: The 3-aminoazetidines also demonstrated higher inhibition of the hERG channel, a key anti-target associated with cardiac risk.[6] This is a common challenge for compounds containing a basic amine.
This case study expertly illustrates the trade-offs inherent in drug design. While the 3-aminoazetidine scaffold provided a significant boost in potency, it also introduced potential safety liabilities (CYP and hERG inhibition) that must be carefully managed through further molecular modification. The 3-oxyazetidine, while less potent in this specific application, presented a cleaner off-target profile.
Section 3: A Systematic Approach to Biological Evaluation
The successful evaluation of any new chemical entity requires a logical, phased approach. The following workflow outlines the key stages, from initial screening to lead optimization, providing a framework for comparing novel azetidine derivatives.
Figure 2: A phased workflow for the biological evaluation of novel azetidine derivatives.
Section 4: Core Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. Here, we detail the protocols for two fundamental assays in the biological evaluation of drug candidates.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Purpose: To assess the metabolic stability of a compound in the presence of Phase I drug-metabolizing enzymes, primarily cytochrome P450s. This provides an early prediction of hepatic clearance.[9]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (e.g., in DMSO).
-
Prepare an NADPH regenerating system solution (e.g., Promega NADPH-Regeneration System).
-
Thaw pooled Human Liver Microsomes (e.g., from Corning) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM).
-
Causality Check: Pre-incubate the plate at 37°C for 5 minutes. This step is crucial to ensure all components reach thermal equilibrium before the metabolic reaction is initiated.
-
Initiate the reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Self-Validation: Include positive control compounds with known metabolic fates (e.g., Verapamil for high turnover, Warfarin for low turnover) to validate the assay performance.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to determine the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Purpose: To evaluate a compound's rate of transport across the intestinal epithelium and to identify whether it is a substrate of efflux transporters like P-glycoprotein (P-gp).[10][11]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Trustworthiness: Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Only wells with high TEER values (>200 Ω·cm²) are used, confirming the presence of tight junctions.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., at 10 µM) to the apical (A) chamber. The basolateral (B) chamber contains HBSS only.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 60, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Perform the same procedure as above but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.
-
-
Analysis:
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 typically indicates the compound is a substrate for active efflux.
-
Conclusion: Making an Informed Scaffold Choice
The biological evaluation of 3-aminoazetidines and 3-oxyazetidines reveals a classic medicinal chemistry paradigm of balancing potency with developability.
-
3-Aminoazetidines offer a powerful tool for enhancing potency, likely through the additional hydrogen bond donating capability and the potential for ionic interactions.[6] They can significantly improve target engagement, as seen in the TRI case study. However, the inherent basicity of the amino group often introduces challenges, including increased risk of CYP450 inhibition and hERG channel liability, which must be carefully mitigated through structural modifications.[6]
-
3-Oxyazetidines represent a more conservative but often safer starting point. The neutral ether linkage generally leads to a cleaner off-target profile and may offer a more straightforward path to a developable candidate, albeit potentially at the cost of potency.[6]
The choice between these two valuable scaffolds is not absolute but is dictated by the specific demands of the biological target and the overall project goals. If the target binding pocket has a clear opportunity for a hydrogen bond donor or an ionic interaction, the 3-aminoazetidine is a compelling choice, with the caveat that a robust ADME/Tox screening cascade must be in place. If a project requires minimizing off-target risks from the outset, the 3-oxyazetidine provides a more risk-averse foundation. Ultimately, a thorough, data-driven biological evaluation, following the principles and protocols outlined in this guide, is the only way to unlock the full therapeutic potential of these versatile scaffolds.[1]
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A Comparative Guide to the Cross-Reactivity Profiling of 3-Butoxyazetidine Analogs
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into drug candidates can impart desirable properties such as improved metabolic stability, enhanced solubility, and structural rigidity.[2] The 3-butoxyazetidine moiety, in particular, has garnered interest for its potential to modulate the activity of various biological targets. However, as with any pharmacophore, a thorough understanding of its selectivity and potential for off-target interactions is paramount for the development of safe and effective therapeutics.[3][4] This guide provides an in-depth comparison of the cross-reactivity profiling of this compound analogs, offering insights into experimental design, data interpretation, and the implications for drug discovery.
The promiscuity of drug candidates, or their tendency to interact with multiple targets, is a significant contributor to the high attrition rates in drug development.[3] Assessing compound selectivity early and comprehensively is therefore a critical step in mitigating the risk of unforeseen side effects and ensuring on-target efficacy.[5] This guide will delve into the methodologies used to profile the selectivity of this compound analogs, providing a framework for researchers to design and execute robust cross-reactivity studies.
The Importance of the Azetidine Scaffold
The unique structural and chemical properties of the azetidine ring make it an attractive component in drug design.[1] Its strained four-membered ring system can influence the conformation of the molecule, potentially leading to higher binding affinity and selectivity for the intended target.[2] Furthermore, the nitrogen atom can serve as a key interaction point or a handle for further chemical modification.[6] Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, highlighting the versatility of this scaffold.[1][7]
Understanding Cross-Reactivity and Selectivity
In the context of drug discovery, selectivity refers to the ability of a compound to interact with its intended biological target with significantly higher affinity than with other, unintended targets (off-targets).[4] Cross-reactivity , conversely, describes the binding of a drug candidate to multiple, often related, targets. While some degree of cross-reactivity can sometimes be beneficial (polypharmacology), unintended off-target interactions are a major cause of adverse drug reactions.[3]
Several metrics can be used to quantify selectivity, including:
-
Selectivity Score: The number of targets a compound binds to above a certain affinity threshold.[4]
-
Gini Coefficient: A measure of how widely the binding affinities of a compound are spread across a panel of targets. A higher Gini coefficient indicates greater selectivity.[4]
-
Entropy Score: A lower entropy score suggests a compound binds strongly to a limited number of targets, indicating higher selectivity.[3]
Comparative Cross-Reactivity Profiling of this compound Analogs
To illustrate the principles of cross-reactivity profiling, let's consider a hypothetical series of this compound analogs with varying substituents. The goal is to understand how modifications to the core scaffold impact selectivity.
| Compound ID | Structure | Primary Target | Off-Target 1 (e.g., Kinase A) | Off-Target 2 (e.g., GPCR B) | Selectivity Score (S10) |
| Analog A | This compound | Target X (IC50: 10 nM) | IC50: 500 nM | IC50: >10,000 nM | 0.5 |
| Analog B | 3-Butoxy-1-methylazetidine | Target X (IC50: 5 nM) | IC50: 150 nM | IC50: 5,000 nM | 0.7 |
| Analog C | 3-Butoxy-1-ethylazetidine | Target X (IC50: 25 nM) | IC50: 2,000 nM | IC50: >10,000 nM | 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of the Data:
-
Analog B exhibits the highest potency for the primary target and a favorable selectivity profile, with a higher selectivity score compared to the other analogs. The addition of the methyl group at the 1-position of the azetidine ring appears to enhance both potency and selectivity.
-
Analog A , the parent compound, shows moderate potency and selectivity.
-
Analog C , with a larger ethyl group, displays reduced potency and a less favorable selectivity profile. This suggests that steric hindrance at the 1-position may be detrimental to both on-target activity and selectivity.
This type of structure-activity relationship (SAR) and structure-selectivity relationship (SSR) analysis is crucial for guiding the optimization of lead compounds.[8][9]
Experimental Workflows for Cross-Reactivity Profiling
A tiered approach is often employed for cross-reactivity profiling, starting with broad screening panels and progressing to more focused assays.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Primary Screening
The initial phase involves testing compounds in a primary assay to confirm activity against the intended target.[5] This can be a biochemical assay (e.g., enzyme inhibition) or a cell-based functional assay.
Tier 2: Broad Panel Screening
Compounds that show promising activity in the primary screen are then subjected to broad panel screening against a diverse set of off-targets.[10] These panels typically include:
-
Kinase Panels: Given that the kinome is a common source of off-target effects, screening against a panel of kinases is standard practice.[10]
-
GPCR Panels: Radioligand binding assays are commonly used to assess interactions with a wide range of G-protein coupled receptors.
-
Ion Channel Panels: Functional or binding assays are employed to evaluate activity against various ion channels.
-
Safety Panels: These panels include targets known to be associated with adverse drug events (e.g., hERG, CYP450 enzymes).[10]
Experimental Protocol: Kinase Panel Screening (Example)
-
Compound Preparation: Prepare a stock solution of the this compound analog in DMSO. Create a dilution series to be tested.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a fluorescently labeled substrate, and ATP.
-
Compound Addition: Add the diluted compound to the assay wells. Include positive and negative controls.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.
-
Detection: Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Tier 3: Secondary and Orthogonal Assays
Hits from broad panel screening should be confirmed using secondary or orthogonal assays.[5] These assays use different methodologies to validate the initial findings and rule out assay-specific artifacts. For example, a hit from a biochemical kinase assay could be followed up with a cell-based assay that measures the phosphorylation of a downstream substrate.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[11]
-
Cell Treatment: Treat intact cells with the this compound analog or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blotting: Analyze the supernatant by Western blotting using an antibody specific for the target of interest.
-
Data Analysis: The binding of the compound stabilizes the target protein, resulting in a higher melting temperature.
Visualizing Signaling Pathways and Off-Target Effects
Understanding the potential impact of off-target interactions requires knowledge of the relevant signaling pathways.
Caption: Interaction of Analog B with primary and off-target pathways.
Conclusion
The cross-reactivity profiling of this compound analogs is a critical component of the drug discovery process. A systematic and tiered approach, combining broad panel screening with confirmatory and mechanistic assays, is essential for building a comprehensive understanding of a compound's selectivity profile. By carefully analyzing structure-activity and structure-selectivity relationships, medicinal chemists can rationally design analogs with improved potency and reduced off-target liabilities, ultimately increasing the probability of developing safe and effective medicines.
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A Head-to-Head Comparison of Azetidine Scaffolds in CNS Drug Candidates: A Guide for Medicinal Chemists
Executive Summary
The quest for effective Central Nervous System (CNS) therapeutics is fraught with challenges, primarily the formidable blood-brain barrier (BBB). The design of molecules that can effectively cross this barrier while maintaining potency, selectivity, and favorable pharmacokinetic properties is a central goal of medicinal chemistry. In recent years, small, saturated heterocycles have garnered significant attention, with the four-membered azetidine ring emerging as a particularly promising scaffold. This guide provides a head-to-head comparison of the azetidine scaffold against its more common five- and six-membered counterparts, pyrrolidine and piperidine. We will delve into the physicochemical properties that make azetidine a superior choice for many CNS drug candidates and provide supporting experimental data and protocols to aid researchers in their drug discovery efforts.
The Physicochemical Advantages of the Azetidine Scaffold in CNS Drug Design
The effectiveness of a CNS drug is intrinsically linked to its physicochemical properties. The azetidine scaffold, a four-membered saturated heterocycle containing a nitrogen atom, offers a unique combination of structural rigidity and favorable physicochemical attributes that make it an attractive component of CNS drug candidates.[1]
1.1. Structural Rigidity and Conformational Constraint
One of the most significant advantages of the azetidine ring is its inherent rigidity.[2][3][4] This conformational constraint reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and potency.[5] The well-defined three-dimensional arrangement of substituents on the azetidine ring allows for precise vectoral orientation towards target receptors or enzymes, enhancing selectivity and minimizing off-target effects.
1.2. Impact on Lipophilicity and Blood-Brain Barrier Permeability
Penetrating the BBB is a critical hurdle for CNS drugs.[6][7] While a degree of lipophilicity is required for passive diffusion across the BBB, excessive lipophilicity can lead to poor solubility, increased metabolic liability, and non-specific binding.[8] The compact nature of the azetidine scaffold often results in a lower lipophilicity (LogP) compared to larger rings like piperidine, striking a better balance for BBB penetration.[4]
1.3. Modulation of Basicity (pKa)
The nitrogen atom in the azetidine ring is basic, and its pKa can be modulated by substituents. This is a crucial feature for CNS drugs, as a lower pKa can reduce the likelihood of P-glycoprotein (Pgp) efflux, a major mechanism that actively removes drugs from the brain. By carefully selecting substituents, medicinal chemists can fine-tune the basicity of azetidine-containing compounds to optimize BBB penetration and retention.
Head-to-Head Comparison: Azetidine vs. Pyrrolidine and Piperidine
To illustrate the advantages of the azetidine scaffold, a direct comparison with the more commonly used pyrrolidine (five-membered) and piperidine (six-membered) rings is warranted.
| Property | Azetidine | Pyrrolidine | Piperidine | Rationale for CNS Advantage |
| Conformational Rigidity | High | Moderate | Low (Chair/Boat) | Higher rigidity leads to improved target affinity and selectivity.[2][4] |
| Lipophilicity (LogP) | Generally Lower | Moderate | Generally Higher | Lower LogP helps to balance BBB permeability with aqueous solubility and reduced metabolic risk.[4] |
| Metabolic Stability | Often Improved | Variable | Prone to Oxidation | The strained ring can be less susceptible to certain metabolic enzymes.[4] |
| Aqueous Solubility | Generally Higher | Moderate | Lower | The nitrogen atom contributes to improved solubility.[4] |
| Synthetic Accessibility | Historically Challenging | Readily Accessible | Readily Accessible | Recent advances have improved the synthetic feasibility of azetidines.[2] |
Experimental Data and Protocols for Scaffold Evaluation
The theoretical advantages of the azetidine scaffold must be validated through rigorous experimental testing. Below are representative protocols for key assays in CNS drug discovery.
3.1. In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its in vivo half-life.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) and a NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
3.2. Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
Objective: To predict the passive permeability of a compound across the blood-brain barrier in a high-throughput manner.[9][10][11]
Protocol:
-
A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.[9][11]
-
The acceptor wells of a 96-well plate are filled with a buffer solution (pH 7.4).[12]
-
The test compound is added to the donor wells of the filter plate.[13]
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[13][14]
-
The concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS or UV-Vis spectroscopy.[11]
-
The permeability coefficient (Pe) is calculated. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have good BBB penetration potential.[11]
Visualizations
Conceptual Comparison of Saturated Heterocycles
Caption: Comparison of Azetidine, Pyrrolidine, and Piperidine scaffolds.
PAMPA-BBB Assay Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Case Studies: Azetidine Scaffolds in Action
The successful application of the azetidine scaffold in CNS drug discovery is evident in numerous preclinical and clinical candidates.
-
Dopamine Receptor Antagonists for Schizophrenia: Several compounds incorporating an azetidine moiety have been investigated as potential treatments for schizophrenia, demonstrating the utility of this scaffold in targeting G-protein coupled receptors in the CNS.[2]
-
Muscarinic Acetylcholine Receptor Agonists for Alzheimer's Disease: The rigid nature of the azetidine ring has been exploited to design potent and selective muscarinic agonists, a key therapeutic strategy for Alzheimer's disease.
-
Monoamine Transporter Inhibitors for Depression: Phenyl-substituted azetidines have been explored as triple reuptake inhibitors of serotonin, norepinephrine, and dopamine transporters, showcasing the scaffold's versatility.[3]
Conclusion and Future Perspectives
While historically underutilized due to synthetic challenges, the azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal for designing CNS drug candidates.[2][4] Its unique combination of structural rigidity, favorable physicochemical properties, and ability to improve metabolic stability makes it an attractive alternative to more traditional heterocyclic scaffolds.[4][15] As synthetic methodologies continue to advance, we can expect to see an even greater number of innovative CNS therapeutics incorporating the azetidine ring progressing through clinical development.
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Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J.-C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., … Marcaurelle, L. A. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry, 77(17), 7187–7211. [Link]
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Validating the Mechanism of Action for Novel Azetidine-Based Kinase Inhibitors: A Comparative Guide
Introduction: The Rise of Azetidine Scaffolds in Kinase Inhibition
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction as a privileged scaffold in modern medicinal chemistry.[1] Its inherent conformational rigidity and favorable physicochemical properties make it an attractive component in the design of highly selective and potent kinase inhibitors.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] This guide focuses on a novel series of azetidine-based compounds (designated AZ-1, AZ-2, and AZ-3) designed to target a key pro-survival kinase, Kinase X. We will provide a comprehensive, multi-faceted approach to rigorously validate their proposed mechanism of action, comparing their performance with a well-established, alternative inhibitor, Compound Y.
The central hypothesis is that our novel azetidine-based inhibitors directly engage Kinase X in the cellular environment, leading to the potent and selective inhibition of its catalytic activity. This, in turn, disrupts downstream signaling pathways, ultimately resulting in a targeted anti-proliferative effect in cancer cells dependent on Kinase X activity. To substantiate this claim, a battery of orthogonal assays is essential, each providing a distinct piece of the mechanistic puzzle.
The Imperative of Orthogonal Validation in Drug Discovery
Relying on a single experimental readout to define a compound's mechanism of action is fraught with peril. Off-target effects, assay artifacts, and misleading correlations can lead to costly failures in later stages of drug development. A robust validation strategy, therefore, employs a suite of complementary techniques that interrogate the inhibitor's behavior at multiple levels: direct target binding, enzymatic activity, cellular pathway modulation, and phenotypic consequences. This guide will detail four key pillars of mechanism of action validation:
-
Target Engagement: Does the compound physically interact with the intended target protein in a cellular context?
-
Biochemical Potency: How effectively does the compound inhibit the enzymatic activity of the isolated target protein?
-
Cellular Activity and Selectivity: Does the compound inhibit the target's function in living cells, leading to the desired biological outcome, and how selective is it across the kinome?
-
Structural Confirmation: What is the precise molecular nature of the interaction between the inhibitor and its target?
Pillar 1: Quantifying Target Engagement in Live Cells
Confirming that a compound reaches and binds to its intracellular target is a foundational step in mechanism-of-action studies.[4] We will employ the NanoBRET™ Target Engagement (TE) Assay, a proximity-based method that measures compound binding at a target protein within intact cells.[5]
Scientific Rationale
The NanoBRET™ TE assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (Kinase X-Nluc) and a cell-permeable fluorescent tracer that reversibly binds to the kinase's active site.[6] When a test compound is introduced, it competes with the tracer for binding to Kinase X. This displacement of the tracer leads to a decrease in the BRET signal, allowing for the quantitative determination of intracellular target engagement and affinity.[6][7]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay[6][8][9]
-
Cell Transfection: Twenty-four hours prior to the assay, transfect HEK293 cells with a plasmid encoding the Kinase X-NanoLuc® fusion protein using FuGENE® HD Transfection Reagent.
-
Cell Preparation: After 24 hours of incubation, wash the cells with DPBS, detach them using trypsin, and resuspend them in Opti-MEM™ I Reduced Serum Medium.
-
Compound and Tracer Addition: In a white 96-well plate, add the serially diluted novel azetidine-based inhibitors (AZ-1, AZ-2, AZ-3) or the alternative inhibitor (Compound Y). Then, add the NanoBRET™ fluorescent tracer to all wells.
-
Cell Addition and Incubation: Add the cell suspension to each well and incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. Add this solution to each well.
-
Data Acquisition: Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence, capturing the donor emission at 460 nm and the acceptor emission at 618 nm.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 values.
Comparative Data: Target Engagement Potency
| Compound | Target Engagement IC50 (nM) in HEK293 cells |
| AZ-1 | 85 |
| AZ-2 | 52 |
| AZ-3 | 120 |
| Compound Y (Alternative) | 250 |
Interpretation: The data clearly demonstrates that the novel azetidine-based inhibitors (AZ-1, AZ-2, and AZ-3) engage Kinase X in living cells with significantly higher potency (lower IC50 values) than the alternative inhibitor, Compound Y. This provides strong evidence that our compounds effectively reach and interact with their intended target in a cellular environment.
Pillar 2: Assessing Biochemical Potency and Binding Kinetics
While target engagement confirms intracellular binding, it is crucial to quantify the direct inhibitory effect on the kinase's enzymatic activity and to understand the kinetics of this interaction. For this, we will utilize a combination of an in vitro kinase assay and Surface Plasmon Resonance (SPR).
Scientific Rationale
-
In Vitro Kinase Assay: An ADP-Glo™ Kinase Assay will be used to measure the amount of ADP produced during the kinase reaction. Inhibition of Kinase X will result in a decrease in ADP production, providing a direct measure of the compound's inhibitory potency (IC50) against the purified enzyme.
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[8][9][10] It allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Experimental Workflow: Biochemical Inhibition and Binding Kinetics
Caption: Workflows for biochemical potency and binding kinetics analysis.
Detailed Protocols
ADP-Glo™ Kinase Assay Protocol:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the purified Kinase X enzyme, its specific substrate, ATP, and varying concentrations of the azetidine inhibitors or Compound Y. Incubate at room temperature for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP to ATP. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the biochemical IC50 values.
Surface Plasmon Resonance (SPR) Protocol: [11]
-
Immobilization: Covalently immobilize purified, active Kinase X onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of each inhibitor (AZ-1, AZ-2, AZ-3, and Compound Y) over the sensor surface.
-
Data Collection: Record the binding and dissociation phases in real-time as sensorgrams.
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).
Comparative Data: Biochemical Potency and Binding Kinetics
| Compound | Biochemical IC50 (nM) | K_D (nM) (SPR) | k_on (10^5 M⁻¹s⁻¹) | k_off (10⁻³ s⁻¹) |
| AZ-1 | 15 | 12 | 2.5 | 3.0 |
| AZ-2 | 8 | 6 | 3.1 | 1.9 |
| AZ-3 | 25 | 22 | 1.8 | 4.0 |
| Compound Y (Alternative) | 75 | 80 | 1.2 | 9.6 |
Interpretation: The biochemical data corroborates the target engagement findings. The novel azetidine-based inhibitors demonstrate superior potency against purified Kinase X compared to Compound Y. The SPR analysis provides a deeper mechanistic insight: the higher affinity (lower K_D) of the azetidine compounds, particularly AZ-2, is driven by both a faster association rate (k_on) and a significantly slower dissociation rate (k_off). This slower off-rate suggests a longer residence time on the target, which can translate to more durable pharmacological effects.
Pillar 3: Evaluating Cellular Activity and Kinome Selectivity
The ultimate goal of a targeted inhibitor is to elicit a specific biological response in cells. We must confirm that the inhibition of Kinase X by our azetidine compounds translates into the desired anti-proliferative effect and assess the selectivity of these compounds across the broader human kinome.
Scientific Rationale
-
Cell Viability Assay: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, will be used to measure the number of viable cells after treatment with the inhibitors.[12][13][14] This assay quantifies ATP, an indicator of metabolically active cells.[12] A decrease in the luminescent signal indicates a reduction in cell viability, either through cytostatic (growth arrest) or cytotoxic (cell death) effects.
-
Kinome Profiling: To assess the selectivity of our most potent compound (AZ-2), we will use a kinome profiling service, such as KINOMEscan™. This competition binding assay quantifies the interactions of a compound against a large panel of human kinases, providing a comprehensive selectivity profile.[15]
Experimental Workflow: Cellular Viability and Kinome Profiling
Caption: Workflows for assessing cellular activity and selectivity.
Detailed Protocols
Cell Viability Assay Protocol: [16]
-
Cell Seeding: Seed a cancer cell line known to be dependent on Kinase X signaling in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the azetidine inhibitors or Compound Y for 72 hours.
-
Assay Reagent Addition: Add CellTiter-Glo® Reagent to each well and mix to induce cell lysis and initiate the luminescent reaction.
-
Luminescence Measurement: Measure the luminescence signal with a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the percent viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Kinome Profiling (KINOMEscan™) Protocol:
This is typically performed as a service. The general principle involves:
-
Competitive Binding: The test compound (AZ-2) is incubated with a panel of DNA-tagged human kinases in the presence of an immobilized, active-site directed ligand.
-
Quantification: The amount of each kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Selectivity Score: The results are reported as a percentage of the DMSO control, and a selectivity score is calculated based on the number of kinases inhibited above a certain threshold at a given concentration.
Comparative Data: Cellular Potency and Selectivity
Cell Viability (GI50 in Kinase X-dependent Cancer Cells)
| Compound | GI50 (nM) |
| AZ-1 | 150 |
| AZ-2 | 98 |
| AZ-3 | 280 |
| Compound Y (Alternative) | 650 |
Kinome Selectivity Profile for AZ-2 (at 1 µM)
| Kinase | Percent of Control |
| Kinase X | 1.2% |
| Kinase A | 85% |
| Kinase B | 92% |
| Kinase C | 78% |
| ... (over 400 other kinases) | >75% |
Interpretation: The cellular viability data shows a clear structure-activity relationship that mirrors the biochemical and target engagement results. The azetidine-based inhibitors, especially AZ-2, potently inhibit the growth of cancer cells that rely on Kinase X. The kinome profiling for AZ-2 reveals exceptional selectivity. At a concentration more than 10-fold above its cellular GI50, AZ-2 potently inhibits Kinase X while showing minimal interaction with a vast panel of other kinases. This high degree of selectivity is a critical attribute for a targeted therapeutic, as it minimizes the potential for off-target toxicities.
Pillar 4: Structural Validation of the Binding Mode
To unequivocally confirm the mechanism of action, it is invaluable to visualize the inhibitor binding to its target at an atomic level. X-ray crystallography provides this high-resolution structural information.[17][18]
Scientific Rationale
By obtaining a co-crystal structure of Kinase X in complex with our lead inhibitor, AZ-2, we can directly observe the binding mode. This allows us to confirm that the inhibitor binds to the intended pocket (e.g., the ATP-binding site), identify the key amino acid residues involved in the interaction, and understand the structural basis for the compound's high potency and selectivity.[19] This information is also crucial for guiding future lead optimization efforts.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for X-ray crystallography.
Detailed Protocol: X-ray Crystallography
-
Protein Expression and Purification: Express and purify a crystallizable construct of the Kinase X protein.
-
Co-crystallization: Screen a wide range of crystallization conditions to obtain high-quality crystals of the Kinase X protein in complex with the inhibitor AZ-2.
-
Data Collection: Harvest the crystals and collect X-ray diffraction data using a synchrotron beamline.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem (typically by molecular replacement using a known kinase structure), and build and refine the atomic model of the Kinase X/AZ-2 complex.
Anticipated Results and Interpretation
The resulting electron density map is expected to unambiguously show the AZ-2 molecule bound within the ATP-binding pocket of Kinase X. The azetidine core is hypothesized to make key hydrogen bond interactions with the hinge region of the kinase, a common feature of ATP-competitive inhibitors. The specific orientation and interactions of the other chemical moieties of AZ-2 with hydrophobic and polar residues in the active site will provide a structural rationale for its superior potency and selectivity compared to Compound Y. This structural data serves as the ultimate validation of a direct, on-target binding mechanism.
Synthesis and Conclusion: A Coherent Mechanistic Narrative
The validation of a novel inhibitor's mechanism of action requires a rigorous, multi-pronged approach that builds a self-reinforcing, logical narrative. The data presented in this guide provides a clear and compelling case for the proposed mechanism of our novel azetidine-based inhibitors.
-
Target Engagement studies confirmed that the compounds effectively enter cells and bind to Kinase X with nanomolar potency, outperforming the alternative inhibitor.[20][21]
-
Biochemical assays demonstrated direct enzymatic inhibition and provided kinetic data showing that the high affinity of our lead compound, AZ-2, is driven by a slow off-rate, suggesting a prolonged duration of action.[8][11]
-
Cellular assays translated these molecular interactions into the desired biological outcome: potent anti-proliferative activity in a relevant cancer cell model.[14]
-
Kinome profiling established the exceptional selectivity of AZ-2, a critical feature for minimizing off-target effects.[22][23][24]
-
X-ray crystallography provides the definitive, atomic-level evidence of the inhibitor's binding mode, explaining the basis of its potency and serving as a roadmap for further chemical refinement.[17][25]
Collectively, these orthogonal lines of evidence provide a high degree of confidence in the mechanism of action of this novel class of azetidine-based Kinase X inhibitors. They are potent, selective, and cell-active molecules that directly engage their target to elicit a specific anti-cancer effect. This robust validation package provides a strong foundation for their continued development as a potential therapeutic.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Butoxyazetidine
This document provides essential procedural guidance for the safe and compliant disposal of 3-Butoxyazetidine. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a deep and actionable understanding of the necessary precautions. The information herein is synthesized from established safety protocols for analogous chemical structures and general hazardous waste management principles.
Hazard Characterization: An Evidence-Based Assessment
Based on data from similar molecules like 3-(Tert-butoxy)azetidine and azetidine itself, we can anticipate the following hazard profile[1][2][3][4]:
-
Skin and Eye Irritation: Azetidine derivatives are frequently classified as irritants, with the potential to cause serious skin and eye irritation or damage upon contact[2][5][6][7].
-
Respiratory Irritation: Vapors or mists may cause respiratory tract irritation[2][5][6].
-
Flammability: While specific data is absent, many small molecule amines and ethers are flammable. Azetidine, the parent compound, is a highly flammable liquid[8]. Therefore, this compound should be treated as a flammable liquid.
-
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin[1][5].
This inferred hazard profile dictates the stringent handling and disposal protocols that follow.
Personnel Protection: Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. The rationale is to create a complete barrier to all potential routes of exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Provides full protection against splashes to the eyes and face. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. For prolonged contact or spill cleanup, consider double-gloving[9]. |
| Body Protection | Flame-resistant lab coat. | Protects against incidental contact and provides a layer of protection in case of fire. |
| Respiratory Protection | Use only in a certified chemical fume hood. | Ensures that vapors are effectively captured and exhausted, preventing inhalation exposure[2][10]. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the chemical is designated as waste. The following workflow ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[11][12][13][14][15][16].
-
Designate as Hazardous Waste: Due to its inferred flammability and potential toxicity, this compound must be managed as hazardous waste[17][18].
-
Segregate at the Source: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container.
-
Incompatibility Alert: Keep this waste stream separate from strong oxidizing agents and acids to prevent vigorous or explosive reactions[4][19]. Azetidines are basic in nature.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-on cap[17][20].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Irritant"). Your institution's Environmental Health and Safety (EHS) department will provide the specific labels required[19].
-
Keep Closed: The waste container must remain closed at all times, except when actively adding waste[17][20]. This minimizes the release of vapors and prevents spills.
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[19].
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks[19].
-
Safe Location: The storage location should be away from heat sources, open flames, and high-traffic areas[3][4][8]. Store in a well-ventilated area, such as a dedicated, vented cabinet for flammable waste.
-
Contact EHS: Once the container is nearly full, or if the chemical is no longer needed, contact your institution's EHS department to arrange for a waste pickup[18]. They are the experts in final disposal logistics and regulatory compliance.
-
Provide Information: Be prepared to provide all necessary information about the waste, as indicated on your label[18].
-
Never Use Drains: Under no circumstances should this compound or its rinsate be disposed of down the sanitary sewer[18][21]. This can lead to environmental damage and violations of environmental law.
Emergency Procedures: Spill Management
Preparedness is key to safety. In the event of a spill, a calm and systematic response is critical.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are ever in doubt, contact your institution's emergency response team or EHS immediately.
-
Don PPE: At a minimum, wear the full PPE outlined in Section 2.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container[2][3].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.
-
Disposal: Label the container with the spilled material's name and "Spill Debris," and arrange for disposal through your EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
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A Comprehensive Guide to the Safe Handling of 3-Butoxyazetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling, use, and disposal of 3-Butoxyazetidine. As a Senior Application Scientist, this document is crafted to synthesize technical data with practical, field-proven insights, ensuring a comprehensive understanding of the necessary precautions to maintain a safe laboratory environment. The protocols outlined below are designed to be a self-validating system, emphasizing the causality behind each procedural step.
Understanding the Risks: Hazard Identification and Analysis
Anticipated Hazard Statements:
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a strained ring system. While the butoxy group is less reactive, the overall molecule's potential for biological activity necessitates careful handling to prevent inadvertent exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a barrier between the researcher and potential exposure to this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield. | Essential to protect against splashes and vapors that can cause serious eye damage.[1][3] A face shield offers a broader range of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber); Lab coat or chemical-resistant suit. | Prevents skin contact which can cause severe burns or irritation.[1][3] Contaminated clothing should be removed immediately and laundered before reuse.[1][2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used in case of inadequate ventilation or when exposure limits may be exceeded to prevent respiratory irritation.[1][3] The choice of respirator cartridge should be appropriate for organic vapors. |
| Footwear | Chemical-resistant, closed-toe shoes. | Provides protection against spills. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound within a laboratory setting.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4] The container should be kept tightly closed.[1][2] Store in a locked cabinet or area with restricted access.[1]
Handling and Use
All handling of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[3]
Experimental Workflow:
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., gloves, pipette tips), in a dedicated, clearly labeled, and sealed waste container.
-
-
Disposal:
Emergency Response Protocols
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Procedures
Caption: Emergency procedures for -Butoxyazetidine exposure.
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove any contaminated clothing.[1][5] If skin irritation persists, seek medical attention.[1][2]
-
In case of eye contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[4][5]
-
If inhaled: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Neutralize/Absorb: Absorb the spilled material with a suitable absorbent.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
References
- Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine - Benchchem. (n.d.).
- 3-(Tert-butoxy)azetidine - AK Scientific, Inc. (n.d.).
- Personal protective equipment for handling 3-(Cyclopentyloxy)azetidine - Benchchem. (n.d.).
-
This compound | C7H15NO | CID 53409710 - PubChem. (n.d.). Retrieved from [Link]
-
Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]
- Tert-Butyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate - AK Scientific, Inc. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
